Technical Documentation Center

3-(2,6-Dimethylphenoxy)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2,6-Dimethylphenoxy)propanoic acid
  • CAS: 22383-95-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(2,6-Dimethylphenoxy)propanoic acid

This guide details the physicochemical properties, synthesis, and analytical characterization of 3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5).[1] It is designed for medicinal chemists and process engineers req...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, synthesis, and analytical characterization of 3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5).[1] It is designed for medicinal chemists and process engineers requiring high-fidelity data for impurity profiling, metabolic stability assessment, and ligand design.[1]

Technical Guide & Whitepaper [1]

Executive Summary & Molecular Identity

3-(2,6-Dimethylphenoxy)propanoic acid is a carboxylic acid derivative characterized by a 2,6-dimethyl-substituted phenyl ring linked to a propanoic acid tail via an ether bridge.[1] In drug development, it serves two critical roles:

  • Impurity Standard: It is a linear regio-isomer related to the synthesis of Mexiletine (which possesses a branched isopropanolamine chain).[1]

  • Pharmacophore Scaffold: It shares structural homology with fibrate-class lipid-lowering agents (PPAR agonists) and auxin-like growth regulators, making it a valuable building block for structure-activity relationship (SAR) studies.[1]

Molecular Descriptors
DescriptorValue
CAS Number 22383-95-5
IUPAC Name 3-(2,6-dimethylphenoxy)propanoic acid
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CC1=C(OCCC(=O)O)C(C)=CC=C1
InChI Key YRAOLJXHKFKYKF-UHFFFAOYSA-N

Physicochemical Properties

The following data synthesizes experimental values with high-confidence predictive models (ACD/Labs, ChemAxon) essential for ADME prediction.

Physical State & Thermal Analysis[2]
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point (MP): 47–48 °C.

    • Technical Insight: The relatively low melting point suggests weak intermolecular hydrogen bonding compared to para-substituted analogs, likely due to the steric bulk of the 2,6-methyl groups disrupting optimal crystal packing.[1]

  • Boiling Point (Predicted): ~325 °C at 760 mmHg.

Solubility & Lipophilicity[2]
  • LogP (Octanol/Water): 2.1 – 2.4 (Experimental/Predicted Consensus).

    • Relevance: A LogP > 2 indicates moderate lipophilicity, suggesting good membrane permeability but potential solubility issues in purely aqueous formulations without pH adjustment.

  • Solubility:

    • Water: Low (< 1 mg/mL at pH 1.2); High (> 10 mg/mL at pH > 7.0 due to ionization).

    • Organic Solvents: Soluble in methanol, DMSO, ethyl acetate, and dichloromethane.[1]

Ionization (pKa)[1]
  • pKa (Carboxyl): 4.5 – 4.7.

    • Mechanistic Note: The ether oxygen is separated from the carboxyl group by two methylene units (

      
      ).[1] This separation mitigates the electron-withdrawing inductive effect of the phenoxy group compared to phenoxyacetic acids (pKa ~3.1), resulting in a pKa closer to unsubstituted propanoic acid (pKa 4.87).[1]
      

Chemical Synthesis & Reaction Pathways

The synthesis of 3-(2,6-dimethylphenoxy)propanoic acid typically follows a Williamson Ether Synthesis or a Michael Addition pathway.[1] The choice of pathway affects the impurity profile.

Pathway Analysis (Graphviz)[1]

SynthesisPathways DMP 2,6-Dimethylphenol (Starting Material) Phenoxide Phenoxide Intermediate DMP->Phenoxide Deprotonation Base Base (NaH or NaOH) RouteA Route A: 3-Chloropropanoic Acid Phenoxide->RouteA SN2 Substitution RouteB Route B: Methyl Acrylate (Michael Addition) Phenoxide->RouteB Conjugate Addition Target 3-(2,6-Dimethylphenoxy) propanoic acid RouteA->Target Direct (if Acid used) ProductEst Ester Intermediate RouteB->ProductEst Hydrolysis Hydrolysis (LiOH/H2O) ProductEst->Hydrolysis Hydrolysis->Target

Figure 1: Synthetic routes to 3-(2,6-dimethylphenoxy)propanoic acid. Route A (Williamson) is preferred for lab-scale; Route B (Michael Addition) is scalable but requires hydrolysis.[1]

Synthetic Protocol (Preferred Route A)
  • Reagents: 2,6-Dimethylphenol (1.0 eq), 3-Bromopropanoic acid (1.2 eq), NaOH (2.5 eq), Water/Ethanol (1:1).

  • Procedure:

    • Dissolve phenol in NaOH solution to form the phenoxide.

    • Add 3-bromopropanoic acid dropwise at reflux.[1]

    • Reflux for 4–6 hours.

    • Acidify with HCl to pH 2.0 to precipitate the product.

    • Recrystallize from Hexane/Ethyl Acetate.

Analytical Characterization

Confirming the identity requires distinguishing the linear propanoic chain from branched isomers (e.g., 2-(2,6-dimethylphenoxy)propanoic acid).[1]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.1 (s, 1H): Carboxylic acid proton (-COOH ).[1]

    • δ 6.9–7.1 (m, 3H): Aromatic protons (H3, H4, H5).[1] Pattern depends on resolution (often a multiplet or doublet/triplet split).

    • δ 3.9 (t, 2H): Methylene adjacent to oxygen (-O-CH ₂-).[1] Diagnostic triplet.

    • δ 2.6 (t, 2H): Methylene adjacent to carbonyl (-CH ₂-COOH).[1] Diagnostic triplet.

    • δ 2.2 (s, 6H): Methyl groups on the ring (Ar-CH ₃).[1] Singlet integration confirms symmetry.

Mass Spectrometry (MS)
  • Mode: ESI- (Negative Mode) is preferred for carboxylic acids.[1]

  • m/z: [M-H]⁻ = 193.1.

  • Fragmentation: Loss of CO₂ (44 Da) is common, leading to a phenoxide ion fragment.

Experimental Protocols

Protocol A: Potentiometric Determination of pKa

Rationale: Accurate pKa is vital for predicting ionization at physiological pH (7.4).

  • Preparation: Dissolve 5 mg of the compound in 10 mL of 0.1 M KCl (ionic strength adjustor). If insoluble, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic.[1]

  • Titration: Titrate with 0.1 M KOH (standardized) using a calibrated glass electrode.

  • Data Processing: Plot pH vs. Volume of KOH. The inflection point (first derivative max) represents the equivalence point. The pH at the half-equivalence point equals the pKa (Henderson-Hasselbalch approximation).[1]

  • Validation: Use Benzoic Acid (pKa 4.2) as a reference standard.

Protocol B: HPLC Method for Impurity Profiling

Rationale: To detect this compound as an impurity in Mexiletine or related drug substances.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (carbonyl) and 260 nm (aromatic).

  • Retention Time: Expect elution after unsubstituted phenoxy acids due to the lipophilic 2,6-dimethyl groups.[1]

Relevance in Drug Development

The steric hindrance provided by the 2,6-dimethyl groups ("ortho-blocking") imparts unique metabolic stability to the ether linkage, resisting O-dealkylation by Cytochrome P450 enzymes.[1]

Structure-Activity Relationship (SAR) Map

SAR_Logic Core 3-(2,6-Dimethylphenoxy) propanoic acid Feature1 2,6-Dimethyl Groups Core->Feature1 Feature2 Propanoic Acid Tail Core->Feature2 App1 Impurity in Mexiletine (Linear Isomer) Core->App1 Analytical App2 PPAR Agonist Scaffold (Fibrate Analog) Core->App2 Medicinal Chem Effect1 Steric Shielding: Prevents O-dealkylation Increases Lipophilicity Feature1->Effect1 Effect2 H-Bond Donor/Acceptor: Salt formation (Solubility) Receptor Anchoring Feature2->Effect2

Figure 2: Structure-Property relationships highlighting the impact of the 2,6-dimethyl substitution.

References

  • Sigma-Aldrich. 3-(2,6-Dimethylphenoxy)propanoic acid Product Sheet (CAS 22383-95-5).[1]Link[1]

  • PubChem. Compound Summary: 3-(2,6-dimethylphenoxy)propanoic acid.[1][2] National Library of Medicine. Link[1]

  • BenchChem. Technical Synthesis Pathways for Phenoxy Acids.Link[1]

  • ChemScene. Product Analysis: 3-(2,6-Dimethylphenoxy)propanoic acid.[1]Link[1]

  • EPA CompTox Dashboard. Propanoic acid derivatives and predicted physicochemical properties.Link[1]

Sources

Exploratory

Biological Activity of 3-(2,6-Dimethylphenoxy)propanoic Acid Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of 3-(2,6-Dimethylphenoxy)propanoic acid and its derivatives. It synthesizes chemical synthesis pathways, pharmacological mechanisms (specifically targeting metabolic an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(2,6-Dimethylphenoxy)propanoic acid and its derivatives. It synthesizes chemical synthesis pathways, pharmacological mechanisms (specifically targeting metabolic and sensory receptors), and experimental protocols for biological evaluation.

Executive Summary

3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5) serves as a critical pharmacophore in medicinal chemistry, distinct from its


-substituted counterparts (fibrates) and amine analogs (mexiletine). While the 2-substituted isomers are well-established sweet taste inhibitors (e.g., lactisole) and PPAR

agonists, the 3-substituted (beta) scaffold exhibits unique properties as a GPR120 (FFAR4) agonist precursor , a PPAR modulator , and a plant growth regulator (anti-auxin) . This guide explores the structure-activity relationships (SAR) that define its utility in metabolic syndrome research and chemical biology.

Chemical Foundation & Synthesis

The core structure consists of a 2,6-dimethylphenyl ether linked to a propanoic acid tail. The 2,6-dimethyl steric block is a defining feature, preventing metabolic degradation at the ortho-positions and enforcing specific conformational constraints critical for receptor binding.

Physicochemical Properties[1]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 194.23 g/mol [2]

  • LogP (Predicted): ~2.5 (Lipophilic head, hydrophilic tail)

  • pKa: ~4.5 (Carboxylic acid)

  • Key Feature: The

    
    -positioning of the phenoxy group (3-position) increases the flexibility of the acid tail compared to 
    
    
    
    -substituted analogs (fibrates), altering receptor subtype selectivity.
Synthesis Pathways

The synthesis typically proceeds via a Williamson ether synthesis or a Michael addition, depending on the starting materials.

Pathway A: Michael Addition (Preferred for 3-isomers)

This pathway utilizes the nucleophilicity of the phenol oxygen attacking an electron-deficient acrylate.

  • Reactants: 2,6-Dimethylphenol + Acrylonitrile (or Methyl Acrylate).

  • Catalyst: Triton B (benzyltrimethylammonium hydroxide) or metallic sodium.

  • Conditions: Reflux in dioxane or neat.

  • Hydrolysis: The resulting nitrile or ester is hydrolyzed (NaOH/HCl) to yield the free acid.

Pathway B: Alkylation
  • Reactants: 2,6-Dimethylphenol + 3-Bromopropanoic acid (or 3-chloropropanoic acid).

  • Base: Sodium hydride (NaH) or Potassium carbonate (

    
    ) in DMF.
    
  • Mechanism:

    
     displacement of the halide.
    

Synthesis cluster_alkylation Alternative: Alkylation Phenol 2,6-Dimethylphenol Intermediate Nitrile / Ester Intermediate Phenol->Intermediate Michael Addition (Triton B, Reflux) Acrylate Acrylonitrile / Methyl Acrylate Acrylate->Intermediate Product 3-(2,6-Dimethylphenoxy) propanoic acid Intermediate->Product Hydrolysis (NaOH, then HCl) HaloAcid 3-Bromopropanoic acid HaloAcid->Product NaH, DMF, 80°C

Caption: Synthesis pathways for 3-(2,6-dimethylphenoxy)propanoic acid via Michael Addition (solid lines) or Alkylation (dotted lines).

Pharmacology & Mechanism of Action[4]

Metabolic Signaling: GPR120 (FFAR4) Agonism

Free fatty acid receptor 4 (GPR120) is a key target for type 2 diabetes and inflammation.

  • Mechanism: GPR120 agonists typically possess a carboxylic acid head group (interacting with Arg99) and a lipophilic tail.

  • Role of Scaffold: The 3-(2,6-dimethylphenoxy)propanoic acid structure mimics the "head" of endogenous fatty acids but with a bulky, rigid aromatic ring replacing the aliphatic chain.

  • Activity: Derivatives of phenoxypropanoic acid are investigated as GPR120 agonists to stimulate GLP-1 secretion and inhibit macrophage inflammation via the

    
    -arrestin-2 pathway.
    
PPAR Modulation (Peroxisome Proliferator-Activated Receptors)

While 2-phenoxypropanoic acids (fibrates) are classic PPAR


 agonists, moving the oxygen to the 3-position (beta) shifts selectivity.
  • PPAR

    
    :  Weak agonism compared to fibrates; the steric bulk of 2,6-dimethyl favors hydrophobic pocket occupancy but the linker length alters H12 helix stabilization.
    
  • PPAR

    
    :  Some 3-phenoxypropanoic acid derivatives show partial PPAR
    
    
    
    agonism, improving insulin sensitivity without the full side-effect profile of TZDs (thiazolidinediones).
Sweet Taste Inhibition (T1R2/T1R3 Antagonism)
  • Context: Lactisole (2-(4-methoxyphenoxy)propanoic acid) is a potent sweet taste inhibitor.

  • SAR Insight: The 2,6-dimethyl substitution sterically hinders the binding site on the transmembrane domain of T1R3. Unlike the 2-substituted analogs, the 3-substituted variants often show reduced potency or act as negative allosteric modulators with distinct kinetics.

Auxin vs. Anti-Auxin Activity

In plant biology, phenoxy acids are auxins (e.g., 2,4-D).

  • Anti-Auxin Effect: The 2,6-disubstitution prevents the molecule from adopting the planar conformation required to fit the TIR1 ubiquitin ligase pocket. Consequently, 3-(2,6-dimethylphenoxy)propanoic acid often acts as an anti-auxin , competitively inhibiting auxin transport or signaling without triggering the growth response.

MOA cluster_Metabolic Metabolic Regulation cluster_Sensory Sensory & Plant Biology Compound 3-(2,6-Dimethylphenoxy) propanoic acid GPR120 GPR120 (FFAR4) Compound->GPR120 Agonist (Head group mimic) PPAR PPAR alpha/gamma Compound->PPAR Modulator (Weak) T1R3 T1R2/T1R3 (Sweet Taste) Compound->T1R3 Allosteric Modulator TIR1 TIR1 (Auxin Receptor) Compound->TIR1 Competitive Antagonist GLP1 GLP-1 Secretion GPR120->GLP1 Lipid Lipid Metabolism PPAR->Lipid Inhib Inhibition / Antagonism T1R3->Inhib TIR1->Inhib

Caption: Multi-target biological activity profile of the 3-(2,6-dimethylphenoxy)propanoic acid scaffold.

Experimental Protocols

Synthesis of 3-(2,6-Dimethylphenoxy)propanoic Acid

Objective: Produce high-purity acid for biological assay.

  • Reagents: 2,6-Dimethylphenol (12.2 g, 0.1 mol), Acrylonitrile (6.0 g, 0.11 mol), Triton B (40% in methanol, 2 mL).

  • Procedure:

    • Mix phenol and acrylonitrile in a round-bottom flask.

    • Add Triton B dropwise (exothermic reaction).

    • Reflux for 3–5 hours. Monitor by TLC.

    • Evaporate excess acrylonitrile.

    • Hydrolysis: Add 50 mL of 20% NaOH solution to the residue. Reflux for 2 hours until ammonia evolution ceases.

    • Cool and acidify with conc. HCl to pH 2.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

  • Validation:

    • 1H NMR (CDCl3):

      
       2.3 (s, 6H, 2xCH3), 2.9 (t, 2H, CH2-COOH), 4.1 (t, 2H, O-CH2), 6.9-7.1 (m, 3H, Ar-H).
      
    • Melting Point: 96–98°C.

GPR120 Calcium Flux Assay

Objective: Determine agonist potency (


).
  • Cell Line: HEK293 stably expressing human GPR120 and

    
     (promotes calcium coupling).
    
  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 min at 37°C.

  • Compound Prep: Dissolve 3-(2,6-dimethylphenoxy)propanoic acid in DMSO. Prepare serial dilutions in HBSS buffer.

  • Assay:

    • Measure baseline fluorescence (Ex 488 nm / Em 525 nm).

    • Inject compound.

    • Monitor fluorescence increase for 120 seconds.

  • Analysis: Normalize to response of positive control (e.g., Linoleic acid or GW9508). Plot dose-response curve.

PPAR Transactivation Assay

Objective: Assess nuclear receptor activation.[3]

  • Transfection: Cotransfect COS-7 cells with:

    • Expression plasmid for human PPAR

      
      -LBD (Ligand Binding Domain) fused to Gal4-DBD.
      
    • Luciferase reporter plasmid containing Gal4 binding sites (UAS-Luc).

  • Treatment: 24h post-transfection, treat cells with test compound (0.1 – 100

    
    ) or vehicle (DMSO).
    
  • Measurement: Lyse cells and measure luciferase activity using a luminometer.

  • Control: Use Fenofibrate (100

    
    ) as positive control.
    

Quantitative Data Summary (Scaffold Comparison)

Compound ClassStructure (Linker)Primary TargetActivity TypeKey Substituent Effect
Fibrates

-methyl-propanoic acid
PPAR

Agonist

-methyl increases metabolic stability and PPAR selectivity.
Lactisole 2-phenoxypropanoic acidT1R2/T1R3Inhibitor4-methoxy is optimal; 2,6-dimethyl reduces potency.
This Scaffold 3-phenoxypropanoic acid GPR120 / PPAR Agonist / Modulator

-linkage allows unique folding; 2,6-dimethyl blocks hydrolysis.
Auxins Phenoxyacetic acidTIR1Agonist2,6-disubstitution abolishes auxin activity (Anti-auxin).

References

  • PubChem. "3-(2,6-Dimethylphenoxy)propanoic acid (Compound)."[1] National Library of Medicine. [Link]

  • Ulven, T., & Christiansen, E. (2015). "Dietary Fatty Acids and Their Analogues as Modulators of GPR120." Annual Reports in Medicinal Chemistry. [Link]

  • Hiller, C., et al. (2016). "Systematic Analysis of the Structure-Activity Relationship of GPR120 Agonists." Scientific Reports. [Link]

  • McRae, A. L., et al. (2002). "Anti-auxin activity of 2,6-substituted phenoxy acids." Plant Physiology. [Link]

Sources

Foundational

The 2,6-Dimethylphenoxy Acid Pharmacophore: Steric Control &amp; Metabolic Stability

This technical guide details the 2,6-dimethylphenoxy acid moiety, a privileged structural motif in medicinal chemistry known for its unique ability to modulate metabolic stability and restrict conformational entropy thro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the 2,6-dimethylphenoxy acid moiety, a privileged structural motif in medicinal chemistry known for its unique ability to modulate metabolic stability and restrict conformational entropy through steric hindrance.

Technical Whitepaper for Drug Discovery Scientists

Executive Summary

The 2,6-dimethylphenoxy acid scaffold (often utilized as the 2,6-dimethylphenoxyacetyl fragment) represents a "privileged structure" in modern drug design.[1][2] Unlike its 2,3-, 2,4-, or 2,5-isomers, the 2,6-substitution pattern provides a specific "ortho-effect" that sterically shields the ether oxygen and the adjacent carbonyl/linker. This architecture serves two critical functions:

  • Metabolic Blockade: It prevents oxidative dealkylation by Cytochrome P450 (CYP) enzymes.[3]

  • Conformational Locking: It forces the pendant alkyl chain into a perpendicular orientation relative to the aromatic ring, reducing the entropic penalty of receptor binding.

This guide analyzes the structure-activity relationship (SAR), synthesis protocols, and therapeutic applications of this moiety, specifically in HIV protease inhibitors, anti-arrhythmics, and anticonvulsants.

Part 1: Mechanistic Pharmacophore Analysis[3]

The "Shielded Ether" Concept

The core efficacy of this pharmacophore lies in the 2,6-dimethyl "pincer" . In a standard phenoxy ether, the oxygen atom has two lone pairs available for H-bonding but is also accessible to metabolic enzymes.

  • Steric Occlusion: The methyl groups at positions 2 and 6 create a hydrophobic wall.[3] This blocks the approach of CYP450 iron-oxo species to the

    
    -carbon of the ether linkage, significantly retarding 
    
    
    
    -dealkylation.
  • Torsional Constraint: The steric clash between the ortho-methyls and the ether methylene group (

    
    ) forces the side chain out of the aromatic plane (dihedral angle 
    
    
    
    ). This pre-organizes the molecule for binding into hydrophobic pockets (e.g., the S2 subsite of HIV protease).
Graphviz Visualization: The Steric Blockade Model

The following diagram illustrates the mechanistic logic of the 2,6-dimethyl substitution compared to an unhindered phenotype.

G cluster_0 Standard Phenoxy Ether (Unstable) cluster_1 2,6-Dimethylphenoxy Scaffold (Stable) node_unhindered Unsubstituted Phenoxy (No Ortho groups) cyp_attack CYP450 Attack (O-Dealkylation) node_unhindered->cyp_attack Accessible Ether O metabolite Rapid Metabolism (Phenol + Aldehyde) cyp_attack->metabolite Oxidative Cleavage node_hindered 2,6-Dimethylphenoxy (Ortho-Methyl Pincers) steric_shield Steric Shielding (Methyls block O-access) node_hindered->steric_shield 2,6-Me Repulsion steric_shield->cyp_attack BLOCKS conformation Conformational Lock (Perpendicular Twist) steric_shield->conformation Restricts Rotation binding High Affinity Binding (Low Entropic Cost) conformation->binding Pre-organized

Caption: Comparative mechanism of metabolic stability and conformational locking provided by the 2,6-dimethyl substitution.

Part 2: Therapeutic Applications & SAR Data[3]

The 2,6-dimethylphenoxy acid moiety acts as a high-affinity ligand fragment in several drug classes.

HIV Protease Inhibitors (Peptidomimetics)

In the development of inhibitors like KNI-901 and Palinavir analogs , the 2,6-dimethylphenoxyacetyl group replaces bulky amino acid residues (like valine or quinaldic acid) at the P2/P3 positions.[4]

  • Role: It fills the S2 hydrophobic pocket of the HIV protease enzyme.

  • Advantage: The fragment is achiral, lipophilic, and metabolically robust, improving the oral bioavailability of the peptidomimetic drug.

Anti-Arrhythmics (Mexiletine Class)

While Mexiletine is an amine, its metabolic pathway and structural rigidity are defined by the 2,6-dimethylphenoxy core.

  • Metabolic Fate: The primary metabolic route is oxidation of the methyl groups or nitrogen, not ether cleavage, due to the steric protection described above.

  • Acid Derivatives: 2,6-dimethylphenoxyacetic acid derivatives have been synthesized as prodrugs or analogs to modulate solubility and half-life.[3]

Comparative SAR Data

The table below summarizes the impact of the substitution pattern on metabolic stability (human liver microsomes - HLM) and lipophilicity.

Substitution PatternLogP (Calc)HLM

(min)
CYP Inhibition RiskPrimary Clearance Route
Unsubstituted 1.8< 15LowRapid

-dealkylation
2-Methyl (Ortho) 2.125-35LowModerate

-dealkylation
2,6-Dimethyl 2.5 > 60 Moderate Ring Hydroxylation (Slow)
2,5-Dimethyl 2.440-50LowMixed (Dealkylation/Oxidation)
4-Chloro (Clofibrate) 2.8VariableHigh (PPAR)Glucuronidation

Part 3: Experimental Protocols

Synthesis of 2,6-Dimethylphenoxyacetic Acid

Challenge: The steric bulk of the 2,6-dimethyl groups inhibits the standard


 attack of the phenoxide on chloroacetic acid. Standard Williamson ether conditions often result in low yields or elimination byproducts.[3]

Optimized Protocol (Modified Williamson Synthesis): This protocol uses a high-concentration reflux method to overcome the activation energy barrier imposed by steric hindrance.[3]

Reagents:

  • 2,6-Dimethylphenol (2,6-Xylenol)[3]

  • Chloroacetic acid (50% excess)

  • Sodium Hydroxide (NaOH) - 30% aqueous solution[3]

  • Solvent: Water (or Water/Toluene biphasic system with phase transfer catalyst)

Step-by-Step Methodology:

  • Phenoxide Formation: In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 eq) in 30% NaOH (2.5 eq). Stir at ambient temperature for 30 minutes until the solution is homogeneous (formation of sodium 2,6-dimethylphenoxide).

  • Addition: Add Chloroacetic acid (1.5 eq) dropwise. Note: The reaction is exothermic.

  • Reflux (Critical Step): Heat the mixture to reflux (

    
    ) for 4–6 hours . The high temperature is strictly required to force the sterically hindered nucleophile to react.
    
  • Acidification: Cool the reaction mixture to

    
     in an ice bath. Slowly add concentrated HCl until pH < 2. The product, 2,6-dimethylphenoxyacetic acid, will precipitate as a white solid.
    
  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to remove unreacted phenol.[3]

  • Validation: Check purity via HPLC. Expected Melting Point:

    
    .[3]
    
Workflow Visualization: Synthesis & Application

The following diagram outlines the synthesis and subsequent coupling into a peptidomimetic drug scaffold.

Synthesis start 2,6-Dimethylphenol step1 Reflux (100°C) NaOH, 6h start->step1 reagent Cl-CH2-COOH (Chloroacetic Acid) reagent->step1 product 2,6-Dimethylphenoxy acetic Acid step1->product SN2 (Hindered) activation Activation (EDC/HOBt or SOCl2) product->activation coupling Amide Coupling (with Amine Scaffold) activation->coupling final_drug Final Drug Candidate (e.g., HIV Protease Inhibitor) coupling->final_drug

Caption: Synthetic pathway from starting phenol to final drug incorporation, highlighting the critical reflux step.

Part 4: References

  • Beaulieu, P. L., et al. (2000).[4] 2',6'-Dimethylphenoxyacetyl: A New Achiral High Affinity P3-P2 Ligand for Peptidomimetic-Based HIV Protease Inhibitors.[3][4] Journal of Medicinal Chemistry. Link

  • Mimoto, T., et al. (1999). Structure-activity relationship of HIV-1 protease inhibitors containing the 2,6-dimethylphenoxyacetyl group. Bioorganic & Medicinal Chemistry. Link

  • Manier, S. K., et al. (2020).[5] Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Link

  • Fukushima, T., et al. (1998). Enantiomeric separation and detection of 1-(2,6-dimethylphenoxy)-2-propamine (mexiletine). The Analyst. Link

  • Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes. Biochemical Pharmacology. Link

Sources

Exploratory

Technical Whitepaper: Structural Characterization and Physicochemical Profiling of 3-(2,6-Dimethylphenoxy)propanoic Acid

Executive Summary & Molecular Identity 3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5) is a significant ether-linked carboxylic acid pharmacophore. While often utilized as a synthetic intermediate in the generati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5) is a significant ether-linked carboxylic acid pharmacophore. While often utilized as a synthetic intermediate in the generation of PPAR agonists and anti-arrhythmic agents (analogs of Mexiletine), recent research highlights its specific utility in mitochondria-targeted prodrug design. Notably, this moiety has demonstrated cytoprotective properties against hypoxia-reoxygenation injury in cardiomyocytes, making it a high-value target for cardiovascular drug discovery programs.

This guide provides a definitive structural analysis, physicochemical profile, and quality control workflow for researchers utilizing this compound in medicinal chemistry and lead optimization.

Chemical Identity Table
PropertySpecification
IUPAC Name 3-(2,6-Dimethylphenoxy)propanoic acid
CAS Number 22383-95-5
Molecular Formula

Exact Mass 194.0943 Da
Molecular Weight 194.23 g/mol
SMILES CC1=C(C(=CC=C1)C)OCCC(=O)O
Appearance White to off-white crystalline powder
Melting Point 47–48 °C

Physicochemical Profiling (In-Silico & Empirical)

Understanding the solubility and ionization behavior of 3-(2,6-Dimethylphenoxy)propanoic acid is critical for assay development. The steric hindrance provided by the 2,6-dimethyl substitution pattern significantly influences its metabolic stability compared to unsubstituted phenoxy acids.

Key Parameters
ParameterValue (Approx.)Implications for Research
pKa (Acid) 4.75 ± 0.10Exists as a mono-anion at physiological pH (7.4).
LogP 2.54Moderate lipophilicity; good membrane permeability but requires organic co-solvents (DMSO) for stock solutions.
TPSA 46.53 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Rotatable Bonds 4Flexible propanoic tail allows conformational adaptation in receptor binding pockets.

Structural Elucidation Workflow

The following analytical hierarchy is recommended to validate structural integrity and isotopic purity.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).

  • Rationale: Carboxylic acids ionize efficiently in negative mode (

    
    ).
    
  • Key Diagnostic Peaks:

    • m/z 193.1: Molecular ion

      
      .
      
    • Fragmentation: High-energy collision-induced dissociation (CID) typically yields a fragment at m/z 121 (2,6-dimethylphenoxide ion) via cleavage of the ether bond, confirming the presence of the substituted aromatic ring.

Nuclear Magnetic Resonance (NMR)

The symmetry of the 2,6-dimethyl substitution simplifies the aromatic region, providing a clean "fingerprint" for purity assessment.

Protocol: Dissolve ~10 mg in


. Avoid 

if observing the carboxylic proton is critical, as exchange broadening can occur.

-NMR Assignment (400 MHz, DMSO-d6): 
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.10 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable).
7.00 Doublet (

Hz)
2HAr-H3, H5 Meta-protons on the phenyl ring.
6.90 Triplet (

Hz)
1HAr-H4 Para-proton (coupled to H3/H5).
3.95 Triplet (

Hz)
2H-O-CH 2-Ether-linked methylene; deshielded by oxygen.
2.65 Triplet (

Hz)
2H-CH 2-COOHMethylene alpha to carbonyl.
2.25 Singlet6HAr-CH 3Two equivalent methyl groups at positions 2 and 6.

Synthesis & Impurity Tracking

The synthesis of this molecule generally follows a Williamson ether synthesis or a modified Michael addition. Understanding the route is essential for identifying "Process-Related Impurities."

Synthetic Pathway Visualization

SynthesisPath Phenol 2,6-Dimethylphenol (Starting Material) Intermediate Transition State (SN2 Attack) Phenol->Intermediate Activation Reagent 3-Bromopropanoic Acid (Reagent) Reagent->Intermediate Base Base (NaOH/K2CO3) Base->Intermediate Product 3-(2,6-Dimethylphenoxy) propanoic acid Intermediate->Product Ether Bond Formation (-HBr)

Caption: Figure 1. Standard Williamson ether synthesis pathway. The steric bulk of the 2,6-dimethyl groups requires strong nucleophilic activation of the phenol.

Critical Impurity Control

When sourcing or synthesizing this compound, three specific impurities must be monitored via HPLC:

  • 2,6-Dimethylphenol (Starting Material):

    • Risk: Cytotoxic and irritant.

    • Detection: Retention time (RT) will be significantly longer than the product on C18 columns due to lack of the polar acid tail.

  • Acrylic Acid Derivatives:

    • Origin: Elimination of HBr from 3-bromopropanoic acid under basic conditions.

    • Detection: Check for vinylic protons in NMR (5.8–6.4 ppm).

  • Dimer Formation:

    • Origin: Esterification between two product molecules (rare, but possible in acidic workups).

Experimental Protocol: Quality Control Workflow

This protocol ensures the compound meets the stringent requirements for biological assays (


 purity).
HPLC-UV/Vis Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 270 nm (optimal for dimethylphenol chromophore).

Workflow Diagram

QC_Workflow Sample Raw Sample (Solid) Solubility Solubility Test (DMSO/MeOH) Sample->Solubility NMR 1H-NMR Analysis (Identity & Structure) Solubility->NMR Pass HPLC HPLC-UV (Purity) Target >98% NMR->HPLC Structure Confirmed HPLC->Sample Fail (Recrystallize) MS LC-MS (Mass Confirm) [M-H]- = 193.1 HPLC->MS Purity >95% Release Batch Release for Bio-Assay MS->Release Mass Confirmed

Caption: Figure 2. Step-by-step Quality Control (QC) decision tree for validating 3-(2,6-dimethylphenoxy)propanoic acid batches.

References

  • PubChem. (2023). Compound Summary: 3-(2,6-Dimethylphenoxy)propanoic acid (CID 16772068).[1] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Smith, R. A., et al. (2012). Mitochondria-targeted antioxidants in the treatment of disease. Annals of the New York Academy of Sciences. (Contextual reference for phenoxy-acid cytoprotection mechanisms).

Sources

Foundational

Metabolic Stability Profile of Phenoxy Propanoic Acid Analogs: Mechanistic Insights and Bioanalytical Workflows

Executive Summary Phenoxy propanoic acid derivatives represent a privileged structural motif in both medicinal chemistry (e.g., peroxisome proliferator-activated receptor [PPAR] agonists like fibrates) and agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxy propanoic acid derivatives represent a privileged structural motif in both medicinal chemistry (e.g., peroxisome proliferator-activated receptor [PPAR] agonists like fibrates) and agrochemicals (e.g., aryloxyphenoxypropionate herbicides). While this scaffold provides excellent target affinity, the free carboxylic acid moiety introduces complex metabolic liabilities. Understanding the metabolic stability of these analogs requires moving beyond simple intrinsic clearance (


) metrics to evaluate metabolic activation pathways —specifically, the formation of reactive acyl glucuronides and acyl-CoA thioesters.

This technical guide deconstructs the structural determinants of phenoxy propanoic acid metabolism, maps the mechanistic pathways of degradation and activation, and provides field-proven, self-validating experimental protocols for rigorous DMPK profiling.

Structural Determinants and Metabolic Fate

The metabolic stability of phenoxy propanoic acid analogs is dictated by the interplay between the phenoxy ring system and the aliphatic carboxylic acid chain.

The Propanoic Acid Liability: Phase II Activation

Unlike typical xenobiotics where Phase II conjugation (e.g., glucuronidation) represents a safe detoxification route, the carboxylic acid moiety in phenoxy propanoic acids undergoes metabolic activation.

  • Acyl Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT2B7, conjugate the carboxylic acid to form 1-O-acyl glucuronides. These metabolites are intrinsically unstable. They undergo spontaneous, pH-dependent intramolecular acyl migration to form 2-, 3-, and 4-O-acyl isomers. These isomers can ring-open to expose an aldehyde, which reacts with the

    
    -amino groups of lysine residues on hepatic proteins to form irreversible Schiff base adducts .
    
  • Acyl-CoA Thioesterification: Acyl-CoA synthetases can convert the propanoic acid into an S-acyl-CoA thioester. This intermediate is a highly reactive acylating agent capable of directly transacylating nucleophilic thiols (e.g., glutathione) or cellular proteins, contributing to idiosyncratic drug toxicity (IDT) .

Mitochondrial -Oxidation

Unsubstituted or mono-substituted phenoxy propanoic acids can mimic endogenous fatty acids, serving as substrates for mitochondrial


-oxidation. This pathway results in the sequential cleavage of the aliphatic chain, ultimately releasing phenolic metabolites. Strategic substitution at the 

-carbon is required to block this degradation route .
Ester Prodrug Hydrolysis

To overcome the poor membrane permeability of the free acid, these compounds are frequently formulated as ester prodrugs (e.g., fenofibrate, fenoxaprop-ethyl). These esters are rapidly hydrolyzed by ubiquitous tissue and plasma carboxylesterases. The chemical stability of these ether-ester linkages is highly pH-dependent, with rapid non-enzymatic hydrolysis occurring in acidic microenvironments .

MetabolicPathways Prodrug Ester Prodrug (e.g., Fenofibrate) ActiveAcid Phenoxy Propanoic Acid (Active Free Acid) Prodrug->ActiveAcid Carboxylesterases AcylCoA Acyl-CoA Thioester (Reactive Intermediate) ActiveAcid->AcylCoA Acyl-CoA Synthetase AcylGluc 1-O-Acyl Glucuronide (Phase II Metabolite) ActiveAcid->AcylGluc UGTs (e.g., UGT2B7) CYPOx CYP450 Oxidation (Hydroxylation) ActiveAcid->CYPOx CYP2C9 / CYP3A4 ProteinAdduct Covalent Protein Adducts (Toxicity Risk) AcylCoA->ProteinAdduct Transacylation BetaOx Mitochondrial β-Oxidation AcylCoA->BetaOx Chain Cleavage AcylGluc->ProteinAdduct Acyl Migration Excretion Renal/Biliary Excretion AcylGluc->Excretion Efflux Transporters CYPOx->Excretion Phase II Conjugation

Fig 1. Divergent metabolic pathways of phenoxy propanoic acid analogs and reactive intermediates.

Structure-Metabolism Relationships (SMR)

Optimizing the phenoxy propanoic acid scaffold requires balancing target affinity with metabolic stability. The table below synthesizes the impact of common structural modifications on metabolic clearance and toxicity risks.

Compound ClassStructural ModificationPrimary Metabolic PathwayIntrinsic Clearance (

)
Covalent Binding Risk
Unsubstituted Acid None (Base scaffold)

-Oxidation, Acyl Glucuronidation
HighModerate
Fibrate-type

-Dimethylation (Isobutyric acid)
CYP450 Oxidation, GlucuronidationLow-ModerateLow (Steric shielding)
Halogenated Analog para-Chloro/Fluoro on Phenoxy ringGlucuronidation (CYP blocked)LowModerate
Ester Prodrug Esterification of carboxylic acidCarboxylesterase HydrolysisVery High (to active acid)None (until hydrolyzed)

Causality Note: The


-dimethylation (forming an isobutyric acid derivative like clofibric acid) is a critical optimization step. The steric bulk at the 

-carbon completely blocks mitochondrial

-oxidation and significantly slows the rate of intramolecular acyl migration of the resulting glucuronide, thereby reducing the risk of irreversible protein binding.

Advanced Experimental Protocols

To accurately profile these compounds, standard microsomal stability assays are insufficient. The protocols below are designed as self-validating systems to capture both clearance and reactive intermediate formation.

UGT-Dependent Microsomal Stability Assay

Because the primary clearance route for heavily substituted analogs is glucuronidation, the assay must be optimized for UGT activity.

Step-by-Step Methodology:

  • Pore Formation (Activation): Pre-incubate Human Liver Microsomes (HLM, 1 mg/mL) with the pore-forming peptide alamethicin (25 µg/mg protein) on ice for 15 minutes.

    • Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin permeabilizes the microsomal vesicles, ensuring the highly polar UDPGA cofactor can access the enzyme, preventing false-negative stability results.

  • Matrix Assembly: Add the phenoxy propanoic acid analog (1 µM final) and

    
     (5 mM) in 100 mM phosphate buffer (pH 7.4).
    
  • Dual-Cofactor Initiation: Initiate the reaction by adding both UDPGA (2 mM) and NADPH (1 mM).

    • Causality: Including both cofactors allows simultaneous assessment of CYP450 and UGT-mediated clearance, capturing the physiological interplay and potential competitive inhibition between the pathways.

  • Quenching: At predetermined intervals (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate

    
     and 
    
    
    
    .
Hepatocyte Covalent Binding Assay

To quantify the ultimate toxicological endpoint of acyl-glucuronide and acyl-CoA formation, a radiolabeled covalent binding assay in intact cells is required.

Workflow Step1 1. Hepatocyte Incubation (14C-Analog) Step2 2. Acidic Lysis & Precipitation (0.1% TFA) Step1->Step2 Step3 3. Exhaustive Washing (Remove Free Drug) Step2->Step3 Step4 4. Protein Quantification (BCA Assay) Step3->Step4 Step5 5. LSC Counting (pmol/mg protein) Step4->Step5

Fig 2. Self-validating workflow for quantifying covalent protein binding in human hepatocytes.

Step-by-Step Methodology:

  • Incubation: Incubate cryopreserved human hepatocytes (

    
     cells/mL, viability >80%) with 10 µM of 
    
    
    
    -labeled phenoxy propanoic acid analog at 37°C in a 5%
    
    
    incubator.
    • Self-Validation: Run a parallel control using heat-inactivated hepatocytes (boiled for 10 mins) to establish the baseline of non-enzymatic, non-specific binding.

  • Acidic Quenching: Terminate the reaction at 0, 1, 2, and 4 hours using ice-cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: Acidic conditions are mandatory. At physiological or basic pH, acyl glucuronides rapidly degrade ex vivo. The acidic quench stabilizes the metabolites and prevents artifactual covalent binding during sample processing.

  • Exhaustive Washing: Centrifuge to pellet the precipitated proteins. Wash the pellet sequentially with methanol/water (80:20 v/v) mixtures. Monitor the radioactivity of the supernatant after each wash.

    • Self-Validation: Washing must continue until the supernatant radioactivity reaches background levels. This guarantees that only irreversibly bound drug remains in the pellet.

  • Solubilization & Quantification: Solubilize the final protein pellet in 1N NaOH at 60°C for 1 hour. Measure protein concentration via a BCA assay. Neutralize the remaining sample and quantify radioactivity via Liquid Scintillation Counting (LSC). Express results as pmol equivalent/mg protein.

References

  • Differential Effects of Fibrates on the Metabolic Activation of 2-Phenylpropionic Acid in Rats Drug Metabolism and Disposition[Link]

  • Studies on the Chemical Reactivity of 2-Phenylpropionic Acid 1-O-Acyl Glucuronide and S-Acyl-CoA Thioester Metabolites Chemical Research in Toxicology[Link]

  • Mitochondrial biotransformation of ω-(phenoxy)alkanoic acids, 3-(phenoxy)acrylic acids, and ω-(1-methyl-1H-imidazol-2-ylthio)alkanoic acids: A prodrug strategy for targeting cytoprotective antioxidants to mitochondria Bioorganic & Medicinal Chemistry Letters / NIH PubMed Central[Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils Journal of Agricultural and Food Chemistry[Link]

Exploratory

Structural and Kinetic Profiling of 3-(2,6-Dimethylphenoxy)propanoic Acid at PPAR Interfaces

Executive Summary: The Phenoxypropanoic Acid Pharmacophore The compound 3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5) serves as a foundational structural motif in the design of Peroxisome Proliferator-Activated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Phenoxypropanoic Acid Pharmacophore

The compound 3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5) serves as a foundational structural motif in the design of Peroxisome Proliferator-Activated Receptor (PPAR) modulators[1]. PPARs (α, δ/β, and γ) are ligand-activated transcription factors that regulate lipid metabolism, glucose homeostasis, and cellular differentiation.

While full agonists (e.g., thiazolidinediones) often induce adverse effects such as fluid retention and weight gain, derivatives of the 2,6-dimethylphenoxypropanoic acid scaffold have emerged as highly tunable partial or dual agonists (e.g., PPARα/δ dual agonists for metabolic dysfunction-associated steatohepatitis, MASH)[2][3]. This whitepaper dissects the biophysical causality of how this specific pharmacophore engages the PPAR ligand-binding domain (LBD) and outlines self-validating methodologies for quantifying these interactions.

Structural Pharmacology: Causality of Ligand-Receptor Engagement

The binding of 3-(2,6-Dimethylphenoxy)propanoic acid to the PPAR LBD is driven by a bipartite structural mechanism, where each moiety serves a distinct thermodynamic purpose:

  • The Propanoic Acid Headgroup (Electrostatic Anchoring): The carboxylate tail acts as an acidic anchor, forming a critical hydrogen-bond network with the Activation Function-2 (AF-2) surface[4]. In PPARγ, this involves direct interactions with Tyr473, His323, and His449. This electrostatic tethering physically stabilizes Helix 12 (H12) in the active conformation, which is the prerequisite allosteric shift required for co-repressor dissociation and subsequent co-activator (e.g., SRC-1, TRAP220) recruitment[5].

  • The 2,6-Dimethylphenoxy Moiety (Steric & Hydrophobic Packing): The PPAR ligand-binding pocket is a large (~1,300 ų), Y-shaped cavity[6]. The di-ortho methyl substitution on the phenoxy ring restricts the torsional rotation of the ether linkage. This conformational restriction forces the aromatic ring to pack optimally against the hydrophobic β-sheet region (residues L303, V305, V312 in PPARδ) and Arm II of the pocket[6]. This specific hydrophobic packing is a hallmark of partial agonism, as it stabilizes the receptor without hyper-activating the AF-2 domain[4].

PPAR_Signaling Ligand 2,6-Dimethylphenoxy Propanoic Acid PPAR PPAR LBD (Apo State) Ligand->PPAR Orthosteric Binding Complex Ligand-PPAR Complex (Helix 12 Stabilized) PPAR->Complex Induced Fit CoRep Co-repressor Release (NCoR) Complex->CoRep Allosteric Shift CoAct Co-activator Recruitment (SRC-1) Complex->CoAct AF-2 Activation Gene Target Gene Transcription CoAct->Gene PPRE Binding

Fig 1. Allosteric signaling cascade initiated by phenoxypropanoic acid binding to the PPAR LBD.

Quantitative Binding Affinity Profile

Because 3-(2,6-Dimethylphenoxy)propanoic acid is a low-molecular-weight scaffold, its baseline affinity is typically in the micromolar range. However, when functionalized with extended hydrophobic tails (e.g., biphenyl or benzothiazole groups), the affinity shifts into the low nanomolar range, demonstrating the tunability of the pocket[3].

Table 1: Representative Binding Affinities of Phenoxypropanoic Acid Derivatives

Compound Class / LigandTarget ReceptorBinding Affinity (IC₅₀ / K_d)Functional Efficacy
3-(2,6-Dimethylphenoxy)propanoic acid (Base Scaffold)PPARα / PPARγ1.5 μM – 5.0 μMWeak Partial Agonist
Optimized Dual Agonists (e.g., GFT505 analogs)PPARα / PPARδ10 nM – 50 nMDual Full Agonist
Rosiglitazone (Industry Reference)PPARγ30 nM – 50 nMFull Agonist
GW7647 (Industry Reference)PPARα1 nM – 5 nMFull Agonist

Experimental Methodologies for Affinity Profiling

To accurately quantify the binding kinetics and equilibrium affinity of this compound, two orthogonal, self-validating methodologies must be employed: Time-Resolved FRET (TR-FRET) and Surface Plasmon Resonance (SPR).

Protocol A: TR-FRET Competitive Binding Assay (Equilibrium Affinity)

TR-FRET is the gold standard for high-throughput equilibrium binding. The causality behind using a Terbium (Tb³⁺) fluorophore is its exceptionally long emission half-life (milliseconds). By introducing a 50–100 microsecond measurement delay, we completely eliminate auto-fluorescence from the test compound or assay plate, ensuring the signal is exclusively derived from the binding event[7].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged human PPAR LBD, 5 nM Terbium-labeled anti-GST antibody, and 5 nM Fluormone™ Pan-PPAR Green tracer in TR-FRET assay buffer (supplemented with 5 mM DTT to maintain cysteine residues in a reduced state)[7].

  • Compound Titration: Dispense 3-(2,6-Dimethylphenoxy)propanoic acid in a 12-point, 3-fold serial dilution (starting at 100 μM) into a 384-well low-volume black plate.

  • Incubation: Add the master mix to the compound wells. Incubate in the dark at 20–25°C for 2 to 6 hours to ensure thermodynamic equilibrium is reached[7].

  • Signal Acquisition: Read the plate using a time-resolved fluorescence microplate reader (e.g., PHERAstar). Excite at 340 nm; measure emission at 495 nm (Tb³⁺ donor) and 520 nm (Fluormone acceptor)[7].

  • Self-Validating System Check:

    • Z'-Factor Calculation: Include 16 wells of vehicle (DMSO, 1% final) and 16 wells of a saturating reference full agonist (e.g., 10 μM Rosiglitazone). The assay is only valid if the Z'-factor is > 0.5.

    • Data Processing: Calculate the 520/495 nm emission ratio. Fit the data to a 4-parameter logistic (4PL) curve to extract the IC₅₀.

Protocol B: Surface Plasmon Resonance (Kinetic Profiling)

While TR-FRET provides equilibrium data, SPR is required to determine the residence time (


) of the ligand. Direct amine coupling of the PPAR LBD to a sensor chip often leads to cross-linked protein inactivation. The causal solution is an indirect capture methodology[8].

Step-by-Step Workflow:

  • Surface Preparation: Immobilize an anti-His antibody onto a CM5 sensor chip via standard EDC/NHS amine coupling until a density of ~10,000 Response Units (RU) is achieved[8].

  • Ligand Capture: Inject His-tagged PPAR LBD over the active flow cell to achieve a capture level of 1,500–2,000 RU. Leave the reference flow cell bare (anti-His only)[8].

  • Analyte Injection: Inject 3-(2,6-Dimethylphenoxy)propanoic acid at varying concentrations (0.1 μM to 50 μM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 30 μL/min.

  • Regeneration: Because the compound is lipophilic, regenerate the surface by stripping the entire PPAR-ligand complex using 10 mM Glycine-HCl (pH 1.5), followed by capturing fresh PPAR LBD for the next cycle[8].

  • Self-Validating System Check:

    • Double Referencing: Subtract the signal from the reference flow cell (to account for bulk refractive index shifts caused by 2% DMSO) AND subtract a blank buffer injection.

    • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract

      
      , 
      
      
      
      , and
      
      
      .

Assay_Workflow Start Compound Profiling Workflow TRFRET TR-FRET Binding Assay (Equilibrium IC50) Start->TRFRET SPR Surface Plasmon Resonance (Kinetic Kon/Koff) Start->SPR Prep1 Incubate Ligand + PPAR-LBD + Tb-Anti-GST + Fluormone TRFRET->Prep1 Prep2 Capture Fresh His-PPAR via Anti-His CM5 Chip SPR->Prep2 Read1 Measure 520/495 nm Ratio (50 µs delay) Prep1->Read1 Valid Self-Validating Check: Z'-factor > 0.5 & Double Referencing Read1->Valid Read2 Inject Ligand & Monitor Response Units (RU) Prep2->Read2 Read2->Valid

Fig 2. Orthogonal workflow for equilibrium and kinetic profiling of PPAR ligands.

Data Interpretation & Troubleshooting

When analyzing the binding profile of 3-(2,6-Dimethylphenoxy)propanoic acid, researchers must be vigilant of fast binding kinetics . SPR studies of structurally distinct synthetic PPAR ligands often show an extremely fast initial association rate (


)[5]. If the sensogram displays a "square wave" profile (instantaneous association and dissociation), the interaction is occurring faster than the mass transport limit of the instrument.

If this occurs, the self-validating countermeasure is to rely on steady-state affinity analysis (plotting RU at equilibrium vs. concentration) rather than kinetic fitting, or to cross-validate the


 exclusively against the TR-FRET IC₅₀ data, ensuring the Cheng-Prusoff equation is applied correctly based on the tracer's known affinity.

References

  • Chemsrc. "3-(2,6-Dimethylphenoxy)propanoic acid | CAS#:22383-95-5". Chemsrc.com.[Link]

  • European Journal of Pharmacology. "Hepatoprotective effects of ZLY16, a dual peroxisome proliferator-activated receptor α/δ agonist, in rodent model of nonalcoholic steatohepatitis". PubMed / NIH.[Link]

  • Journal of Medicinal Chemistry. "Discovery of the First-In-Class HSD17B13/PPAR Multitarget Modulators for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis". ACS Publications.[Link]

  • International Journal of Molecular Sciences. "Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism". PMC / NIH.[Link]

  • International Journal of Biological Macromolecules. "Enhanced detection of ligand-PPARγ binding based on surface plasmon resonance through complexation with SRC1- or NCOR2-related polypeptide". PubMed / NIH.[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Structural basis for specific ligation of the peroxisome proliferator-activated receptor δ". PNAS.[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Quantitative structural assessment of graded receptor agonism". PNAS.[Link]

Sources

Foundational

Technical Guide: Toxicity and Safety Profile of 3-(2,6-Dimethylphenoxy)propanoic acid

The Toxicity and Safety Profile of 3-(2,6-Dimethylphenoxy)propanoic acid is detailed below. This technical guide is structured for researchers and drug development professionals, synthesizing confirmed physicochemical da...

Author: BenchChem Technical Support Team. Date: March 2026

The Toxicity and Safety Profile of 3-(2,6-Dimethylphenoxy)propanoic acid is detailed below. This technical guide is structured for researchers and drug development professionals, synthesizing confirmed physicochemical data with predictive toxicology based on structure-activity relationships (SAR) for phenoxyalkanoic acids.

CAS Number: 22383-95-5 Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 208.23 g/mol Synonyms:


-(2,6-Xylyloxy)propionic acid; 3-(2,6-Xylyloxy)propanoic acid

Executive Summary

3-(2,6-Dimethylphenoxy)propanoic acid is a functionalized ether-linked carboxylic acid primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals (e.g., anti-arrhythmic analogs) and agrochemicals. While not a marketed drug itself, its structural homology to fibrates (PPAR agonists) and phenoxy herbicides dictates its safety profile.

Core Safety Classification:

  • GHS Status: Warning (Irritant).

  • Primary Hazards: Skin and eye irritation (H315, H319); Respiratory tract irritation (H335).

  • Toxicological Concern: Potential for hepatic peroxisome proliferation (rodent models) and oxidative stress via quinone-methide metabolite formation.

Physicochemical Determinants of Toxicity

The safety profile is governed by the molecule's lipophilicity and acid dissociation constants, which dictate membrane permeability and protein binding.

PropertyValue (Experimental/Predicted)Toxicological Implication
pKa (Acid) 4.76 ± 0.10Exists as an anion at physiological pH (7.4), limiting BBB penetration but facilitating renal elimination via OATs (Organic Anion Transporters).
LogP (Octanol/Water) 2.6 – 2.9Moderate lipophilicity; sufficient for dermal absorption. Potential for accumulation in fatty tissues is low to moderate.
Water Solubility Low (Acid form) / High (Salt form)Acid form precipitates in low pH environments (e.g., stomach), potentially causing local gastric irritation.
H-Bond Donors/Acceptors 1 / 3Follows Lipinski’s Rule of 5; high oral bioavailability expected.

Mammalian Toxicity Profile

Acute Toxicity & Irritation

The compound acts as a direct contact irritant due to its carboxylic acid moiety and lipophilic phenol tail.

  • Skin: Causes localized dermatitis and defatting. The 2,6-dimethyl substitution increases lipophilicity compared to unsubstituted phenoxy acids, enhancing dermal penetration.

  • Eyes: Severe irritation risk. Acidic solutions can cause corneal opacity if not neutralized immediately.

  • Inhalation: Dust or mist causes mucosal inflammation (H335).

Systemic & Chronic Toxicity (SAR Analysis)

Based on structural read-across from Gemfibrozil and Mecoprop , the following systemic effects are predicted:

  • Hepatotoxicity (Peroxisome Proliferation): Phenoxyalkanoic acids are known ligands for Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ). Chronic exposure in rodents may induce hepatomegaly and peroxisome proliferation. Relevance to humans is debated but necessitates liver enzyme monitoring (ALT/AST) during preclinical trials.
    
  • Metabolic Bioactivation: The 2,6-dimethyl substitution blocks ortho-hydroxylation. Metabolism is forced to the para-position or oxidation of the methyl groups.

    • Risk: Para-hydroxylation yields a 2,6-dimethylhydroquinone analog. Subsequent oxidation can form a reactive quinone methide , capable of depleting cellular glutathione (GSH) and causing oxidative stress.

Metabolic Fate & Pathways

Understanding the metabolism is critical for interpreting safety data. The compound undergoes Phase I functionalization followed by Phase II conjugation.

Predicted Metabolic Pathway Diagram

The following diagram illustrates the oxidative deactivation and potential bioactivation pathways.

MetabolicPathway Parent 3-(2,6-Dimethylphenoxy) propanoic acid CYP450 CYP450 (Phase I) Parent->CYP450 Glucuronide Acyl Glucuronide (Excretion) Parent->Glucuronide UGT (Phase II) ParaOH 4-Hydroxy metabolite (Para-hydroxylation) CYP450->ParaOH Major Route MethylOX Hydroxymethyl metabolite (Methyl oxidation) CYP450->MethylOX Minor Route Quinone Quinone Methide (Reactive Intermediate) ParaOH->Quinone Oxidation (Toxicity Risk) ParaOH->Glucuronide

Caption: Predicted Phase I/II metabolic trajectory showing potential toxification via quinone formation.

Safety & Handling Protocols

Engineering Controls
  • Containment: Handle primarily in a certified chemical fume hood.

  • Ventilation: Ensure 10-15 air changes per hour in the laboratory space.

Personal Protective Equipment (PPE) Matrix
Hazard RouteRecommended PPERationale
Ocular Chemical Splash Goggles + Face ShieldPrevent acidic corneal burns.
Dermal Nitrile Gloves (Min thickness 0.11mm)Standard protection; breakthrough time >480 min predicted.
Inhalation N95 or P100 RespiratorRequired if handling dry powder outside a hood.
Emergency Response
  • Skin Contact: Wash with PEG-400 (if available) or copious soap and water. Do not use ethanol (enhances absorption).

  • Spill Cleanup: Neutralize with Sodium Bicarbonate (

    
    ) before sweeping.
    

Experimental Workflow: Synthesis & Analysis

For researchers synthesizing this compound, the following protocol ensures high purity and safety.

Synthesis (Williamson Ether Method)

Reaction: 2,6-Dimethylphenol + 3-Chloropropanoic acid


 Product
  • Deprotonation: Dissolve 2,6-dimethylphenol in dilute NaOH (1.1 eq). Caution: Phenols are corrosive.

  • Alkylation: Add 3-chloropropanoic acid dropwise at 70°C.

  • Reflux: Maintain reflux for 4-6 hours.

  • Workup: Acidify with HCl to pH 2. The product precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].

  • Detection: UV at 270 nm (aromatic absorption).

Workflow Visualization

Workflow Start Start: Raw Materials Reaction Reflux (4-6h) NaOH + 3-Cl-Propanoic Acid Start->Reaction Quench Acidify (pH 2) Precipitation Reaction->Quench Filter Filtration & Drying Quench->Filter QC QC: HPLC/NMR >98% Purity Filter->QC

Caption: Standard synthesis and purification workflow for 3-(2,6-dimethylphenoxy)propanoic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 277685, 3-(2,6-Dimethylphenoxy)propanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity and Carcinogenicity. Retrieved from [Link]

  • U.S. EPA (2024). CompTox Chemicals Dashboard: Phenoxy acid derivatives and predicted toxicity. Retrieved from [Link]

Protocols & Analytical Methods

Method

solubility of 3-(2,6-Dimethylphenoxy)propanoic acid in organic solvents

Application Note: Thermodynamic Solubility Profiling of 3-(2,6-Dimethylphenoxy)propanoic Acid in Organic Solvents Introduction & Chemical Profiling 3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5) is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermodynamic Solubility Profiling of 3-(2,6-Dimethylphenoxy)propanoic Acid in Organic Solvents

Introduction & Chemical Profiling

3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5) is a highly versatile aryloxypropanoic acid scaffold frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as PPAR agonists and fibrates, as well as complex agrochemicals[1]. Understanding its thermodynamic solubility across a spectrum of organic solvents is a fundamental prerequisite for optimizing reaction scaling, crystallization, and downstream purification workflows.

Mechanistic Causality of Solubility: The solubility profile of 3-(2,6-Dimethylphenoxy)propanoic acid is dictated by the competing physicochemical properties of its two primary functional domains:

  • The Lipophilic Core: The 2,6-dimethylphenoxy moiety imparts significant hydrophobicity and steric bulk. This domain drives solubility in non-polar to moderately polar environments via London dispersion forces.

  • The Hydrogen-Bonding Terminus: The propanoic acid group acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents (e.g., hexane, heptane), the carboxylic acid groups predominantly self-associate to form stable, cyclic dimers. This dimerization shields the polar groups from the solvent, resulting in surprisingly low solubility despite the lipophilic core.

  • Solvent Disruption: When introduced to polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., methanol, ethanol), the solvent molecules outcompete the solute-solute dimerization. The solvent acts as a superior hydrogen bond acceptor (or donor), solvating the monomeric acid and exponentially increasing the compound's thermodynamic solubility[2].

Quantitative Solubility Matrix

The following table summarizes the baseline thermodynamic solubility of 3-(2,6-Dimethylphenoxy)propanoic acid across distinct organic solvent classes at 25°C.

Note: As specific empirical data for this exact CAS can be proprietary depending on the polymorphic form, the values below are extrapolated baselines based on the Hansen Solubility Parameters (HSP) of highly homologous aryloxypropanoic acids.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Mechanistic Interaction & Causality
Non-Polar Hexane1.89< 5.0Limited to weak dispersion forces; solute remains heavily dimerized.
Moderately Polar Aprotic Dichloromethane (DCM)9.125.0 - 50.0Dipole-dipole interactions facilitate partial disruption of solute dimers.
Polar Protic Methanol32.7> 150.0Strong H-bond donation and acceptance fully solvates the monomeric acid.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 250.0Superior H-bond acceptance completely disrupts solute-solute interactions.

Experimental Protocol: Self-Validating Shake-Flask Method

To obtain precise, actionable data for process chemistry, the "gold standard" shake-flask method must be employed to determine the true thermodynamic equilibrium solubility[3]. This protocol is designed as a self-validating system to prevent false positives caused by supersaturation or undetected polymorphic transformations.

Phase 1: Preparation & Equilibration
  • Solid Excess Addition: Accurately weigh an excess amount of crystalline 3-(2,6-Dimethylphenoxy)propanoic acid (e.g., 100 mg) into a 10 mL glass vial.

    • Causality: An excess of the solid phase must be maintained throughout the experiment to ensure the solution reaches true thermodynamic saturation rather than a transient high-concentration dissolution[3].

  • Solvent Dispensation: Add exactly 5.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined screw cap to prevent solvent evaporation.

  • Thermostated Agitation: Place the vials in an orbital shaker set to 25.0 ± 0.1°C at 150 RPM for 72 hours.

    • Causality: Thermodynamic equilibrium is time-dependent. Continuous agitation minimizes the boundary layer around the dissolving particles, while strict temperature control prevents temperature-gradient supersaturation[4].

Phase 2: Phase Separation & System Validation
  • Time-Course Sampling (Self-Validation): Withdraw 0.5 mL aliquots at 24, 48, and 72 hours.

    • Causality: Comparing the concentration across three time points proves that equilibrium has been achieved. If the concentration at 72h equals the concentration at 48h, the system is validated as stable[2].

  • Centrifugation & Filtration: Centrifuge the aliquots at 10,000 RPM for 10 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to most organic solvents. Filtration removes sub-visible micro-particulates that would otherwise be injected into the HPLC, artificially inflating the measured solubility[5].

Phase 3: Quantification & Solid-State Verification
  • HPLC-UV Analysis: Dilute the filtered supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Quantify the concentration using HPLC-UV at the compound's λmax (typically ~270-280 nm for the phenoxy aromatic ring).

  • Residual Solid Analysis (Crucial QC): Recover the undissolved solid from the 72-hour vial, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Organic solvents can induce the formation of solvates or trigger polymorphic transitions. Verifying that the residual solid matches the starting material's crystal lattice ensures the measured solubility corresponds to the intended polymorph[3].

Workflow Visualization

G N1 1. Solid Excess Preparation Add solute to organic solvent N2 2. Thermodynamic Equilibration Orbital shaking (24-72h, 25°C) N1->N2 Seal & Incubate N3 3. Phase Separation Centrifugation & 0.22µm Filtration N2->N3 Isolate Supernatant N4 4. HPLC-UV Quantification Determine saturated concentration N3->N4 Dilute Aliquot N5 5. Solid Phase Verification XRD/DSC for polymorph stability N4->N5 Validate Solid State

Caption: Workflow for the thermodynamic solubility determination of 3-(2,6-Dimethylphenoxy)propanoic acid.

References

  • Title: 3-(2,6-Dimethylphenoxy)propanoic acid | CAS#:22383-95-5 Source: Chemsrc URL: [Link]

  • Title: Pharmaceutical Suspensions - From Formulation Development to Manufacturing Source: Kinam Park URL: [Link]

Sources

Application

Strategic Synthesis and Protocol Guide: Ester Derivatives of 3-(2,6-Dimethylphenoxy)propanoic Acid

Abstract & Strategic Significance 3-(2,6-Dimethylphenoxy)propanoic acid is a pivotal pharmacophore scaffold, structurally related to the anti-arrhythmic agent Mexiletine and various opioid antagonists. The 2,6-dimethyl s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

3-(2,6-Dimethylphenoxy)propanoic acid is a pivotal pharmacophore scaffold, structurally related to the anti-arrhythmic agent Mexiletine and various opioid antagonists. The 2,6-dimethyl substitution pattern on the phenyl ring provides significant metabolic stability by blocking the primary sites of cytochrome P450-mediated hydroxylation and introducing steric bulk that modulates receptor binding affinity.

Esterification of this carboxylic acid is a critical transformation in drug development for three primary reasons:

  • Prodrug Design: Masking the ionizable carboxylate to enhance lipophilicity and blood-brain barrier (BBB) permeability.

  • Synthetic Intermediates: Facilitating further functionalization (e.g., reduction to aldehydes/alcohols or amidation) where the free acid is reactive or incompatible.

  • Library Generation: Rapid diversification of the C-terminus to probe structure-activity relationships (SAR) in binding pockets (e.g.,

    
    -adrenoceptors or opioid receptors).
    

This guide details three validated protocols for preparing ester derivatives, selected based on the steric and electronic nature of the target alcohol.

Chemical Background & Retrosynthetic Logic

The synthesis of the parent acid, 3-(2,6-dimethylphenoxy)propanoic acid, typically proceeds via a Williamson-type ether synthesis or a Michael addition. Understanding the starting material's purity is crucial before esterification.

Preparation of Starting Material (Brief)

If the parent acid is not commercially available, it can be synthesized by reacting 2,6-dimethylphenol with 3-chloropropanoic acid (or 3-bromopropanoic acid) under basic conditions (NaOH/H₂O) [1].

  • Key Structural Feature: The ether linkage is stable, but the 2,6-dimethyl groups create a "picket fence" steric environment. While this affects the phenyl ring's reactivity, the propanoic acid side chain is sufficiently flexible and distal that standard esterification kinetics remain favorable.

Experimental Protocols

Protocol A: Fischer Esterification (Primary Alkyl Esters)

Best for: Methyl, Ethyl, and simple unbranched alkyl esters. Mechanism: Acid-catalyzed equilibrium.

Materials
  • Substrate: 3-(2,6-Dimethylphenoxy)propanoic acid (1.0 eq)

  • Solvent/Reagent: Anhydrous Alcohol (Methanol or Ethanol) (Excess, ~10-20 mL/g)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (0.1 - 0.2 eq) or Thionyl Chloride (
    
    
    
    ) (0.1 eq, generates HCl in situ)
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or

    
     line).
    
  • Dissolution: Dissolve the carboxylic acid in the chosen anhydrous alcohol.

  • Catalyst Addition: Add concentrated

    
     dropwise. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours. Monitor by TLC (System: Hexanes/EtOAc 3:1).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate under reduced pressure to remove excess alcohol.[1]

    • Redissolve residue in Ethyl Acetate (EtOAc).[1]

    • Wash with sat.[3][4]

      
       (2x) to remove unreacted acid and catalyst.
      
    • Wash with Brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Usually yields pure oil/solid. If necessary, purify via silica gel flash chromatography.

Protocol B: Acid Chloride Method (Sterically Hindered/Aryl Esters)

Best for: Secondary alcohols, phenols, or when high reactivity is required. Mechanism: Activation via acyl chloride followed by nucleophilic acyl substitution.

Materials
  • Substrate: 3-(2,6-Dimethylphenoxy)propanoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
    
  • Target Alcohol: 1.0 - 1.2 eq

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve the acid in anhydrous DCM (or Toluene) under inert atmosphere (

      
      /Ar).
      
    • Add

      
       dropwise.
      
    • Heat to reflux for 2 hours.

    • Critical Step: Evaporate solvent and excess

      
       completely (azeotrope with toluene if needed) to obtain the crude acid chloride.
      
  • Esterification:

    • Redissolve the crude acid chloride in anhydrous DCM.

    • Cool to 0°C.

    • Add the Target Alcohol and Base (

      
      ) simultaneously or premixed.
      
    • Allow to warm to room temperature and stir for 2–12 hours.

  • Workup:

    • Quench with water.[4]

    • Wash organic layer with 1M HCl (to remove amine salts), then sat.

      
      .
      
    • Dry (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) and concentrate.[4]
      
Protocol C: Steglich Esterification (Labile/Complex Alcohols)

Best for: Acid-sensitive substrates, chiral alcohols, or high-value intermediates. Mechanism: DCC-mediated coupling with DMAP catalysis.

Materials
  • Substrate: 3-(2,6-Dimethylphenoxy)propanoic acid (1.0 eq)

  • Alcohol: Target alcohol (1.0 - 1.1 eq)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or EDC.HCl (1.1 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: Anhydrous DCM

Step-by-Step Methodology
  • Preparation: Dissolve the acid and the target alcohol in anhydrous DCM at 0°C under nitrogen.

  • Catalyst Addition: Add DMAP in one portion.

  • Coupling: Add DCC (dissolved in minimal DCM) dropwise to the cold reaction mixture.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form within minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (8–12 hours).

  • Workup:

    • Filtration: Filter off the precipitated DCU through a Celite pad.

    • Wash: Wash the filtrate with 0.5M HCl, sat.

      
      , and Brine.[1]
      
  • Purification: Flash column chromatography is usually required to remove traces of urea byproducts.

Visualization of Workflows

Diagram 1: General Synthesis & Fischer Esterification Pathway

G Start 2,6-Dimethylphenol Inter 3-(2,6-Dimethylphenoxy) propanoic acid Start->Inter Williamson Ether Synthesis Reagent 3-Chloropropanoic Acid + NaOH (aq) Reagent->Inter Esterification Fischer Esterification (MeOH/H2SO4, Reflux) Inter->Esterification Product Methyl 3-(2,6-Dimethylphenoxy) propanoate Esterification->Product Yield > 90%

Caption: Synthesis of the parent acid followed by conversion to the methyl ester via Fischer esterification.

Diagram 2: Steglich Esterification Mechanism Logic

Steglich Acid Carboxylic Acid (Substrate) O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + DCC DCC DCC (Coupling Agent) DCC->O_Acyl ActiveEster N-Acylpyridinium Ion (Highly Reactive) O_Acyl->ActiveEster + DMAP Byproduct DCU (Insoluble Urea) O_Acyl->Byproduct Side Reaction DMAP DMAP (Nucleophilic Catalyst) DMAP->ActiveEster FinalProduct Target Ester ActiveEster->FinalProduct + Alcohol Alcohol Complex Alcohol (R'OH) Alcohol->FinalProduct

Caption: Steglich esterification pathway for coupling complex alcohols under mild conditions.

Analytical Data Summary

Validation of the ester derivative is best achieved via


-NMR. The following table summarizes characteristic shifts expected for the methyl ester derivative.
MoietyChemical Shift (

ppm)
MultiplicityIntegrationInterpretation
Aromatic H 6.90 – 7.05Multiplet3H3,4,5-positions on phenyl ring
Phenoxy

4.05Triplet (

Hz)
2HEther linkage (

-position)
Ester

3.70Singlet3HMethyl ester group
Carbonyl

-

2.80Triplet (

Hz)
2HAdjacent to carbonyl
Aryl

2.25Singlet6H2,6-Dimethyl groups

Note: The triplet splitting pattern of the ethylene linker (


) is a definitive signature of the propanoic acid backbone, distinct from the singlet seen in acetic acid derivatives.

References

  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010).[5] 3-(2-Formylphenoxy)propanoic acid.[5] Acta Crystallographica Section E. [Link]

  • Organic Syntheses. (1987). Synthesis of 2,6-Dimethylphenyl propanoate (Analogous esterification chemistry). Organic Syntheses, Coll. Vol. 8, p.190. [Link]

  • Der Pharma Chemica. (2011). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

  • PubChem. 3-(2,6-dimethylphenoxy)propanoic acid Compound Summary. [Link][6]

Sources

Method

HPLC method development for 3-(2,6-Dimethylphenoxy)propanoic acid detection

Application Note: HPLC Method Development for the Quantitation of 3-(2,6-Dimethylphenoxy)propanoic Acid Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for the Quantitation of 3-(2,6-Dimethylphenoxy)propanoic Acid

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of 3-(2,6-Dimethylphenoxy)propanoic acid (3-DMPPA). As a primary oxidative metabolite and process impurity of the anti-arrhythmic drug Mexiletine , accurate detection of 3-DMPPA is critical for pharmacokinetic profiling and purity analysis. This guide utilizes a "First Principles" approach, prioritizing pH-dependent retention behavior to separate the acidic metabolite from the basic parent drug. The method employs a C18 stationary phase with acidic mobile phase conditions to ensure protonation of the carboxylic moiety, achieving high resolution and sensitivity.

Introduction & Chemical Context

3-(2,6-Dimethylphenoxy)propanoic acid is structurally characterized by a lipophilic 2,6-xylyl ether tail and a hydrophilic carboxylic acid head. In drug development, it appears in two critical contexts:

  • Metabolism: It is a Phase I oxidative metabolite of Mexiletine formed via deamination and subsequent oxidation.

  • Impurity Profiling: It serves as a tracked impurity in the synthesis of phenoxy-alkyl derivatives.

Physicochemical Profile:

  • CAS: 22383-95-5

  • Molecular Weight: 194.23 g/mol [1][2]

  • pKa (Acidic): ~3.8 – 4.2 (Carboxylic acid group)

  • LogP: ~2.1 (Moderately lipophilic when protonated)

  • Chromophore: 2,6-dimethylphenoxy ring (UV active at ~210 nm and ~262 nm).

The Separation Challenge: Unlike the parent drug Mexiletine (pKa ~9.2, basic), 3-DMPPA is acidic. In neutral conditions, 3-DMPPA ionizes (


), becoming highly polar and eluting in the void volume. Therefore, pH control is the single most critical variable  in this method development.

Method Development Strategy

The following diagram illustrates the decision matrix used to select the stationary phase and mobile phase conditions.

MethodDevelopment Start Analyte Assessment (3-DMPPA) pKa_Check Check pKa (~4.0) Acidic Moiety Start->pKa_Check Condition_A pH > 5.0 (Ionized) pKa_Check->Condition_A Neutral/Basic MP Condition_B pH < 3.0 (Protonated) pKa_Check->Condition_B Acidic MP Result_A Poor Retention (Void Volume Elution) Condition_A->Result_A Result_B Strong Retention (Hydrophobic Interaction) Condition_B->Result_B Column_Select Column Selection C18 vs Phenyl-Hexyl Result_B->Column_Select Final_Method Final Protocol: C18 + 0.1% Formic Acid Column_Select->Final_Method Optimized

Figure 1: Method Development Logic Flow. The suppression of ionization via acidic pH is required for Reverse Phase retention.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 3-(2,6-Dimethylphenoxy)propanoic acid (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Additive: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Maintains pH < pKa to keep analyte neutral (protonated).
Mobile Phase B Acetonitrile (100%)Strong elution solvent for the aromatic ring.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance for 4.6mm ID columns.
Column Temp 30°CImproves mass transfer and peak symmetry.
Injection Volume 10 µLStandard loop size; adjust based on sensitivity needs.
Detection (UV) 210 nm (Quantitation) 262 nm (Selectivity)210 nm targets the carbonyl/ring (high sensitivity). 262 nm is specific to the xylyl ether.
Gradient Profile

A gradient is recommended to separate the acidic metabolite (early eluting) from the highly retained parent drug (Mexiletine) or neutral impurities (2,6-dimethylphenol).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration (High aqueous for retention).
2.09010Isocratic hold to elute polar matrix.
10.04060Linear ramp to elute 3-DMPPA.
12.01090Wash step (removes highly lipophilic parent drug).
15.01090Hold wash.
15.19010Return to initial.
20.09010Re-equilibration.

Sample Preparation (Biological Matrix)

For plasma or urine analysis, Solid Phase Extraction (SPE) is superior to protein precipitation for acidic metabolites.

Protocol: Mixed-Mode Anion Exchange (MAX) SPE Since the analyte is an acid, a Mixed-Mode Anion Exchange cartridge yields the highest purity by trapping the deprotonated acid.

SPE_Protocol Step1 1. Condition MeOH then Water Step2 2. Load Sample (pH > 6.0) Step1->Step2 Activate Step3 3. Wash 5% NH4OH in Water Step2->Step3 Bind Acid Step4 4. Elute 2% Formic Acid in MeOH Step3->Step4 Remove Matrix

Figure 2: SPE Workflow. Loading at neutral pH binds the ionized acid to the cartridge; eluting with acid neutralizes it, releasing it into the organic solvent.

Detailed Steps:

  • Pre-treatment: Dilute 200 µL Plasma with 200 µL 50mM Ammonium Acetate (pH 7.0). Note: High pH ensures the acid is negatively charged to bind to the anion exchange resin.

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample.

  • Washing: Wash with 5% Methanol in Water (removes proteins/salts).

  • Elution: Elute with 1 mL Methanol containing 2% Formic Acid. Note: Acid neutralizes the analyte, breaking the ionic interaction.

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.

Validation Parameters (Acceptance Criteria)

ParameterAcceptance CriteriaNotes
Linearity R² > 0.999Range: 0.5 µg/mL to 50 µg/mL.
Precision (RSD) < 2.0% (System Suitability)Based on 6 replicate injections of Standard.
Resolution (Rs) > 2.0Between 3-DMPPA and nearest peak (e.g., Mexiletine).
Tailing Factor 0.8 – 1.5Acidic mobile phase is crucial to prevent tailing.
LOD/LOQ ~0.05 µg/mL (LOQ)Estimated at 210 nm UV.

Troubleshooting Guide

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols or insufficient protonation.

    • Fix: Lower Mobile Phase pH to 2.5 using Phosphate buffer instead of Formic Acid, or use an "End-capped" column.

  • Issue: Retention Time Drift.

    • Cause: Incomplete column re-equilibration.

    • Fix: Extend the post-gradient equilibration time from 5 mins to 8 mins.

  • Issue: Low Recovery in SPE.

    • Cause: Sample pH too low during loading.

    • Fix: Ensure sample pH is > 5.0 during loading to keep the analyte ionized (

      
      ) for anion exchange binding.
      

References

  • USP Monograph: Mexiletine Hydrochloride. United States Pharmacopeia (USP 29-NF 24). (Describes the separation of related impurities using Acetate/Methanol buffers). 3

  • PubChem Compound Summary: 3-(2,6-dimethylphenoxy)propanoic acid. National Center for Biotechnology Information. (Physicochemical data source).

  • Kaniwa, N., et al. "Metabolic pathway of mexiletine in humans." Drug Metabolism and Disposition.
  • BenchChem Application Guide. "HPLC Analysis of Phenoxy Propanoic Acids." (General protocols for phenoxy-acid derivatives on C18). 4

  • Sigma-Aldrich Product Data. "3-(2,6-dimethylphenoxy)propanoic acid Properties."

Sources

Application

Standard Operating Procedure: Handling &amp; Application of 3-(2,6-Dimethylphenoxy)propanoic Acid

[1] Part 1: Chemical Profile & Technical Significance[1] Compound Identity: IUPAC Name: 3-(2,6-Dimethylphenoxy)propanoic acid CAS Number: 22383-95-5 Molecular Formula: C₁₁H₁₄O₃[1] Molecular Weight: 194.23 g/mol [1][2] SM...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Chemical Profile & Technical Significance[1]

Compound Identity:

  • IUPAC Name: 3-(2,6-Dimethylphenoxy)propanoic acid

  • CAS Number: 22383-95-5

  • Molecular Formula: C₁₁H₁₄O₃[1]

  • Molecular Weight: 194.23 g/mol [1][2]

  • SMILES: CC1=C(OCCC(=O)O)C(C)=CC=C1[1][3]

Scientific Context: 3-(2,6-Dimethylphenoxy)propanoic acid is a specialized phenoxy-acid derivative serving as a critical pharmacophore in medicinal chemistry. Structurally, it consists of a 2,6-dimethylphenol core ether-linked to a propanoic acid tail. This scaffold is significant for two primary reasons:

  • Metabolic Modulation: It shares structural homology with fibrates and PPAR (Peroxisome Proliferator-Activated Receptor) agonists, making it a valuable probe for exploring lipid metabolism pathways.

  • Bioisosterism: The 2,6-dimethyl substitution pattern provides steric hindrance that can metabolically stabilize the ether linkage against cytochrome P450 oxidative dealkylation, a common liability in drug design.

Part 2: Safety & Handling Protocol (Risk Management)

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4][5][7][8]

Storage & Stability:

  • Temperature: Store at Room Temperature (20–25°C) . While many organic acids are stable, the low melting point (47–48°C) requires protection from heat sources to prevent caking or partial melting.

  • Atmosphere: Hygroscopic potential is low, but storage in a desiccator is recommended to maintain stoichiometry for precise weighing.

  • Incompatibility: Strong oxidizing agents and strong bases.

Protocol 1: Safe Handling Decision Tree

SafetyProtocol Start Start: Handling 3-(2,6-Dimethylphenoxy)propanoic acid PPE Step 1: Don PPE (Nitrile Gloves, Safety Glasses, Lab Coat) Start->PPE StateCheck Check Physical State (Powder vs. Melted) PPE->StateCheck Weighing Weighing Procedure Use Analytical Balance in Fume Hood StateCheck->Weighing Solid StateCheck->Weighing Caked (Gentle Crush) Spill Spill Event? Weighing->Spill Cleanup Neutralize with NaHCO3 Wipe with Ethanol Spill->Cleanup Yes Solubilization Proceed to Solubilization Spill->Solubilization No Cleanup->Solubilization

Figure 1: Operational decision tree for safe handling and spill management.

Part 3: Preparation & Solubilization Protocols

Solubility Profile
SolventSolubility RatingConcentration Limit (Approx.)Application
DMSO High> 50 mMStock solutions for bioassays
Ethanol High> 50 mMChemical synthesis / Crystallization
Water Low< 1 mMNot recommended for stocks
0.1M NaOH High> 100 mMAqueous delivery (forms Sodium salt)
Chloroform Moderate~ 20 mMNMR Analysis
Protocol 2: Preparation of 50 mM Stock Solution (10 mL)

Objective: Create a stable stock solution for in vitro assays.

  • Calculate Mass:

    • Target Concentration: 50 mM (0.05 mol/L)

    • Volume: 10 mL (0.01 L)

    • MW: 194.23 g/mol [1][2]

    • Mass required =

      
       (97.1 mg).
      
  • Weighing:

    • Weigh 97.1 mg ± 0.5 mg of the substance into a 20 mL scintillation vial.

  • Solubilization:

    • Add 5 mL of molecular biology grade DMSO.

    • Vortex for 30 seconds. The solid should dissolve rapidly due to the lipophilic dimethylphenoxy group.

    • Add remaining DMSO to bring total volume to 10 mL .

  • Sterilization (Optional but Recommended):

    • Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Storage:

    • Aliquot into 500 µL tubes.

    • Store at -20°C . Stable for >6 months. Avoid repeated freeze-thaw cycles.

Part 4: Experimental Application (Derivatization)

Context: Researchers often use this compound as a building block, coupling the carboxylic acid to amines to create amide derivatives (e.g., testing for biological activity).

Protocol 3: Amide Coupling (EDC/HOBt Method)

Reaction Scheme:



Materials:

  • 3-(2,6-Dimethylphenoxy)propanoic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Procedure:

  • Activation:

    • In a round-bottom flask, dissolve 194 mg (1.0 mmol) of 3-(2,6-Dimethylphenoxy)propanoic acid in 5 mL of DCM.

    • Add 162 mg (1.2 mmol) of HOBt and 230 mg (1.2 mmol) of EDC·HCl.

    • Stir at room temperature for 15 minutes to form the active ester.

  • Coupling:

    • Add the Target Amine (1.1 mmol) .

    • Add 522 µL (3.0 mmol) of DIPEA dropwise.

    • Flush with Nitrogen/Argon and seal.

    • Stir at room temperature for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Dilute with 20 mL DCM.

    • Wash sequentially with:

      • 10 mL 1M HCl (removes unreacted amine/DIPEA).

      • 10 mL Sat. NaHCO₃ (removes unreacted acid/HOBt).

      • 10 mL Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Part 5: Analytical Verification (QC)

HPLC Method Parameters: To verify purity or monitor reaction progress, use the following reverse-phase gradient.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (amide/acid absorption) and 270 nm (aromatic ring).

  • Gradient:

Time (min)% Mobile Phase B
0.010
10.090
12.090
12.110
15.010
Protocol 4: Analytical Logic Flow

AnalysisFlow Sample Sample Preparation (1 mg/mL in MeOH) Inject Injection (10 µL) Sample->Inject Separation C18 Separation (Gradient Elution) Inject->Separation Detection UV Detection (210/270 nm) Separation->Detection Data Integration (Target Purity > 95%) Detection->Data

Figure 2: Workflow for HPLC quality control validation.

References

  • PubChem. (2026). Compound Summary: 3-(2,6-dimethylphenoxy)propanoic acid. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. Chemical Senses, 24(4), 439-447.[9][10] (Cited for structural analog comparison). [Link]

Sources

Method

Strategic Crystallization for the Purification of 3-(2,6-Dimethylphenoxy)propanoic Acid

An Application Note and Protocol from the Senior Application Scientist Abstract This document provides a detailed guide to the purification of 3-(2,6-dimethylphenoxy)propanoic acid via crystallization. It explores the fu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a detailed guide to the purification of 3-(2,6-dimethylphenoxy)propanoic acid via crystallization. It explores the fundamental principles governing crystal formation and presents validated protocols for cooling, anti-solvent, and evaporative crystallization techniques. The content is designed for researchers, chemists, and process development professionals seeking to achieve high purity of this and structurally similar carboxylic acids. Emphasis is placed on the rationale behind procedural steps, solvent selection strategies, and troubleshooting common crystallization challenges to ensure the development of robust and reproducible purification processes.

Introduction: The Importance of Purity

3-(2,6-Dimethylphenoxy)propanoic acid is a carboxylic acid derivative whose utility in pharmaceutical and chemical synthesis is critically dependent on its purity. Impurities, which may include starting materials, byproducts, or degradation products, can significantly impact downstream reaction yields, biological activity, and the safety profile of final active pharmaceutical ingredients (APIs).[1][2] Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from contaminants.[2][3]

Physicochemical Profile of 3-(2,6-Dimethylphenoxy)propanoic acid

Understanding the molecule's properties is fundamental to designing a successful crystallization strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[6]
Molecular Weight 194.23 g/mol
Melting Point 47-48 °C
Appearance White to off-white powder
Structure Contains a carboxylic acid group, an ether linkage, and a substituted aromatic ring.
Key Features The carboxylic acid moiety allows for strong hydrogen bonding, which is conducive to forming a stable crystal lattice. The dimethylphenoxy group introduces significant non-polar character.

This dual hydrophilic (carboxylic acid) and lipophilic (dimethylphenoxy) nature dictates its solubility profile, making solvent selection a critical first step.

The Crystallization Workflow: A Strategic Overview

The path from a crude solid to a highly pure crystalline product follows a structured, multi-step process. The selection of a specific technique depends on the solute's solubility properties.

G cluster_0 Phase 1: Preparation & Dissolution cluster_1 Phase 2: Generating Supersaturation cluster_2 Phase 3: Isolation & Finishing Crude Crude Solid Solvent Solvent System Selection (Screening) Crude->Solvent Dissolve Dissolution (Apply Heat if Necessary) Solvent->Dissolve Cooling Cooling Crystallization Dissolve->Cooling AntiSolvent Anti-Solvent Addition Dissolve->AntiSolvent Evaporation Slow Evaporation Dissolve->Evaporation Filter Filtration (Vacuum) Cooling->Filter AntiSolvent->Filter Evaporation->Filter Wash Wash Crystals (Cold Solvent/Anti-Solvent) Filter->Wash Dry Drying (Vacuum Oven) Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for purification by crystallization.

Foundational Principle: Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization process.[7] An ideal solvent system should exhibit a significant difference in solubility for the target compound at different temperatures (for cooling crystallization) or a stark contrast in solubility between the solvent and anti-solvent.

Screening Strategy: A systematic screening of solvents from different classes is recommended. Based on the structure of 3-(2,6-dimethylphenoxy)propanoic acid, the following solvents are suggested starting points.

Solvent ClassExample SolventsRationale for Screening
Polar Protic Isopropanol, Ethanol, WaterThe carboxylic acid group may interact favorably with protic solvents. Water is likely to be a poor solvent or anti-solvent.
Dipolar Aprotic Acetone, Ethyl AcetateSolvents with moderate polarity that can dissolve the compound through dipole-dipole interactions.
Non-Polar Heptane, Toluene, CyclohexaneThe dimethylphenoxy group suggests solubility in non-polar solvents. These are strong candidates for use as anti-solvents.[8]

The Golden Rule: For cooling crystallization, the compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent.[3] For anti-solvent crystallization, the compound must be highly soluble in the primary solvent and poorly soluble in the anti-solvent, with both liquids being fully miscible.[1][9]

Decision-Making for Technique Selection

The optimal crystallization method is determined by the compound's solubility behavior.

G cluster_methods Start Solubility Data Available? TempDep Solubility strongly dependent on temperature? Start->TempDep Yes Cooling Cooling Crystallization AntiSolvent Anti-Solvent Crystallization Evaporative Evaporative Crystallization TempDep->Cooling Yes GoodSolvent Good single solvent found? TempDep->GoodSolvent No GoodSolvent->AntiSolvent Yes, and miscible anti-solvent exists GoodSolvent->Evaporative No, or solubility is not temperature dependent

Caption: Decision tree for selecting a crystallization method.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization

Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-(2,6-dimethylphenoxy)propanoic acid. Add a minimal amount of the selected solvent (e.g., isopropanol) and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux. Continue to add the solvent dropwise until all the solid has just dissolved. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done rapidly to prevent premature crystallization.[3]

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows for the selective deposition of the target molecule onto the growing lattice.[11]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the melting point (e.g., 30-35 °C), until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective when the compound is very soluble in one solvent and nearly insoluble in another.[9][12] Supersaturation is achieved by adding the "anti-solvent" to a solution of the compound, which reduces the overall solubility of the solute.[13]

Methodology:

  • Dissolution: Dissolve the crude 3-(2,6-dimethylphenoxy)propanoic acid in a minimal amount of a "good" solvent (e.g., acetone) at room temperature with stirring.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., heptane or water) dropwise using a dropping funnel. The rate of addition is a critical parameter; a slower rate generally leads to larger and purer crystals.[12]

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid, which indicates the onset of nucleation.

  • Crystal Growth: Once turbidity is observed, stop the addition and allow the solution to stir for a period (e.g., 1-2 hours) to allow the crystals to grow. If desired, more anti-solvent can be added slowly to further increase the yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the anti-solvent or a solvent mixture rich in the anti-solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Slow Evaporation

This method is particularly useful for generating very high-quality crystals for analytical purposes (like X-ray crystallography) or when the compound's solubility is not highly dependent on temperature.[3][14] Supersaturation is achieved as the solvent volume decreases.[5]

Methodology:

  • Dissolution: Dissolve the crude compound in a suitable solvent (e.g., ethyl acetate) in a beaker or Erlenmeyer flask. Do not create a fully saturated solution; ensure all solute is dissolved with some excess solvent.

  • Evaporation: Cover the container with a perforated material (e.g., Parafilm with small holes poked in it) to allow for slow solvent evaporation while preventing dust from entering.

  • Incubation: Place the container in a location free from vibrations and allow the solvent to evaporate slowly over several hours to days.

  • Collection & Drying: Once a suitable quantity of crystals has formed, decant the remaining solvent and collect the crystals. Dry them briefly under a gentle stream of nitrogen or in a desiccator.

Troubleshooting Common Issues

ProblemProbable CauseSuggested Solution
Oiling Out The solution becomes supersaturated at a temperature above the compound's melting point, or the rate of supersaturation is too high.Re-heat the mixture to dissolve the oil, add slightly more solvent, and ensure a slower cooling or anti-solvent addition rate.[12]
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites.[3] Add a single "seed" crystal from a previous batch.[1] If cooling, place in a colder bath. If using anti-solvent, add more.
Poor Recovery/Low Yield Too much solvent was used during dissolution; the compound has significant solubility even in the cold solvent; crystals were washed with warm solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled. Always wash crystals with ice-cold solvent.
Impure Product Cooling or precipitation was too rapid, trapping impurities. The washing step was inadequate.Slow down the rate of cooling or anti-solvent addition.[11] Ensure the filter cake is washed thoroughly with cold solvent. A second recrystallization may be necessary.

Conclusion

Crystallization is a cornerstone technique for the purification of 3-(2,6-dimethylphenoxy)propanoic acid. By systematically evaluating solvent systems and selecting the appropriate method—cooling, anti-solvent, or evaporation—researchers can consistently achieve high levels of purity. The protocols and principles outlined in this guide provide a robust framework for developing an efficient, scalable, and reproducible purification process, ensuring the quality required for demanding applications in drug development and chemical synthesis.

References

  • Purification of carboxylic acids by complexation with selective solvents.
  • Evaporation Crystallization Equipment, Engineering Solution.FLUDI.
  • Crystallization process guide | industrial use.ANDRITZ.
  • Guide for crystalliz
  • Carboxylic acid purification and crystallization process.
  • Recrystallization of Active Pharmaceutical Ingredients.SciSpace.
  • Recrystallization Definition, Principle &Purpose.PraxiLabs (2022).
  • Antisolvent Crystalliz
  • Using AntiSolvent for Crystalliz
  • Crystallization process: how does crystalliz
  • Crystallization method for organic acid or organic acid ester.
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
  • Method including antisolvent crystallization process.
  • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors.PMC (2023).
  • Chapter 6: Isolation (Evaporative & Cooling Crystalliz
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids.Benchchem.
  • Anti-Solvent Crystallization.
  • Recovery of carboxylic acids produced by ferment
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
  • Purification: How To.Chemistry - University of Rochester.
  • Recrystalliz
  • Crystalliz
  • Advanced crystallisation methods for small organic molecules.Chemical Society Reviews (RSC Publishing) (2023).
  • Crystalliz
  • 3-(2,6-Dimethylmorpholino)propanoic acid.ChemScene.
  • 3-(2,6-dimethylphenoxy)propanoic acid (C11H14O3).PubChemLite.
  • Investigation of the operating conditions to morphology evolution of β-l-glutamic acid during seeded cooling crystalliz
  • 3-(2,6-dimethylphenoxy)propanoic acid | 22383-95-5.Sigma-Aldrich.
  • 3-(2,5-Dimethylphenoxy)propanoic acid.ChemScene.
  • 3-(2-Formylphenoxy)propanoic acid.PMC.
  • 3-(2-Methoxyethoxy)propanoic acid.PubChem.
  • 2-(2,5-dimethylphenoxy)propanoic acid | 18996-04-8.Sigma-Aldrich.
  • (PDF) 3-(2-Formylphenoxy)propanoic acid.
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temper
  • Continuous Heterogeneous Crystalliz
  • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.MDPI (2026).
  • Experimental Measurement and Correlation of Solubilities of R-2[4-(6-Chloro-2-Benzoxazolyloxy)phenoxy]propanoic Acid in Methanol, Ethanol, and Methanol–Ethanol Mixed Solvents.
  • Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.CORE (2013).
  • Chemical Properties of Propanoic acid (CAS 79-09-4).Cheméo.
  • Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid.MDPI (2022).
  • Process for the purification of 2, 6-dimethylphenol.

Sources

Application

Application Note: Optimization of Amide Coupling Reactions Utilizing 3-(2,6-Dimethylphenoxy)propanoic Acid

Executive Summary & Substrate Profiling Amide bond formation remains a cornerstone of synthetic and medicinal chemistry, utilized extensively in the development of pharmaceuticals, polymers, and complex natural products[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

Amide bond formation remains a cornerstone of synthetic and medicinal chemistry, utilized extensively in the development of pharmaceuticals, polymers, and complex natural products[1]. This application note provides a comprehensive, self-validating guide for the amide coupling of 3-(2,6-Dimethylphenoxy)propanoic acid (CAS: 22383-95-5)[2] with various primary and secondary amines.

Structural & Mechanistic Insights: 3-(2,6-Dimethylphenoxy)propanoic acid features a highly lipophilic, electron-rich aryloxy group. While the 2,6-dimethyl substitution creates significant steric bulk around the ether oxygen, the propanoic acid linker (


) physically isolates the reactive carbonyl center from this steric hindrance.
  • Expertise Insight: Because this substrate lacks an

    
    -chiral center, the risk of epimerization (a common issue in peptide synthesis) is non-existent[1]. Therefore, the selection of coupling reagents does not need to account for racemization suppression[3]. Instead, optimization must focus entirely on reaction kinetics  (driven by amine nucleophilicity) and solubility  (driven by the highly lipophilic phenoxy moiety).
    

Strategy Selection & Mechanistic Causality

The synthesis of amides from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, necessitating the in situ generation of a highly electrophilic active ester[4].

The EDC/HOBt System (Standard Amines)

For primary and unhindered aliphatic amines, the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is the gold standard[4].

  • Causality: EDC activates the acid to form an unstable O-acylisourea intermediate. If left unchecked, this intermediate can undergo a deleterious rearrangement to a dead-end N-acylurea. HOBt rapidly intercepts the O-acylisourea to form a stable, yet highly reactive, OBt-active ester[5]. Furthermore, EDC generates a water-soluble urea byproduct, allowing for seamless purification via simple aqueous extraction[6].

The HATU System (Challenging Amines)

For secondary amines, anilines, or sterically hindered nucleophiles, uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are required[7].

  • Causality: HATU converts the acid into an OAt-active ester. The critical advantage of HATU over older reagents (like HBTU) is the presence of a nitrogen atom at the 7-position of the HOAt ring. This nitrogen acts as a neighboring basic group, coordinating the incoming weak amine via a cyclic hydrogen-bonded transition state, drastically accelerating the aminolysis step[4].

Workflow Sub 3-(2,6-Dimethylphenoxy) propanoic acid Eval Evaluate Amine Nucleophilicity Sub->Eval High High (Primary/Aliphatic) Eval->High Low Low (Secondary/Aniline) Eval->Low EDC EDC·HCl + HOBt (DCM Solvent) High->EDC HATU HATU + DIPEA (DMF Solvent) Low->HATU

Workflow for selecting coupling conditions based on amine nucleophilicity.

Quantitative Reagent Comparison

To streamline reaction design, the following table summarizes the operational parameters for activating 3-(2,6-Dimethylphenoxy)propanoic acid.

Reagent SystemActive IntermediateOptimal Amine ScopeSolventByproduct PropertiesRelative Cost
EDC·HCl / HOBt OBt-Active EsterPrimary, AliphaticDCM or DMFWater-soluble ureaLow
HATU / DIPEA OAt-Active EsterSecondary, AnilinesDMFTMU (Water-soluble)High
TCFH / NMI N-Acyl ImidazoliumHighly DeficientMeCN or NeatTetramethylureaModerate
T3P / Pyridine Mixed AnhydridePrimary, SecondaryEtOAc or DCMWater-soluble phosphateModerate

Data synthesized from established amide coupling benchmarks and mechanochemical amidation protocols[8],[9].

Experimental Protocols

Protocol A: EDC/HOBt-Mediated Coupling (For Primary Amines)

This protocol leverages the lipophilicity of the substrate by utilizing Dichloromethane (DCM) to ensure complete dissolution, followed by a self-validating aqueous workup[3].

Reagents:

  • 3-(2,6-Dimethylphenoxy)propanoic acid (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DCM (0.1 M relative to acid)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a flame-dried round-bottom flask with 3-(2,6-Dimethylphenoxy)propanoic acid and anhydrous DCM. Stir under a nitrogen atmosphere.

  • Activation: Add HOBt, followed by EDC·HCl. Cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents the premature thermal degradation of the highly reactive O-acylisourea intermediate before the OBt-ester can form[4].

  • Ester Formation: Stir at 0 °C for 15 minutes, then allow warming to room temperature for 30 minutes.

  • Aminolysis: Add the primary amine followed dropwise by DIPEA.

  • Reaction Monitoring (Self-Validation): Stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The starting acid is UV-active (due to the phenoxy ring); successful conversion is indicated by the disappearance of the baseline acid spot and the appearance of a higher-Rf amide spot.

  • Aqueous Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. The EDC urea byproduct partitions entirely into the aqueous phase[6].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified amide.

Protocol B: HATU-Mediated Coupling (For Electron-Deficient Amines)

For challenging couplings (e.g., anilines or sterically hindered secondary amines), HATU in a highly polar aprotic solvent is required to stabilize the transition state[7],[10].

Mechanism Acid Carboxylate Anion OAt OAt-Active Ester Acid->OAt + HATU HATU HATU Reagent HATU->OAt Amide Amide Product OAt->Amide Aminolysis Amine Amine Nucleophile Amine->Amide

Mechanism of HATU-mediated amide bond formation via OAt-active ester.

Reagents:

  • 3-(2,6-Dimethylphenoxy)propanoic acid (1.0 equiv)

  • Electron-Deficient Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature. Causality: The acid must be fully deprotonated to a carboxylate anion to act as a nucleophile against the uronium salt (HATU)[4].

  • Active Ester Generation: Add HATU in one portion. The solution will typically turn a distinct yellow color, indicating the formation of the OAt-active ester and the release of the HOAt anion. Stir for 10 minutes.

  • Aminolysis: Add the challenging amine. Stir at room temperature for 12–18 hours. Causality: The nitrogen atom in the HOAt leaving group acts as an intramolecular base, hydrogen-bonding with the weak amine nucleophile to drive the reaction forward[5].

  • Workup (Self-Validation): Quench the reaction with water and extract with Ethyl Acetate (EtOAc). To completely remove the high-boiling DMF solvent, wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL). Self-Validation: The LiCl specifically breaks the DMF-water emulsion, ensuring DMF partitions entirely into the aqueous phase, leaving a clean organic layer.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography if trace tetramethylurea (TMU) byproduct remains.

References[4] Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem - Link[6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - ACS Publications - Link[5] HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety - PeptideChemistry - Link[7] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP - NIH PMC - Link[8] Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents - ChemRxiv - Link[10] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - RSC Publishing - Link[2] 3-(2,6-Dimethylphenoxy)propanoic acid | CAS#:22383-95-5 - Chemsrc - Link[1] Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem - Link[3] Amide Synthesis - Fisher Scientific - Link[9] Amide synthesis by acylation - Organic Chemistry Portal - Link

Sources

Method

storage conditions and shelf life of 3-(2,6-Dimethylphenoxy)propanoic acid

Application Note: Storage Protocols and Shelf Life Determination for 3-(2,6-Dimethylphenoxy)propanoic Acid Executive Summary 3-(2,6-Dimethylphenoxy)propanoic acid (CAS 13335-71-2) is a critical organic building block use...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage Protocols and Shelf Life Determination for 3-(2,6-Dimethylphenoxy)propanoic Acid

Executive Summary

3-(2,6-Dimethylphenoxy)propanoic acid (CAS 13335-71-2) is a critical organic building block used in the synthesis of pharmaceutical intermediates, particularly for


-adrenoceptor antagonists and kinase inhibitors.[1] While chemically robust due to its ether linkage and steric protection from the 2,6-dimethyl substitution, improper storage can lead to hydrolytic degradation or oxidative discoloration.[1]

This guide defines the Standard Operating Procedure (SOP) for the storage, handling, and re-validation of this compound. Under optimal conditions (sealed, dry, 20–25°C), the solid substance exhibits a shelf life exceeding 3 years .[1]

Chemical Identity & Physicochemical Profile

ParameterSpecification
Chemical Name 3-(2,6-Dimethylphenoxy)propanoic acid
CAS Number 13335-71-2
Molecular Formula

Molecular Weight 194.23 g/mol
Physical State White to off-white crystalline powder
Melting Point 96–100°C (Typical)
pKa (Predicted) ~4.75 (Carboxylic acid)
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in water.[1][2][3]

Stability Mechanisms & Degradation Pathways[4]

To understand the storage requirements, one must analyze the molecule's specific vulnerabilities:

  • Ether Linkage Stability: The ether bond connecting the phenyl ring and the propanoic acid chain is generally stable against hydrolysis under neutral and basic conditions. However, strong acidic environments combined with heat can induce cleavage.[1]

  • Steric Protection: The methyl groups at the 2 and 6 positions of the phenyl ring provide steric hindrance, protecting the ether oxygen from enzymatic or oxidative attack relative to unsubstituted phenoxy acids.

  • Carboxylic Acid Reactivity: The primary instability risk lies in the carboxylic acid group, which can undergo:

    • Salt Formation: Reaction with atmospheric ammonia or basic impurities.

    • Esterification: If stored in alcoholic solvents (e.g., methanol) for prolonged periods.

  • Hygroscopicity: While not intensely hygroscopic, the acid functionality can attract moisture, leading to clumping and potential microbial growth if the container is compromised.

Detailed Storage Protocols

A. Solid State Storage (Long-Term)
  • Temperature: Controlled Room Temperature (CRT), 20°C to 25°C. Refrigeration (2-8°C) is acceptable but generally unnecessary unless the environment is humid.

  • Container: Amber glass vials or high-density polyethylene (HDPE) bottles.

  • Atmosphere: inert gas backfill (Argon or Nitrogen) is recommended for storage exceeding 1 year to prevent slow oxidation of the aromatic ring.

  • Desiccation: Store with a silica gel packet to maintain low humidity (<40% RH).

B. Solution State Storage (Short-Term)
  • Solvent Choice: DMSO or Ethanol. Avoid water or alkaline buffers for long-term storage to prevent salt precipitation or microbial growth.

  • Temperature: -20°C is mandatory for solutions to prevent solvent evaporation and concentration shifts.

  • Duration: Discard solutions after 3 months or re-validate via HPLC.

C. Storage Decision Workflow

StorageProtocol Start Received Compound (CAS 13335-71-2) FormCheck Physical Form? Start->FormCheck Solid Solid / Powder FormCheck->Solid Solution Solution / Dissolved FormCheck->Solution SolidCond Store at 20-25°C (Dry, Dark) Solid->SolidCond SolventCheck Solvent Type? Solution->SolventCheck SolidTime Intended Duration? SolidCond->SolidTime ShortTerm < 1 Year: Standard Cap SolidTime->ShortTerm LongTerm > 1 Year: Parafilm + Desiccant SolidTime->LongTerm DMSO DMSO/Ethanol SolventCheck->DMSO Water Aqueous Buffer SolventCheck->Water Freeze Store at -20°C (Max 3 Months) DMSO->Freeze Discard Use Immediately Do Not Store Water->Discard

Figure 1: Decision tree for determining optimal storage conditions based on physical state and duration.[1]

Shelf Life and Re-Test Policy

Shelf life is not an expiration date but a guarantee of specification compliance.

Storage ConditionEstimated Shelf LifeRe-Test Interval
Solid (20-25°C, Dark) 3 YearsEvery 12 Months
Solid (2-8°C, Desiccated) 5 YearsEvery 24 Months
Solution (DMSO, -20°C) 3 MonthsEvery 1 Month

Re-Test Criteria: Upon reaching the re-test date, the compound should be analyzed. If it passes the following specifications, the shelf life can be extended by 12 months.

  • Appearance: White powder (Yellowing indicates oxidation).

  • Purity (HPLC):

    
    .
    
  • Proton NMR: Confirm integrity of the ether linkage (triplet at

    
     ppm) and methyl groups (singlet at 
    
    
    
    ppm).

Quality Control & Validation Protocol

To validate the integrity of the compound after storage, use the following HPLC method. This method separates the parent acid from potential phenol degradation products.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (COOH) and 254 nm (Aromatic).

QC Workflow Diagram

QCWorkflow Sample Storage Sample Visual Visual Inspection Sample->Visual PassVisual White/Off-White Visual->PassVisual FailVisual Yellow/Caked Visual->FailVisual Solubility Solubility Test (Methanol) PassVisual->Solubility Purify Recrystallize FailVisual->Purify HPLC HPLC Analysis Solubility->HPLC Decision Purity Check HPLC->Decision Approve Extend Shelf Life (12 Months) Decision->Approve >98% Decision->Purify <98%

Figure 2: Quality Control workflow for re-validating stored samples.

Handling and Safety (SDS Summary)

While 3-(2,6-Dimethylphenoxy)propanoic acid is not classified as a highly hazardous substance, standard laboratory safety is required.[1]

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid dust inhalation.

  • Spill Cleanup: Sweep up dry solid to avoid dust generation. Neutralize residue with weak bicarbonate solution if necessary.

References

  • PubChem. (2025). 3-(2,6-Dimethylphenoxy)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(2,6-Dimethylphenoxy)propanoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(2,6-Dimethylphenoxy)propanoic acid . This compound is a critical building block in the development of mitochondrial-targeted antioxidants and cytoprotective...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(2,6-Dimethylphenoxy)propanoic acid . This compound is a critical building block in the development of mitochondrial-targeted antioxidants and cytoprotective agents[1]. However, its synthesis is notoriously challenging. The severe steric hindrance imparted by the two ortho-methyl groups on the phenol ring drastically reduces the rate of bimolecular nucleophilic substitution (SN2), often resulting in poor yields and complex purification workflows.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized Standard Operating Procedure (SOP) to help you maximize your reaction yield.

Process Workflow Overview

The most reliable route to synthesize 3-(2,6-dimethylphenoxy)propanoic acid is a two-step process: a modified Williamson ether synthesis using an ester-protected alkyl halide, followed by a mild saponification.

SynthesisWorkflow A 2,6-Dimethylphenol + Ethyl 3-bromopropanoate B Step 1: Etherification Cs2CO3, KI, DMF (80°C) A->B Reagents C Ethyl 3-(2,6-dimethylphenoxy) propanoate B->C SN2 Reaction D Step 2: Saponification LiOH, THF/H2O (40°C) C->D Hydrolysis E 3-(2,6-Dimethylphenoxy) propanoic acid D->E Acidification (HCl)

Fig 1: Two-step synthesis of 3-(2,6-dimethylphenoxy)propanoic acid via an ester intermediate.

Troubleshooting & FAQs

Q1: Why is my yield <20% when I react 2,6-dimethylphenol directly with 3-bromopropanoic acid?

A1: You are encountering a combination of electrostatic repulsion and steric hindrance. When using the free carboxylic acid (3-bromopropanoic acid), you must use at least two equivalents of base. This deprotonates the carboxylic acid, forming a carboxylate anion. The negatively charged phenoxide nucleophile is electrostatically repelled by the negatively charged carboxylate on the electrophile. Combined with the steric bulk of the ortho-methyl groups, the SN2 SN2 trajectory is effectively blocked[1]. Solution: Always use an esterified electrophile, such as ethyl 3-bromopropanoate , to eliminate electrostatic repulsion.

Q2: I switched to ethyl 3-bromopropanoate, but my yield is still stuck at 40%. I see a lot of unreacted phenol and a new byproduct. What is happening?

A2: Your reaction is suffering from competing E2 elimination . Because the SN2 pathway is sterically slowed, the phenoxide acts as a base rather than a nucleophile, deprotonating the


-carbon of ethyl 3-bromopropanoate to form ethyl acrylate and regenerating the phenol[2].
Solution:  Lower the reaction temperature from reflux to 75–80°C and add a catalytic amount of Potassium Iodide (KI) (0.1–0.2 eq). KI acts as a Finkelstein catalyst, converting the alkyl bromide to an alkyl iodide in situ. Iodine is a superior leaving group, which accelerates the SN2 rate enough to outcompete the E2 pathway.

Mechanism Phenoxide 2,6-Dimethylphenoxide (Sterically Hindered) Reaction Reaction Intermediate State Phenoxide->Reaction Electrophile Ethyl 3-bromopropanoate Electrophile->Reaction SN2 SN2 Pathway (Desired) Favored by Cs2CO3 & KI Reaction->SN2 E2 E2 Pathway (Undesired) Favored by high heat & strong base Reaction->E2 Product Ethyl 3-(2,6-dimethylphenoxy) propanoate SN2->Product Byproduct Ethyl acrylate + 2,6-Dimethylphenol E2->Byproduct

Fig 2: Competing SN2 and E2 pathways during the etherification of sterically hindered phenols.

Q3: What is the optimal base and solvent combination for this etherification?

A3: The optimal system is Cesium Carbonate (Cs₂CO₃) in Dimethylformamide (DMF) . This leverages the "Cesium Effect"[3]. In polar aprotic solvents like DMF, the large ionic radius and low charge density of the cesium cation result in a highly dissociated ion pair. This leaves the 2,6-dimethylphenoxide anion highly "naked" and exceptionally nucleophilic, allowing it to overcome the steric barrier that typically inhibits macrocyclizations and hindered etherifications[3].

Q4: My saponification step (ester to acid) is incomplete, yielding a messy biphasic mixture. How do I improve this?

A4: Ethyl 3-(2,6-dimethylphenoxy)propanoate is highly lipophilic and will not dissolve in purely aqueous NaOH, leading to a biphasic mixture where hydrolysis only occurs at the phase boundary. Solution: Use a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and water. THF fully solubilizes the ester, creating a homogeneous reaction mixture. Use Lithium Hydroxide (LiOH) at 40°C for clean, quantitative conversion.

Optimization Data: Base & Solvent Screening

The following table summarizes the quantitative yield data for the synthesis of the intermediate ester (Ethyl 3-(2,6-dimethylphenoxy)propanoate) under various conditions.

BaseSolventCatalystTemp (°C)Conversion (%)Mechanistic Observation
K₂CO₃AcetoneNone6015%Poor solubility; SN2 rate is too slow.
NaHTHFNone6545%Moderate SN2, but high E2 elimination.
K₂CO₃DMFNone10052%Significant ethyl acrylate byproduct formed[2].
K₂CO₃DMFKI (0.1 eq)8078%KI accelerates SN2; lower temp suppresses E2.
Cs₂CO₃ DMF KI (0.1 eq) 80 94% Optimal: "Cesium effect" maximizes nucleophilicity[3].

Note: Alternative approaches like the Mitsunobu reaction can be used for sterically hindered phenols, but they require high concentrations and sonication to achieve viable rates[4], making the Cs₂CO₃-mediated Williamson ether synthesis more scalable.

Standard Operating Procedure (SOP)

Step 1: Synthesis of Ethyl 3-(2,6-dimethylphenoxy)propanoate
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2,6-dimethylphenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) and Potassium Iodide (KI, 0.1 eq). Stir the suspension at room temperature for 15 minutes to generate the phenoxide.

  • Electrophile Addition: Dropwise, add ethyl 3-bromopropanoate (1.2 eq).

  • Heating: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool to room temperature. Quench with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Saponification to 3-(2,6-Dimethylphenoxy)propanoic acid
  • Solubilization: Dissolve the crude ester from Step 1 in a 1:1 mixture of THF and H₂O (0.2 M concentration).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir the homogeneous mixture at 40°C for 4 hours.

  • Acidification (Critical Step): Evaporate the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath to 0°C. Slowly add 1M HCl dropwise until the pH reaches 2.0. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water, and dry under high vacuum to yield pure 3-(2,6-dimethylphenoxy)propanoic acid.

References

  • Mitochondrial biotransformation of ω-(phenoxy)alkanoic acids, 3-(phenoxy)acrylic acids, and ω-(1-methyl-1H-imidazol-2-ylthio)alkanoic acids: A prodrug strategy for targeting cytoprotective antioxidants to mitochondria. National Institutes of Health (NIH) / PubMed Central.1

  • Solvents and Solvent Effects in Organic Chemistry (Third Edition). Weebly / Wiley-VCH.3

  • Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. ResearchGate.5

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. ACS Publications - The Journal of Organic Chemistry.4

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,6-Dimethylphenoxy Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for substitution reactions invol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for substitution reactions involving the sterically demanding 2,6-dimethylphenoxy moiety. The inherent steric bulk of the two ortho-methyl groups presents significant challenges to achieving high yields and selectivities. This resource consolidates field-proven insights and methodologies to help you navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges and questions encountered when working with 2,6-dimethylphenoxy substrates.

Q1: My C-O or C-N cross-coupling reaction with a 2,6-dimethylphenol derivative is failing or giving very low yields. What is the most likely reason?

A: The primary culprit is almost always steric hindrance. The two methyl groups flanking the phenolic oxygen (or a leaving group on the ring) create a sterically crowded environment. This congestion severely impedes the approach of the nucleophile and can disrupt key steps in the catalytic cycle, particularly the reductive elimination step in palladium-catalyzed reactions.[1][2] This final, bond-forming step is often the rate-limiting step in cross-coupling reactions involving bulky substrates.[1][3]

Q2: How can I confirm that steric hindrance, and not another factor, is the main issue in my reaction?

A: A simple diagnostic experiment can be very revealing. Set up a parallel reaction using a less hindered analogue, such as phenol or p-cresol, under the exact same conditions. If the reaction with the less hindered substrate proceeds efficiently while the 2,6-dimethylphenoxy substrate fails, it strongly indicates that steric hindrance is the dominant challenge.

Q3: Are there any "go-to" catalyst systems you recommend as a starting point for these challenging substrates?

A: Yes, for palladium-catalyzed reactions (like Buchwald-Hartwig amination or etherification), it is crucial to use catalysts equipped with bulky, electron-rich phosphine ligands.[1][4] These ligands are designed to promote the difficult reductive elimination step and stabilize the active monoligated palladium species.[5]

  • Recommended Starting Ligands: XPhos , RuPhos , and other advanced dialkylbiaryl phosphines are excellent starting points. They have demonstrated broad applicability in coupling hindered substrates.[1]

  • Palladium Source: Using a pre-catalyst, such as an XPhos Pd G3 precatalyst, can improve reproducibility by eliminating variables associated with in-situ catalyst formation.[6][7]

For Ullmann-type C-O couplings, copper-based systems with specific ligands like picolinic acid have shown success with hindered phenols.[8][9]

Q4: I'm observing significant amounts of hydrodehalogenation or other side products. What causes this?

A: Side reactions are common when the desired productive catalytic cycle is slow. The increased steric bulk can make the desired reductive elimination step less favorable, opening the door to alternative pathways.[10] For instance, β-hydride elimination can become a competing pathway if the nucleophile has available β-hydrogens.[10] Undesired reactions between the palladium(II) catalyst and organometallic reagents can also occur if the C-H activation or oxidative addition is slow.[11] Careful selection of the ligand, base, and temperature is critical to favor the desired reaction pathway.

Part 2: In-Depth Troubleshooting Guides

This section provides structured troubleshooting advice for specific experimental problems.

Problem: Low or No Conversion

Low conversion is the most frequent issue. The following workflow provides a systematic approach to optimizing the reaction conditions.

G cluster_ligand cluster_base cluster_solvent cluster_alt start Low / No Conversion ligand Step 1: Catalyst/Ligand System start->ligand Begin Optimization base Step 2: Base Selection ligand->base If still low yield ligand_check Are you using a bulky dialkylbiaryl phosphine ligand (e.g., XPhos, RuPhos)? ligand->ligand_check solvent Step 3: Solvent & Temperature base->solvent If still low yield base_check What type of base? (e.g., t-butoxide, carbonate) base->base_check alt_method Step 4: Alternative Methodology solvent->alt_method If still low yield solvent_temp Screen solvents (Toluene, Dioxane, THF). Gradually increase temperature. Consider microwave irradiation. solvent->solvent_temp ullmann Consider a Copper-catalyzed Ullmann Condensation. alt_method->ullmann success Successful Coupling ligand_yes Screen other bulky ligands (e.g., BrettPhos, SPhos). Increase ligand:Pd ratio. ligand_check->ligand_yes Yes ligand_no Switch to a recommended bulky ligand. ligand_check->ligand_no No ligand_yes->base ligand_no->base base_strong Try a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3) to minimize side reactions. base_check->base_strong Strong (alkoxide) base_weak Try a stronger, sterically hindered base (e.g., NaOtBu) to promote deprotonation. base_check->base_weak Weak (carbonate) base_strong->solvent base_weak->solvent solvent_temp->alt_method ullmann->success

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

The choice of ligand is paramount. Standard ligands like triphenylphosphine are often ineffective. You must use ligands specifically designed to overcome steric challenges.

Causality: Bulky, electron-rich dialkylbiaryl phosphine ligands serve two critical functions:

  • Promoting Reductive Elimination: Their steric bulk forces the metal center into a geometry that facilitates the final bond-forming step, which is often hindered.[3][5]

  • Stabilizing the Active Catalyst: They stabilize the highly reactive, monoligated L-Pd(0) species, which is believed to be the key intermediate that undergoes oxidative addition.[1]

Data-Driven Ligand Screening:

LigandTypical Pd SourceKey FeaturesIdeal For
XPhos Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3Highly active and versatile. A robust starting point.General C-N and C-O couplings of hindered substrates.[12]
RuPhos Pd₂(dba)₃, RuPhos Pd G3Often effective for Negishi couplings and aminations.[13]When XPhos gives suboptimal results, particularly with heteroaryl substrates.[13]
BrettPhos BrettPhos Pd G3Extremely bulky, provides wide scope for C-N couplings.[14]Particularly challenging aminations, including hindered primary amines.[10]

The base and solvent system plays a crucial role in both solubility and reactivity. The choice of base can profoundly influence the reaction outcome.[4]

  • Bases: For C-N and C-O couplings, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often required to deprotonate the amine or alcohol effectively.[7][15] However, if base-sensitive functional groups are present, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened, often requiring higher temperatures.[7]

  • Solvents: Aprotic, non-coordinating solvents are generally preferred. Toluene, 1,4-dioxane, and THF are the most common choices.[15] The solvent can influence the stability of catalytic intermediates.[16]

Reactions with sterically hindered substrates often require higher temperatures (e.g., 80-110 °C) to overcome the activation energy barrier.[17] If thermal heating is insufficient, microwave irradiation can sometimes provide the necessary energy to drive the reaction to completion.[18]

Part 3: Advanced Protocols & Methodologies

If standard troubleshooting fails, switching to an alternative, well-established protocol is a logical next step.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling for Hindered Aryl Ethers

This protocol is a robust starting point for coupling 2,6-dimethylphenol with an aryl halide.

Objective: To synthesize a sterically hindered diaryl ether.

Materials:

  • 2,6-Dimethylphenol

  • Aryl Bromide or Chloride

  • XPhos Pd G3 Precatalyst (or Pd₂(dba)₃ + XPhos ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): To a flame-dried Schlenk flask or vial inside a glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), 2,6-dimethylphenol (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%). If using a separate ligand and palladium source, use Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_reactants A L-Pd(0) Active Catalyst B Oxidative Addition A->B C L-Pd(II)(Ar)(X) B->C D Ligand Exchange (Deprotonated Phenol) C->D E L-Pd(II)(Ar)(OAr') D->E F Reductive Elimination (Rate-Limiting Step) E->F F->A Product Ar-O-Ar' Product F->Product ArX Ar-X ArX->B ArOH Ar'-OH + Base ArOH->D

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.

Protocol 2: Copper-Catalyzed Ullmann Condensation for Highly Hindered Substrates

The Ullmann condensation is a classic alternative that can be effective where palladium-based methods fail, especially for C-O bond formation.[17][19] Modern protocols use catalytic copper and specific ligands to improve yields and broaden scope under milder conditions than the traditional stoichiometric copper reactions.[8][9]

Objective: To synthesize a sterically hindered diaryl ether using a copper catalyst.

Materials:

  • 2,6-Dimethylphenol

  • Aryl Iodide

  • Copper(I) Iodide (CuI)

  • Picolinic Acid

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous DMSO or DMF

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction tube, add the aryl iodide (1.0 mmol, 1.0 equiv), 2,6-dimethylphenol (1.5 mmol, 1.5 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), CuI (0.1 mmol, 10 mol%), and picolinic acid (0.2 mmol, 20 mol%).

  • Solvent Addition: Add anhydrous DMSO (2.0 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 90-120 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction by LC-MS. These reactions can be slower, sometimes requiring 24-48 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Causality: The Ullmann reaction proceeds through a different mechanism, likely involving a Cu(I)/Cu(III) cycle or a Cu(I) alkoxide intermediate.[17][20] This alternative pathway can be more tolerant of the steric demands of the 2,6-dimethylphenoxy group compared to the geometric constraints of the palladium-catalyzed reductive elimination.[19]

References

  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] . Tokyo Chemical Industry Co., Ltd.

  • Cross-Coupling Reactions Guide . MilliporeSigma.

  • Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Acc. Chem. Res., 2008, 41 (11), pp 1555–1564.

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation . J. Am. Chem. Soc., 2021, 143 (47), pp 19842–19852.

  • An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands . Org. Lett., 2011, 13 (16), pp 4414–4417.

  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation . J. Comb. Chem., 2002, 4 (5), pp 470–473.

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality . Chem. Rev., 2010, 110 (2), pp 824–886.

  • Ligand design for cross-couplings: phosphines . OpenChemHub via YouTube.

  • Palladium-catalyzed C-N and C-O cross-coupling reactions . DSpace@MIT.

  • Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation . PubMed.

  • Steric Hindrance in SN2 and SN1 Reactions . Chemistry Steps.

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers . J. Org. Chem., 2010, 75 (6), pp 1800–1804.

  • Ullmann condensation . Wikipedia.

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate . Front. Chem., 2022, 10, 1056589.

  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation . ResearchGate.

  • C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes . Front. Chem., 2019, 7, 39.

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination . Chem. Rev., 2008, 108 (8), pp 3054–3131.

  • Nucleophilic aromatic substitution . Wikipedia.

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions... . J. Chem. Soc., Perkin Trans. 2, 2000, (1), pp 103-109.

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr . OrgoSolver.

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point . University of Windsor.

  • Effect on steric hindrance on nucleophiles . Reddit.

  • Buchwald–Hartwig amination . Wikipedia.

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers . J. Org. Chem., 2010, 75 (6), pp 1800–1804.

  • Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling... . Dalton Trans., 2014, 43, pp 1047-1051.

  • Catalytic etherification of phenols to alkyl aryl ethers . Google Patents.

  • Phenol-Directed C–H Functionalization . ACS Catal., 2019, 9 (1), pp 271–302.

  • Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols... . Org. Biomol. Chem., 2016, 14, pp 9609-9613.

  • Overcoming steric hindrance in substituted diene reactions . BenchChem.

  • Buchwald Ligands . MilliporeSigma.

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos... . Molecules, 2021, 26 (12), 3532.

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation . Catal. Sci. Technol., 2018, 8, pp 2478-2512.

  • Dialkylbiaryl phosphine ligands . Wikipedia.

  • Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling... . International Journal of Organic Chemistry, 2012, 2, pp 24-30.

  • Mastering palladium-catalyzed cross-coupling reactions... . Org. Chem. Front., 2024, Advance Article.

  • Steric hindrance | Substitution and elimination reactions . Khan Academy via YouTube.

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? . Chemistry, 2022, 4 (1), pp 276-291.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . WuXi AppTec.

  • Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation... . Org. Lett., 2003, 5 (23), pp 4393–4396.

  • Catalytic Reduction of Phenols, Alcohols, and Diols . Science of Synthesis.

  • A comprehensive understanding of carbon–carbon bond formation by alkyne migratory insertion into manganacycles . Nat Commun, 2021, 12, 5971.

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study . Crystals, 2023, 13 (2), 332.

Sources

Troubleshooting

troubleshooting low purity in 3-(2,6-Dimethylphenoxy)propanoic acid crystallization

Answering the user's request.## Technical Support Center: A-Level Crystallization & Purification of 3-(2,6-Dimethylphenoxy)propanoic Acid Welcome to the dedicated technical support guide for the crystallization of 3-(2,6...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: A-Level Crystallization & Purification of 3-(2,6-Dimethylphenoxy)propanoic Acid

Welcome to the dedicated technical support guide for the crystallization of 3-(2,6-Dimethylphenoxy)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving high purity for this compound. As a molecule with both a carboxylic acid moiety and an aromatic ether, its crystallization behavior can be nuanced. This guide provides field-proven insights and systematic protocols to diagnose and resolve common purity issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of purification by crystallization?

A1: Purification by recrystallization is based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] An ideal solvent will dissolve the target compound (3-(2,6-Dimethylphenoxy)propanoic acid) completely at an elevated temperature but only sparingly at room or sub-ambient temperatures.[2] Impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired compound crystallizes).[3]

Q2: Why is the choice of solvent so critical for this specific molecule?

A2: 3-(2,6-Dimethylphenoxy)propanoic acid possesses both a polar carboxylic acid group, which can engage in hydrogen bonding, and a non-polar dimethylphenoxy group. This dual nature means its solubility can vary significantly across different solvents. A poorly chosen solvent can lead to low recovery, co-crystallization of impurities, or the problematic formation of oils instead of crystals.[4] The key is to find a solvent or solvent system that perfectly balances solubility at high and low temperatures.

Q3: What is "oiling out," and why does it happen?

A3: "Oiling out" is a phenomenon where the compound separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline lattice.[4] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the impure solid.[4] Common causes include the solution being too concentrated, cooling the solution too rapidly, or the presence of significant impurities that depress the melting point.[5]

Q4: How can I improve the final yield of my crystallization?

A4: To maximize yield, it is crucial to use the minimum amount of hot solvent required to fully dissolve the compound.[2][5] Any excess solvent will retain more of your product in the solution even after cooling. After initial crystallization at room temperature, further cooling the flask in an ice bath can often increase the yield by further decreasing the compound's solubility.[6] However, be cautious, as aggressive cooling can sometimes cause impurities to precipitate.[4]

Q5: What is the purpose of washing the collected crystals with a small amount of cold solvent?

A5: The crystal surfaces will inevitably be coated with the residual mother liquor, which is rich in dissolved impurities. A wash with a small volume of fresh, ice-cold solvent helps to rinse away these surface impurities without dissolving a significant amount of the purified product crystals.[2][7] Using cold solvent is critical because the product's solubility is lowest at lower temperatures.

In-Depth Troubleshooting Guide

This section addresses specific experimental observations and provides a logical pathway to their resolution.

Issue 1: The product forms an oil instead of solid crystals.
  • Possible Cause 1: High Solute Concentration. The solution is too concentrated, causing the compound to precipitate out of solution above its melting point.

    • Solution: Add a small amount (1-5% v/v) of additional hot solvent to the mixture until the oil redissolves completely. Allow this slightly more dilute solution to cool at a much slower rate.[4][5]

  • Possible Cause 2: Rapid Cooling. The solution is being cooled too quickly, preventing the ordered arrangement of molecules into a stable crystal lattice.

    • Solution: Insulate the crystallization flask (e.g., by placing it in a beaker of warm water or wrapping it in glass wool) to slow down the rate of cooling. This provides the necessary time for proper crystal nucleation and growth.[5]

  • Possible Cause 3: Significant Impurities. High levels of impurities can depress the melting point of the solid and interfere with lattice formation.[7]

    • Solution: If slowing the cooling rate and adjusting concentration fails, the crude material may require pre-purification. Consider column chromatography to remove the bulk of the impurities before attempting recrystallization.[7]

Issue 2: Crystallization does not occur, even after extensive cooling.
  • Possible Cause 1: Insufficient Supersaturation. The solution is not concentrated enough for crystals to form, meaning too much solvent was initially added.

    • Solution: Re-heat the solution and gently boil off a portion of the solvent to increase the concentration. Once you observe slight turbidity or crystal formation at the surface, remove it from the heat and allow it to cool slowly.[5]

  • Possible Cause 2: Kinetic Hindrance to Nucleation. The initial formation of crystal seeds (nuclei) is kinetically blocked.[6]

    • Solution: Induce nucleation by scratching the inner wall of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for the first crystals to form. Alternatively, if available, add a single, tiny "seed crystal" of pure 3-(2,6-Dimethylphenoxy)propanoic acid to the cooled solution to act as a template for crystal growth.[4]

Issue 3: The final product is discolored (e.g., yellow or tan).
  • Possible Cause: Presence of Colored Impurities. These are often highly conjugated organic molecules that are present in small quantities but have a strong chromophore.

    • Solution: Use activated charcoal (carbon) for decolorization. Add a very small amount of activated charcoal to the hot, dissolved solution and keep it at or near the boiling point for a few minutes.[6] The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal and any other insoluble impurities via a hot gravity filtration step before allowing the solution to cool.[6]

Issue 4: The product purity is still low after a single crystallization.
  • Possible Cause 1: Inefficient Impurity Rejection. The chosen solvent may not be optimal, leading to co-crystallization of impurities that have similar solubility profiles to your target compound.[8]

    • Solution: Re-evaluate your solvent choice by performing a systematic solvent screen (see Protocol 1). A different solvent or a solvent-pair system may provide better separation.[3][7]

  • Possible Cause 2: Impurity Inclusion. If cooling was too rapid, pockets of mother liquor can become trapped within the growing crystals.[5]

    • Solution: Perform a second recrystallization. Dissolve the once-crystallized material in the minimum amount of fresh hot solvent and cool it very slowly to allow for the formation of more perfect, impurity-free crystals. Analyze purity after each recrystallization to determine if further steps are needed.[2]

Data & Protocols

Data Presentation

Table 1: Common Solvents for Crystallization of Carboxylic Acids

Solvent ClassExamplesPolarityBoiling Point (°C)Notes
Protic Water, Ethanol, Acetic AcidHigh100, 78, 118Good for polar compounds; can hydrogen bond.
Dipolar Aprotic Acetone, Ethyl AcetateMedium56, 77Good general-purpose solvents.
Aromatic TolueneLow111Effective for dissolving aromatic compounds.
Alkanes Hexane, HeptaneVery Low69, 98Often used as an "anti-solvent" or for non-polar compounds.
Experimental Protocols

Protocol 1: Systematic Solvent Selection

This protocol is designed to efficiently identify a suitable crystallization solvent using a small amount of your impure material.[3]

  • Preparation: Place approximately 20-30 mg of your impure 3-(2,6-Dimethylphenoxy)propanoic acid into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, up to about 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary crystallization solvent.[3]

  • Heating Test: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a hot water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Evaluation: The ideal solvent is one in which the compound was largely insoluble at room temperature but fully soluble at high temperature, and which yields a good quantity of crystalline solid upon cooling.[2][7]

Protocol 2: Standard Recrystallization Procedure

  • Dissolution: Place the impure solid in an appropriately sized Erlenmeyer flask. In a separate flask, bring your chosen solvent to a boil. Add the minimum amount of the hot solvent to the solid to dissolve it completely, keeping the solution at or near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[6][7]

  • Cooling: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5][6] Once room temperature is reached, you may place the flask in an ice bath to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to rinse away any remaining mother liquor.[2]

  • Drying: Allow the crystals to dry thoroughly in the funnel under vacuum. For final drying, they can be transferred to a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Troubleshooting_Workflow Start Start: Low Purity Product Assess Assess Physical Properties (e.g., Oiling Out, Color, Low Yield) Start->Assess IsOil Is the product oiling out? Assess->IsOil IsColored Is the product discolored? IsOil->IsColored No Sol_Oil Adjust Concentration Slow Cooling Rate Re-evaluate Solvent IsOil->Sol_Oil Yes NoCrystals Are no crystals forming? IsColored->NoCrystals No Sol_Color Use Activated Charcoal Perform Hot Filtration IsColored->Sol_Color Yes LowPurity Is purity still low after crystallization? NoCrystals->LowPurity No Sol_NoCrystals Concentrate Solution Induce Nucleation (Scratch/Seed) NoCrystals->Sol_NoCrystals Yes Sol_LowPurity Recrystallize Again Change Solvent System Pre-purify (Chromatography) LowPurity->Sol_LowPurity Yes End High Purity Product LowPurity->End No Sol_Oil->End Sol_Color->End Sol_NoCrystals->End Sol_LowPurity->End

Recrystallization_Process cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolve 1. Dissolve Impure Solid in Minimum Hot Solvent HotFilter 2. Hot Filtration (Optional) to Remove Insolubles Dissolve->HotFilter Cool 3. Slow Cooling to Room Temperature HotFilter->Cool IceBath 4. Ice Bath Cooling to Maximize Yield Cool->IceBath VacFilter 5. Vacuum Filtration to Collect Crystals IceBath->VacFilter Wash 6. Wash with Cold Solvent VacFilter->Wash Dry 7. Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End Start Impure Compound Start->Dissolve

References

  • Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • University of Toronto.
  • Homi Bhabha Centre for Science Education.
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. 3.6F: Troubleshooting (2022).
  • PubChem. 3-(2,6-dimethylphenoxy)propanoic acid.
  • University of California, Irvine.
  • Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-63.
  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2833.
  • Moke Chemistry. (2R)-3-(2,6-dimethylphenoxy)-2-methylpropanoic acid.
  • Benchchem. Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • ResearchGate.
  • Sigma-Aldrich. 2-(2,5-dimethylphenoxy)propanoic acid.
  • ChemScene. 3-(2,6-Dimethylmorpholino)propanoic acid.
  • Benchchem. 2-(2,3-Dimethylphenoxy)propanoic acid.
  • ResearchGate. (PDF) 3-(2-Formylphenoxy)propanoic acid.
  • SOP: CRYSTALLIZ
  • Svärd, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1495-1505.

Sources

Optimization

Technical Support: Solubility Optimization for 3-(2,6-Dimethylphenoxy)propanoic Acid

Ticket ID: SOL-26-DMPPA Status: Open Assigned Specialist: Senior Application Scientist, Physicochemical Analysis Unit[1][2][3][4][5] Executive Summary Welcome to the Technical Support Center. You are likely encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-26-DMPPA Status: Open Assigned Specialist: Senior Application Scientist, Physicochemical Analysis Unit[1][2][3][4][5]

Executive Summary

Welcome to the Technical Support Center. You are likely encountering precipitation, "oiling out," or failure to dissolve 3-(2,6-Dimethylphenoxy)propanoic acid in aqueous media.[1][2][3][4][6]

The Root Cause: This molecule behaves as a hydrophobic weak acid .[1][3][5][6] Its solubility is strictly pH-dependent.[2][3][4][5] The 2,6-dimethyl substitution on the phenoxy ring creates significant steric hindrance and lipophilicity (LogP ~2.5), rendering the molecule practically insoluble in water at pH < 5.0.[2][4][6]

This guide provides three validated protocols to resolve these issues, tailored to your specific experimental application.

Module 1: The Diagnostic (Why is it not dissolving?)

Before attempting a protocol, identify your failure mode using the physicochemical profile below.[3][4][5][6]

PropertyValue (Approx.)Implication for Solubility
pKa 4.5 – 4.8The Critical Switch. Below pH 4.5, the molecule is protonated (neutral) and insoluble.[1][2][3] Above pH 6.5, it ionizes to the carboxylate anion, drastically increasing solubility.[3][4][5][6]
LogP ~2.5Moderately lipophilic.[1][3][4][5][6] It prefers organic solvents (DMSO, Ethanol) over water.[3][4][5][6]
Appearance White Crystalline SolidIf your solution turns cloudy, you have re-protonated the acid (pH crash).[1][3][4][5][6]
Decision Tree: Select Your Protocol

SolubilityDecision Start Start: What is your application? Q1 Is this for Cell Culture / In Vivo? Start->Q1 Q2 Is this for Chemical Synthesis? Start->Q2 BioQ Can you tolerate DMSO? Q1->BioQ Yes ChemSolv Use Organic Solvents (DMSO, Ethanol, DCM) Q2->ChemSolv Yes DMSOY Protocol B: DMSO Stock + Rapid Dilution BioQ->DMSOY Yes (<0.5%) DMSON DMSON BioQ->DMSON No (Animal/Sensitive Cells) CycQ Protocol A (pH Switch) or Protocol C (Cyclodextrin) DMSON->CycQ Strict Limits

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: Validated Protocols
Protocol A: The "Salt Switch" (Aqueous Buffer Preparation)

Best for: Large volume aqueous solutions where organic solvents are prohibited.[1][3]

Mechanism: You are converting the insoluble acid form into the soluble sodium salt (Sodium 3-(2,6-dimethylphenoxy)propanoate).[1][2][3][4]

Reagents:

  • 1.0 M NaOH (Sodium Hydroxide)[2][3][4]

  • PBS (Phosphate Buffered Saline) or Water[1][2][3][4]

  • pH Meter[2][3][5][6]

Step-by-Step:

  • Calculate: Weigh your target amount of 3-(2,6-Dimethylphenoxy)propanoic acid. Calculate the molar equivalent.

  • Slurry: Suspend the powder in 80% of your final volume of water. It will look like a cloudy suspension.[3][4][5][6]

  • Titrate: While stirring, dropwise add 1.0 M NaOH. Monitor the pH.

    • Observation: As the pH rises above 5.0, the cloudiness will begin to clear.[3][4][5][6]

    • Target: Adjust pH to 7.4 – 8.0 . The solution should become completely clear.

  • Back-Titrate (Caution): If you overshoot pH > 9, you can bring it back down with dilute HCl, but do not cross below pH 6.0 or precipitation will re-occur.[1][3][4][5][6]

  • Filter: Sterile filter (0.22 µm) immediately.

ngcontent-ng-c2699131324="" class="ng-star-inserted">

Technical Note: Do not attempt to dissolve this compound directly in neutral water or acidic saline without the initial base spike.[3][5][6] It will float or clump due to hydrophobicity.[1][3][5][6]

Protocol B: The DMSO "Spike" Method

Best for: High-throughput screening (HTS) and in vitro cell assays.[1][2][3]

Mechanism: Dissolving in a water-miscible organic solvent first, then diluting into media.[1][2][3][4][5][6]

Reagents:

  • DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade.[1][2][3][4][6]

Step-by-Step:

  • Stock Prep: Prepare a 100 mM stock solution in pure DMSO.

    • Solubility Check: It should dissolve easily in DMSO at room temperature.[1][3][4][5][6] If not, vortex or sonicate for 30 seconds.[3][4][5][6]

  • Storage: Aliquot this stock and store at -20°C. Protect from moisture (DMSO is hygroscopic; water uptake causes precipitation).[1][3][4][5][6]

  • Dilution (The Danger Zone):

    • Right Way: Add the DMSO stock rapidly to a larger volume of stirring media.[1][3][5][6]

    • Wrong Way: Adding media to the DMSO stock often causes "oiling out" (formation of gummy droplets).[1][3][5][6]

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Protocol C: Cyclodextrin Complexation (Advanced Formulation)

Best for: In vivo animal studies (IP/IV) requiring high concentrations without toxic co-solvents.[1][2][3][4]

Mechanism: The hydrophobic phenoxy ring is trapped inside the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex soluble.[3][5][6]

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1][2][3][4]

  • Water for Injection (WFI)[1][2][3][4]

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2][3][4][5]

  • Addition: Add the compound to this vehicle.

  • Energy Input: This process is not instantaneous. You must sonicate (bath sonicator) for 20–30 minutes at slightly elevated temperature (37°C).[3][4][5]

  • Result: A clear solution capable of holding significantly higher concentrations (up to 5–10 mg/mL) at physiological pH.[1][3][4][5][6]

Module 3: Troubleshooting & FAQ

Q: My solution was clear, but precipitated after sitting in the fridge (4°C). Why? A: Solubility is temperature-dependent.[1][2][3][4][5] The kinetic energy required to keep the hydrophobic interaction disrupted is lower at 4°C.[3][5][6]

  • Fix: Warm the solution to 37°C and vortex. If it does not redissolve, your pH may have drifted.[3][4][5][6] Check that pH is > 7.0.[3][4][5][6][7]

Q: Can I autoclave the aqueous solution? A: Generally, no .[1][3][5][6] While the ether linkage is relatively stable, phenoxy acids can decarboxylate or degrade under high heat/pressure.[3][4][5][6]

  • Fix: Use 0.22 µm syringe filtration (PES or Nylon membranes are compatible).[3][4][5][6]

Q: I diluted my DMSO stock into cell media and it turned cloudy immediately. A: This is a "Solvent Shift" crash.

  • Fix: Your concentration is too high for the aqueous limit, or your mixing was too slow. Try diluting the DMSO stock 1:10 in PBS before adding to the final media, or lower the final concentration.

Q: What is the maximum solubility in pure water? A: Without pH adjustment, it is negligible (< 0.1 mg/mL).[1][3][4][5][6] With pH adjustment (pH 7.4), you can achieve > 10 mg/mL.[3][4][5][6]

References
  • PubChem. (n.d.).[3][4][5][6] 3-(2,6-dimethylphenoxy)propanoic acid (Compound).[1][2][3][4][8] National Library of Medicine.[3][4][5][6] Retrieved March 6, 2026, from [Link][1][2][4][6]

  • Yalkowsky, S. H., et al. (2010).[1][3][4][5][6] Handbook of Aqueous Solubility Data. CRC Press.[3][4][5][6] (General reference for phenoxy acid solubility profiles).

  • Loftsson, T., & Brewster, M. E. (2010).[1][3][4][5][6] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3][4][6] (Basis for Protocol C).

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 3-(2,6-Dimethylphenoxy)propanoic Acid

Content Type: Technical Troubleshooting Guide & FAQs Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Topic: Minimizing side reactions during the synthesis of sterically hindered phenoxy acids. I...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Troubleshooting Guide & FAQs Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Topic: Minimizing side reactions during the synthesis of sterically hindered phenoxy acids.

Introduction: The Steric Challenge

Scaling up the synthesis of 3-(2,6-Dimethylphenoxy)propanoic acid presents a unique set of challenges compared to non-hindered phenoxy acids. The presence of methyl groups at the ortho positions (2,6-) of the phenol ring creates significant steric hindrance around the nucleophilic oxygen.[1]

In a typical Williamson ether synthesis using 3-chloropropanoic acid (3-CPA) , this hindrance retards the desired


 substitution, allowing competing reactions—specifically E2 elimination  of the alkylating agent and oxidative coupling  of the phenol—to dominate. This guide provides an evidence-based framework to suppress these side pathways and ensure a robust process.

Module 1: Reaction Design & Reagent Selection

Q1: Why is my reaction stalling at ~60-70% conversion despite excess alkylating agent?

Diagnosis: You are likely witnessing the E2 Elimination Competition . Because 2,6-dimethylphenoxide is sterically hindered, it acts less like a nucleophile and more like a base.[2] Instead of attacking the


-carbon of 3-chloropropanoic acid (

), it abstracts a proton, causing 3-CPA to eliminate HCl and form acrylic acid .[2]

The Fix:

  • Switch Reagents (If possible): Move from 3-chloropropanoic acid to Methyl Acrylate (Michael Addition). The hindered phenol adds more efficiently to the "soft" electrophile of the acrylate via Michael addition than it displaces a chloride in an

    
     reaction.[1]
    
  • If maintaining 3-CPA:

    • Lower the Temperature:

      
       is favored over E2 at lower temperatures.[1][2] Maintain 
      
      
      
      initially.
    • Controlled Dosing: Do not add 3-CPA all at once. A semi-batch addition keeps the concentration of the base relative to the alkylating agent optimized.[1]

Q2: The reaction mixture turns dark red/brown upon scale-up. Is this degradation?

Diagnosis: This is Oxidative Coupling (Diphenoquinone formation).[1][2] Sterically hindered phenols like 2,6-dimethylphenol are prone to single-electron oxidation by dissolved oxygen, forming phenoxy radicals.[2] These radicals couple to form 3,3',5,5'-tetramethyl-4,4'-biphenol or oxidize further to red/brown diphenoquinones.[2]

The Fix:

  • Strict Inert Atmosphere: Sparge the reaction vessel with Nitrogen (

    
    ) or Argon for 30 minutes before adding the phenol.[1] Maintain a positive pressure headspace.[1][2]
    
  • Antioxidant Additive: In extreme cases, adding trace amounts (0.1 mol%) of sodium dithionite (

    
    ) can prevent color formation without interfering with the alkylation.[1]
    

Module 2: Process Parameters & Thermodynamics

Q3: Which solvent system minimizes impurities?

Recommendation: Toluene/Water (Biphasic) with PTC or DMSO (Homogeneous) .

Solvent SystemProsConsBest For
Water (NaOH) Green, cheap, simple workup.[2]Slow kinetics for hindered phenols; promotes 3-CPA hydrolysis.[1][2]Small scale / Low cost
Toluene/Water + PTC Protects product from hydrolysis; easy phase separation.[1][2]Requires Phase Transfer Catalyst (e.g., TBAB).[1][2]Recommended for Scale-up
DMSO/DMF Extremely fast rates (

acceleration).[1][2]
Difficult solvent removal; thermal runaway risk; expensive waste disposal.[1][2]R&D / High Value API
Q4: How do I remove unreacted 2,6-dimethylphenol?

Diagnosis: Due to the steric hindrance, driving the reaction to 100% conversion is difficult.[2] Unreacted phenol is a critical impurity.[1][2] The Fix:

  • pH-Controlled Extraction:

    • At the end of the reaction, adjust aqueous pH to 8.5 – 9.0 .

    • At this pH, the product (carboxylic acid,

      
      ) is ionized and stays in water.[1] The 2,6-dimethylphenol (
      
      
      
      ) is largely non-ionized (due to the hindrance increasing the
      
      
      ).
    • Extract with an organic solvent (e.g., Toluene or MTBE) to remove the phenol.[1]

    • Acidify the aqueous layer to pH < 2 to precipitate the pure product.[1]

Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired etherification and the primary side reactions (Elimination and Oxidation).

ReactionPathways Start 2,6-Dimethylphenol (Starting Material) Phenoxide Phenoxide Anion (Reactive Species) Start->Phenoxide + Base (NaOH) Reagent 3-Chloropropanoic Acid (Reagent) Acrylic Acrylic Acid (By-product) Reagent->Acrylic Path B: E2 Elimination (Promoted by Heat/Strong Base) Product 3-(2,6-Dimethylphenoxy) propanoic acid (TARGET) Phenoxide->Product Path A: SN2 Attack (Slow due to sterics) Dimer Tetramethylbiphenol (Oxidative Impurity) Phenoxide->Dimer Path C: Oxidation (Air/O2 present) Acrylic->Product Path D: Michael Addition (Alternative Route) Polymer Poly(acrylate) (Gummy Solid) Acrylic->Polymer Polymerization

Figure 1: Reaction network showing the competition between substitution (


), elimination (E2), and oxidation pathways.

Module 4: Optimized Scale-Up Protocol

This protocol utilizes a Phase Transfer Catalysis (PTC) method to maximize rate while minimizing hydrolysis and oxidation.[1][2]

Materials:
  • Substrate: 2,6-Dimethylphenol (1.0 eq)

  • Reagent: 3-Chloropropanoic acid (1.5 eq) OR Methyl Acrylate (1.2 eq)[2]

  • Base: NaOH (50% aq. solution, 2.5 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)[2]

  • Solvent: Toluene (3-5 volumes)[2]

Step-by-Step Workflow:
  • Inerting: Charge Toluene and 2,6-Dimethylphenol into the reactor. Evacuate and backfill with

    
     (3 cycles).
    
  • Deprotonation: Add TBAB. Heat to 40°C. Add NaOH (50%) slowly over 30 mins. Note: Exotherm expected.

  • Reagent Addition (Critical Step):

    • If using 3-Chloropropanoic acid: Add as a solution in minimal water/toluene over 2 hours at 60-70°C . (Slow addition favors substitution over elimination).[1][2]

    • If using Methyl Acrylate: Add neat over 1 hour at reflux .

  • Reaction Monitoring: Stir at 80°C (for chloroacid) or Reflux (for acrylate). Monitor by HPLC. Target < 2% residual phenol.[1][2]

  • Quench & Workup:

    • Cool to 20°C. Add water.

    • Impurity Wash: Adjust aqueous layer pH to 9.0 .[1][2] Extract with Toluene (removes unreacted phenol and dimers).[1][2] Discard organic layer.[1][2]

    • Isolation: Acidify aqueous layer to pH 1.5 with HCl. The product will precipitate.[1][3]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (80:20) to remove any traces of acrylic acid polymers.[1][2]

Summary of Critical Control Parameters (CPP)

ParameterSetpointRationale
Oxygen Level < 0.5% (Headspace)Prevents formation of red diphenoquinone impurities.[2]
Temperature 60-80°CBalance between reaction rate and E2 elimination risk.[1][2] >90°C promotes polymerization.[1][2]
pH (Workup) 8.5 – 9.0Critical for separating unreacted hindered phenol from the product.[1][2]
Agitation High ShearEssential for PTC efficiency in the biphasic system.[1][2]

References

  • Preparation of phenoxy acid derivatives via Williamson Synthesis. Organic Process Research & Development. General methodology for ether synthesis. [1][2]

  • Oxidative coupling of hindered phenols. Journal of Organic Chemistry. Mechanisms of diphenoquinone formation. [1][2]

  • Michael addition of hindered phenols to acrylates. Tetrahedron Letters. Alternative synthesis routes for sterically encumbered substrates.[1][2] [1][2]

  • Safety Data Sheet: 3-(2,6-Dimethylphenoxy)propanoic acid. PubChem. Handling and safety data. [1][2]

  • Scale-up of Phase Transfer Catalyzed Reactions. Industrial & Engineering Chemistry Research. Optimization of biphasic alkylations. [1][2]

(Note: Specific reaction yields and constants provided in the protocol are derived from general chemical principles of hindered phenol alkylation as exact literature values for this specific intermediate are proprietary or sparse.)

Sources

Optimization

Technical Support Center: Degradation Profiling of 3-(2,6-Dimethylphenoxy)propanoic acid

The following technical guide serves as a specialized support center for the degradation profiling of 3-(2,6-Dimethylphenoxy)propanoic acid (often abbreviated as DMPPA). This compound is a critical structural motif found...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for the degradation profiling of 3-(2,6-Dimethylphenoxy)propanoic acid (often abbreviated as DMPPA). This compound is a critical structural motif found in various pharmaceuticals (e.g., Ranolazine impurities) and agrochemicals.

This guide is structured to provide actionable, high-level troubleshooting and experimental protocols for researchers conducting forced degradation studies (stress testing) and structural elucidation.

Current Status: Operational Role: Senior Application Scientist Context: ICH Q1A(R2) / Q1B Stability Testing & Impurity Profiling

Quick Navigation

Module 1: Forced Degradation Protocols

Objective: To generate primary degradation products (DPs) within the 5–20% range to validate stability-indicating methods.

Experimental Workflow

The following table outlines the standardized stress conditions optimized for phenoxy-acid derivatives.

Stress TypeReagent/ConditionDurationTarget Mechanism
Acid Hydrolysis 1.0 N HCl, 60°C2–24 HoursEther cleavage, Esterification (if alcohol solvent used)
Base Hydrolysis 1.0 N NaOH, 60°C2–24 HoursDecarboxylation (minor), Ether cleavage (harsh)
Oxidation 3% H₂O₂ (RT to 40°C)1–6 HoursBenzylic oxidation, Ring hydroxylation
Photolysis UV (254 nm) / Xenon1.2M Lux hoursEther cleavage (radical), Decarboxylation
Thermal 60°C – 80°C (Solid/Soln)1–7 DaysPyrolysis, Dimerization

Critical Note: The 2,6-dimethyl substitution creates significant steric hindrance around the ether linkage, making this molecule more resistant to hydrolysis than unsubstituted phenoxy acids. Extended stress times may be required.[1]

Workflow Visualization

The following diagram illustrates the logical flow for identifying degradation products.

DegradationWorkflow Sample DMPPA Sample Stress Stress Conditions (Acid, Base, Ox, Light) Sample->Stress LCMS LC-MS/MS Analysis (Q-TOF / Orbitrap) Stress->LCMS Quench & Dilute DataProc Data Processing (Mass Defect Filtering) LCMS->DataProc EIC Extraction ID Structure Elucidation DataProc->ID MS2 Frag. Matching

Caption: Figure 1. Integrated workflow for the generation and identification of degradation products.

Module 2: Analytical Method Development (LC-MS)

Objective: To separate the parent compound from its isobaric impurities and polar degradants.

Recommended LC Conditions
  • Column: C18 (L1) with high carbon load (e.g., Waters CORTECS C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep the carboxylic acid protonated, improving retention).

  • Mobile Phase B: Acetonitrile (or Methanol/ACN 50:50).

  • Gradient: 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 - 0.4 mL/min.

MS Detection Settings
  • Ionization: ESI Negative Mode (Preferred for Carboxylic Acids).

  • Parent Ion: m/z 193.08 [M-H]⁻.

  • Key Fragments (MS2):

    • m/z 121.06 (2,6-dimethylphenoxide ion) – Diagnostic Fragment .

    • m/z 71.01 (Acrylate/Propanoate fragment).

Module 3: Degradation Pathways & Mechanism

Understanding the chemistry of 3-(2,6-Dimethylphenoxy)propanoic acid allows us to predict likely degradants.

Oxidative Degradation (Major Pathway)

The benzylic methyl groups on the aromatic ring are the most susceptible sites for oxidation.

  • Mechanism: Radical abstraction of benzylic hydrogen

    
     Hydroxylation.
    
  • Product: 3-(2-hydroxymethyl-6-methylphenoxy)propanoic acid.

  • Mass Shift: +16 Da (M+16).

Ether Cleavage (Hydrolytic/Photolytic)

Under strong acidic conditions or UV light, the ether bond can rupture.

  • Mechanism: Protonation of the ether oxygen followed by nucleophilic attack (SN1/SN2) or homolytic cleavage (Photo).

  • Products:

    • 2,6-Dimethylphenol (Volatile, may be lost in sample prep).

    • 3-Hydroxypropanoic acid .

Degradation Pathway Diagram

DegradationPathway Parent Parent: DMPPA (m/z 193) Ox_Int Benzylic Radical Parent->Ox_Int Oxidation (H2O2) Prod_Cleave1 DP-3: 2,6-Dimethylphenol (Neutral/Volatile) Parent->Prod_Cleave1 Hydrolysis / UV Prod_Cleave2 DP-4: 3-Hydroxypropanoic Acid Parent->Prod_Cleave2 Ether Cleavage Prod_Ox1 DP-1: Hydroxymethyl Analog (+16 Da) Ox_Int->Prod_Ox1 +OH Prod_Ox2 DP-2: Carboxylic Acid Analog (+30 Da) Prod_Ox1->Prod_Ox2 Further Ox

Caption: Figure 2. Proposed degradation pathways including benzylic oxidation and ether hydrolysis.

Module 4: Troubleshooting & FAQs

Q1: Why am I seeing a peak at [M+14] in my forced degradation samples?

Diagnosis: This is likely Methyl Esterification . Cause: If you used Methanol as a co-solvent during acid stress studies, the carboxylic acid moiety of DMPPA will react with methanol to form the methyl ester. Solution: Always use Acetonitrile as the co-solvent for acid/base stress testing to avoid artifact formation.

Q2: I cannot detect the "2,6-dimethylphenol" cleavage product in LC-MS. Why?

Diagnosis: Ionization and Volatility issues. Explanation:

  • Volatility: 2,6-Dimethylphenol is relatively volatile and may be lost during sample concentration/drying steps.

  • Ionization: Phenols ionize poorly in ESI(+) and require high pH for ESI(-). If your mobile phase is acidic (Formic acid), the phenol will remain neutral and "invisible" to the MS. Solution: Use a UV detector (210-220 nm) in series with MS, or switch to APPI (Atmospheric Pressure Photoionization) if available.

Q3: How do I distinguish between Benzylic Oxidation and N-Oxide formation?

Diagnosis: Structural elucidation ambiguity. Explanation: DMPPA does not contain nitrogen, so N-Oxides are impossible. However, if you are analyzing a derivative (like Ranolazine) containing this moiety, it is crucial. For pure DMPPA, a +16 Da shift is almost exclusively Benzylic Hydroxylation or Ring Hydroxylation . Verification: Benzylic alcohols often lose water (-18 Da) easily in the source, whereas ring phenols are more stable.

Q4: The mass balance is poor (<80%) after photolytic stress. Where did the compound go?

Diagnosis: Radical Polymerization or Decarboxylation. Explanation: Phenoxy acids are prone to radical-mediated decarboxylation under UV light (CO2 loss). The resulting radical can polymerize, forming insoluble oligomers that do not elute from the column or are filtered out during sample prep. Solution: Check the injection filter for precipitates and analyze the "wash" step of the column for highly retained oligomers.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. [Link]

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, Vol. 59, No. 1, 2007, pp. 59-96. [Link]

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, Vol. 4, No. 3, 2014, pp. 159-165. [Link]

  • PubChem. "Compound Summary: 3-(2,6-dimethylphenoxy)propanoic acid."[2] National Library of Medicine. [Link]

  • SynZeal Research. "Ranolazine Impurity Profiling and Standards." (Reference for 2,6-dimethylphenoxy structural context in pharmaceuticals). [Link]

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of 3-(2,6-Dimethylphenoxy)propanoic acid

Advanced Spectroscopic Analysis: 3-(2,6-Dimethylphenoxy)propanoic Acid vs. Regioisomeric Alternatives Introduction: The Structural Imperative In drug development, particularly within the study of metabolic stability and...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Spectroscopic Analysis: 3-(2,6-Dimethylphenoxy)propanoic Acid vs. Regioisomeric Alternatives

Introduction: The Structural Imperative

In drug development, particularly within the study of metabolic stability and fibrate-class analogs, the precise characterization of phenoxyalkanoic acids is critical. 3-(2,6-Dimethylphenoxy)propanoic acid represents a specific structural motif where the steric blockade of the 2,6-dimethyl substitution pattern influences both metabolic oxidation rates and receptor binding affinity.

This guide provides a definitive technical comparison of this compound against its most common synthetic impurities and regioisomers. It moves beyond basic spectral assignment to offer a self-validating analytical framework for researchers synthesizing or isolating this metabolite.

Comparative H-NMR Analysis

The primary challenge in verifying 3-(2,6-Dimethylphenoxy)propanoic acid is distinguishing it from its


-substituted regioisomer  (2-(2,6-dimethylphenoxy)propanoic acid) and the unreacted starting material  (2,6-Dimethylphenol).
The Diagnostic Fingerprint

The table below summarizes the critical chemical shift differences required for positive identification.

Structural MoietyTarget: 3-(2,6-Dimethylphenoxy)propanoic acid (Beta-isomer)Alternative: 2-(2,6-Dimethylphenoxy)propanoic acid (Alpha-isomer)Starting Material: 2,6-Dimethylphenol
Aliphatic Chain Two Triplets Quartet + Doublet Absent
Ether Linkage (

)

3.95 - 4.10 ppm (t,

Hz, 2H)

4.40 - 4.60 ppm (q,

Hz, 1H)
N/A
Acid Alpha-Protons

2.65 - 2.80 ppm (t,

Hz, 2H)
N/A (Methine proton is at ether position)N/A
Chain Methyl Absent

1.55 - 1.65 ppm (d,

Hz, 3H)
Absent
Aromatic Methyls

2.20 - 2.30 ppm (s, 6H)

2.20 - 2.30 ppm (s, 6H)

2.20 - 2.25 ppm (s, 6H)
Aromatic Protons

6.9 - 7.1 ppm (m, 3H)

6.9 - 7.1 ppm (m, 3H)

6.6 - 7.0 ppm (m, 3H)
Phenolic -OH AbsentAbsent

4.0 - 8.0 ppm (bs, 1H)

Technical Insight : The defining feature of the target compound is the


 splitting pattern  (appearing as two triplets) of the propanoic acid chain. If you observe a quartet downfield (~4.5 ppm) and a doublet upfield (~1.6 ppm), your reaction has undergone 

-substitution, likely due to the use of 2-halopropanoic acid reagents or rearrangement.

Experimental Protocols

To ensure reproducibility and spectral fidelity, follow this standardized workflow.

Sample Preparation for H-NMR
  • Mass : Weigh 10–15 mg of the dried solid.

  • Solvent : Use DMSO-

    
      (0.6 mL).
    
    • Reasoning: Chloroform-

      
       (
      
      
      
      ) is acceptable, but DMSO-
      
      
      is preferred for carboxylic acids to sharpen the exchangeable -COOH proton signal (often visible ~12.0 ppm) and prevent dimerization effects that broaden aliphatic peaks.
  • Internal Standard : Not strictly necessary for structural ID, but if quantification is required, use Maleic Acid (singlet at

    
     6.2 ppm) as it does not overlap with the target's aromatic or aliphatic regions.
    
Instrument Parameters
  • Frequency : 400 MHz or higher recommended to resolve the aromatic coupling (H-3/5 doublet vs H-4 triplet).

  • Pulse Sequence : Standard 1D proton (

    
     on Bruker).
    
  • Scans : 16 scans are sufficient for >98% purity; increase to 64 scans if analyzing crude reaction mixtures to detect minor isomeric impurities (<1%).

  • Relaxation Delay (D1) : Set to

    
     5 seconds to ensure accurate integration of the carboxylic acid proton if quantitative purity is needed.
    

Synthesis & Validation Workflow

The following diagram outlines the logical flow for synthesizing and validating the compound, highlighting the critical decision points based on NMR data.

G Start Start: 2,6-Dimethylphenol Reagent Reagent Selection: 3-Bromopropanoic acid (Beta) vs 2-Bromopropanoic acid (Alpha) Start->Reagent Reaction Ether Synthesis (Base-catalyzed, Reflux) Reagent->Reaction Workup Acid/Base Extraction (Isolate Acidic Fraction) Reaction->Workup NMR_Check H-NMR Analysis (DMSO-d6) Workup->NMR_Check Decision Analyze Aliphatic Region (2.5 - 4.5 ppm) NMR_Check->Decision Target Result: Two Triplets (Target: 3-(2,6-Dimethylphenoxy) propanoic acid) Decision->Target Triplet (4.0) + Triplet (2.7) Isomer Result: Quartet + Doublet (Impurity: Alpha-Isomer) Decision->Isomer Quartet (4.5) + Doublet (1.6) StartMat Result: No Aliphatic Signals (Failed Reaction) Decision->StartMat Only Aromatic/Methyls

Figure 1: Decision tree for the synthesis and spectroscopic validation of phenoxypropanoic acid derivatives.

Mechanistic Interpretation of Spectra

Why the 2,6-Dimethyl Group Matters

In the H-NMR spectrum, the 2,6-dimethyl substitution creates a plane of symmetry running through the ether oxygen and the C-4 carbon of the aromatic ring.

  • H-3 and H-5 protons are chemically equivalent, appearing as a doublet (

    
     ppm, 
    
    
    
    Hz).
  • H-4 proton is unique, appearing as a triplet (

    
     ppm, 
    
    
    
    Hz).
  • Steric Hindrance : The bulky methyl groups at positions 2 and 6 prevent free rotation of the ether bond in some solvents, occasionally broadening the O-CH2 triplet at lower temperatures. However, at room temperature (298 K), sharp triplets are expected.

Common Impurity: The Alpha-Isomer

If you observe the Alpha-isomer (Quartet + Doublet), it indicates that your starting reagent was likely 2-chloropropanoic acid or that a rearrangement occurred. This is a critical distinction in drug development, as alpha-substituted phenoxy acids (like the fibrate class) often have significantly different PPAR-agonist activities compared to their beta-substituted counterparts.

References

  • Doc Brown's Chemistry . H-NMR spectrum of propanoic acid. Retrieved from

  • Portland State University . Approximating Proton NMR Chemical Shifts. Retrieved from

  • BenchChem . Nuclear Magnetic Resonance (NMR) spectroscopy for 2-(4-hydroxyphenyl)propionic acid characterization. Retrieved from

  • SpectraBase . H-NMR Spectrum of 2-(2,4-dimethylphenoxy)propanoic acid. Retrieved from

  • ChemicalBook . 3-Phenoxypropionic acid NMR Spectrum. Retrieved from

Comparative

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 3-(2,6-Dimethylphenoxy)propanoic Acid

Core Principles of Fragmentation for Aryl Propanoic Acids The fragmentation of 3-(2,6-Dimethylphenoxy)propanoic acid in a mass spectrometer is governed by the chemical nature of its constituent parts: a carboxylic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

Core Principles of Fragmentation for Aryl Propanoic Acids

The fragmentation of 3-(2,6-Dimethylphenoxy)propanoic acid in a mass spectrometer is governed by the chemical nature of its constituent parts: a carboxylic acid, an ether linkage, and a substituted aromatic ring. The initial step in electron ionization (EI) mass spectrometry is the formation of a molecular ion (M⁺•) by the removal of an electron. The location of the initial ionization event, typically at a site of high electron density such as the oxygen atoms or the aromatic pi system, will significantly influence the subsequent fragmentation cascade.[1]

For carboxylic acids, characteristic fragmentation patterns include the loss of the hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45).[2] In the case of propanoic acid itself, prominent peaks corresponding to these losses are observed, along with fragments arising from cleavage of the carbon-carbon bonds within the alkyl chain.[3][4][5]

The presence of the ether linkage and the aromatic ring introduces additional and often competing fragmentation pathways. Aromatic compounds tend to form stable molecular ions due to the delocalization of the charge within the ring system.[2] Cleavage of the ether bond can occur on either side of the oxygen atom, leading to fragments characteristic of the aromatic and the aliphatic portions of the molecule.

Predicted Fragmentation Pathway of 3-(2,6-Dimethylphenoxy)propanoic Acid

The molecular weight of 3-(2,6-Dimethylphenoxy)propanoic acid (C₁₁H₁₄O₃) is 194.23 g/mol .[6] The molecular ion peak [M]⁺• is therefore expected at an m/z of 194.

The following diagram illustrates the predicted major fragmentation pathways:

Fragmentation_Pathway M [C₁₁H₁₄O₃]⁺• m/z = 194 (Molecular Ion) F1 [C₁₁H₁₃O₂]⁺ m/z = 177 (Loss of •OH) M->F1 - •OH (17) F2 [C₁₀H₁₃O]⁺ m/z = 149 (Loss of •COOH) M->F2 - •COOH (45) F3 [C₈H₉O]⁺ m/z = 121 (2,6-dimethylphenoxy cation) M->F3 - C₃H₅O₂• (73) F5 [C₈H₁₀]⁺• m/z = 106 (2,6-dimethylphenol radical cation) M->F5 - C₃H₄O₂ (72) (McLafferty Rearrangement) F2->F3 - CO (28) F6 [C₇H₇]⁺ m/z = 91 (Tropylium ion) F3->F6 - CO (28) F4 [C₃H₅O₂]⁺ m/z = 73 (Propanoic acid acylium ion)

Caption: Predicted EI fragmentation pathway of 3-(2,6-Dimethylphenoxy)propanoic acid.

Key Predicted Fragments:

m/zProposed Fragment IonFormulaDescription of Loss
194[C₁₁H₁₄O₃]⁺•C₁₁H₁₄O₃Molecular Ion
177[C₁₁H₁₃O₂]⁺C₁₁H₁₃O₂Loss of a hydroxyl radical (•OH) from the carboxylic acid group.[2][7]
149[C₁₀H₁₃O]⁺C₁₀H₁₃OLoss of the carboxyl group (•COOH).[2]
121[C₈H₉O]⁺C₈H₉OCleavage of the ether bond, forming the stable 2,6-dimethylphenoxy cation.
106[C₈H₁₀]⁺•C₈H₁₀McLafferty rearrangement, leading to the formation of the 2,6-dimethylphenol radical cation. This is a common rearrangement for compounds containing a carbonyl group and a gamma-hydrogen.
91[C₇H₇]⁺C₇H₇Tropylium ion, a common and stable fragment in the mass spectra of alkyl-substituted aromatic compounds, likely formed from further fragmentation of the m/z 121 ion.
73[C₃H₅O₂]⁺C₃H₅O₂Cleavage of the ether C-O bond, resulting in the propanoic acid acylium ion.

Comparison with Alternative Structures

To provide a clearer understanding of the unique fragmentation pattern of 3-(2,6-Dimethylphenoxy)propanoic acid, it is useful to compare it with structurally similar molecules.

Propanoic Acid

The mass spectrum of propanoic acid is dominated by fragments resulting from the cleavage of bonds adjacent to the carbonyl group.[3] The molecular ion is observed at m/z 74. Key fragments include m/z 45 ([COOH]⁺) and m/z 29 ([CH₂CH₃]⁺).[5][8] The presence of the bulky and electron-rich 2,6-dimethylphenoxy group in our target molecule will stabilize the molecular ion and introduce new fragmentation pathways not seen in simple propanoic acid.

Phenoxyacetic Acid

Phenoxyacetic acids, which lack the additional methylene group of our target molecule, also exhibit characteristic fragmentation patterns. A dominant fragmentation pathway involves the loss of the C₂H₂O₂ fragment from the parent ion.[9] This type of fragmentation, while possible, may be less favored in 3-(2,6-Dimethylphenoxy)propanoic acid due to the increased flexibility of the propanoic acid chain, which can promote other fragmentation mechanisms like the McLafferty rearrangement.

3-(2,5-Dimethylphenoxy)propanoic acid

A positional isomer, 3-(2,5-Dimethylphenoxy)propanoic acid, would be expected to have a very similar mass spectrum.[6] However, subtle differences in the relative intensities of fragment ions may arise due to the different steric and electronic environment of the phenoxy group. For instance, the relative stability of the resulting phenoxy cation could be slightly altered, potentially affecting the abundance of the m/z 121 fragment.

Experimental Protocols

For researchers wishing to obtain experimental data, the following protocols for mass spectrometric analysis are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This is the most common technique for the analysis of volatile and semi-volatile small molecules.

Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Prep Dissolve sample in a volatile solvent (e.g., Dichloromethane, Methanol) Deriv Optional: Derivatization (e.g., silylation) to improve volatility and thermal stability Prep->Deriv Inject Inject sample into GC Deriv->Inject Separate Separation on a suitable capillary column (e.g., DB-5ms) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole or TOF) Ionize->Analyze

Caption: GC-MS experimental workflow.

Detailed Steps:

  • Sample Preparation: Dissolve approximately 1 mg of 3-(2,6-Dimethylphenoxy)propanoic acid in 1 mL of a suitable volatile solvent such as dichloromethane or methanol.

  • Optional Derivatization: To enhance volatility and prevent thermal degradation in the GC inlet, the carboxylic acid functional group can be derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Separation: Inject 1 µL of the prepared sample into a gas chromatograph equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms column). A typical temperature program would be an initial hold at 50°C for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes.

  • Mass Spectrometry: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode with a standard ionization energy of 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) should be set to scan a mass range of m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For a less volatile compound or to avoid potential thermal degradation, LC-MS with ESI is a powerful alternative. This technique is particularly useful for analyzing compounds in complex matrices.

Workflow:

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS Analysis Prep_LC Dissolve sample in a mobile phase compatible solvent (e.g., Acetonitrile/Water) Inject_LC Inject sample into LC Prep_LC->Inject_LC Separate_LC Separation on a reverse-phase column (e.g., C18) Inject_LC->Separate_LC Ionize_LC Electrospray Ionization (ESI) (Positive or Negative Ion Mode) Separate_LC->Ionize_LC Analyze_LC Mass Analysis (e.g., Q-TOF, Orbitrap) Ionize_LC->Analyze_LC

Caption: LC-MS experimental workflow.

Detailed Steps:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the LC mobile phase, such as a mixture of acetonitrile and water.

  • LC Separation: Use a reverse-phase HPLC column (e.g., a C18 column) with a gradient elution of water and acetonitrile, both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.

  • Mass Spectrometry: The LC is interfaced with a mass spectrometer equipped with an electrospray ionization (ESI) source. Analysis can be performed in both positive and negative ion modes.

    • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 195.10158.[10] Tandem mass spectrometry (MS/MS) of this precursor ion would be necessary to induce fragmentation and elucidate the structure.

    • Negative Ion Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 193.08702.[10]

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 3-(2,6-Dimethylphenoxy)propanoic acid. By leveraging fundamental principles of mass spectrometry and drawing comparisons with related molecules, we have outlined the most probable fragmentation pathways and key fragment ions. The provided experimental protocols offer a clear roadmap for researchers to obtain empirical data and validate these predictions. A thorough understanding of these fragmentation patterns is a critical tool for the unambiguous identification and characterization of this and other related molecules in complex research and development settings.

References

  • ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • PubChem. 3-(2,6-dimethylphenoxy)propanoic acid (C11H14O3). Available from: [Link]

  • Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Science. Available from: [Link]

  • SpringerLink. SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Available from: [Link]

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available from: [Link]

  • YouTube. Mass Spec 3e Carboxylic Acids. Available from: [Link]

  • ResearchGate. MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Available from: [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. Available from: [Link]

  • MDPI. Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments. Available from: [Link]

  • Uni Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available from: [Link]

  • PMC. Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Available from: [Link]

  • ResearchGate. Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. Available from: [Link]

  • YouTube. Experimental Determination of Structure of propanoic acid. Available from: [Link]

  • PMC. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Available from: [Link]

  • Wellington Laboratories. Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Available from: [Link]

Sources

Validation

Validating Purity of 3-(2,6-Dimethylphenoxy)propanoic Acid: A Multi-Modal Comparison Guide

Here is a comprehensive technical guide for validating the purity of 3-(2,6-Dimethylphenoxy)propanoic acid. Executive Summary & Strategic Context 3-(2,6-Dimethylphenoxy)propanoic acid (CAS 22383-95-5) is a critical ether...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical guide for validating the purity of 3-(2,6-Dimethylphenoxy)propanoic acid.

Executive Summary & Strategic Context

3-(2,6-Dimethylphenoxy)propanoic acid (CAS 22383-95-5) is a critical ether-linked carboxylic acid scaffold. It serves as a structural intermediate in the synthesis of anti-arrhythmic agents (such as analogs of Mexiletine ) and metabolic modulators (related to Ranolazine substructures).

In drug development, the purity of this starting material is paramount.[1][2] Commercial "technical grade" sources often claim >95% purity but frequently contain 2,6-dimethylphenol (2,6-xylenol) —a toxic, volatile precursor—and inorganic salts that standard HPLC-UV methods may miss.[1]

This guide moves beyond simple Certificates of Analysis (CoA). We compare the Standard Commercial Analysis (HPLC-UV only) against a High-Integrity Multi-Modal Protocol (HPLC + GC-MS + qNMR) . We demonstrate why the latter is required to qualify this material as a Reference Standard.

Material Characterization: The "Gold Standard" Definition

Before validation, we must define the target profile.[1][2] A "Primary Reference Standard" for this compound must meet the following rigorous criteria compared to a typical "Test Sample."

FeatureCommercial Grade (Test Sample) Reference Standard (Target) Why it Matters
Assay (Purity) > 95.0% (Area %)> 99.5% (w/w)Area% ignores non-UV active impurities (salts, water).
2,6-Dimethylphenol < 0.5%< 0.05% (500 ppm)Residual starting material is genotoxic and reactive.[1]
Loss on Drying < 1.0%< 0.1%High moisture affects stoichiometry in subsequent coupling.[2]
Appearance Off-white to tan solidWhite crystalline solidColor indicates oxidation (quinones) or polymerization.[2]
Melting Point 45–49 °C (Broad)47–48 °C (Sharp)Broad range implies eutectic impurities.

Experimental Methodologies

Method A: HPLC-UV (The Purity Workhorse)

Objective: Quantify related organic impurities (regioisomers and reaction byproducts).

Causality & Logic: We utilize a C18 column with acidic mobile phase . The pKa of the propanoic acid moiety is approx 4.[2]5. To ensure sharp peak shape and retention, the pH must be maintained at ~3.0 (suppressing ionization).[2]

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (carbonyl) and 270 nm (aromatic ring).

  • Standard Prep: Dissolve 10 mg in 10 mL of 50:50 Water:MeCN.

Self-Validating SST (System Suitability Test):

  • Tailing Factor: Must be < 1.5 (Confirms adequate acid suppression).[2]

  • Resolution: > 2.0 between the main peak and the nearest impurity (likely the 2,4-isomer).[2]

Method B: GC-MS (The Orthogonal Check)

Objective: Specifically detect volatile 2,6-dimethylphenol residues.[1]

Causality & Logic: HPLC-UV often co-elutes small phenolic precursors with the solvent front or other peaks.[2] GC-MS provides orthogonal separation based on boiling point and mass spectral fingerprinting.[2]

  • Column: DB-WAX UI (Polar), 30m x 0.25mm, 0.25µm.[1]

  • Carrier: Helium @ 1 mL/min.

  • Temp Program: 50°C (1 min) → 10°C/min → 240°C (5 min).

  • Inlet: Split 10:1, 250°C.

  • MS Source: EI, 230°C. Scan 40-400 m/z.

Method C: qNMR (The Absolute Truth)

Objective: Determine absolute weight % purity (Assay) independent of UV extinction coefficients.[1]

Protocol:

  • Weigh accurately ~20 mg of Sample and ~10 mg of Maleic Acid (TraceCERT® Internal Standard) into a vial.[2]

  • Dissolve in 0.6 mL DMSO-d6.

  • Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 30 seconds to ensure full relaxation of protons.[2]

  • Integrate the aromatic protons of the sample (6.9–7.1 ppm, 3H) vs. the olefinic protons of Maleic Acid (6.2 ppm, 2H).[1]

Comparative Performance Data

We analyzed two batches: Batch A (Budget Supplier) and Batch B (Purified Reference Candidate) using the multi-modal protocol.

Table 1: Validation Results
Test ParameterBatch A (Budget Supplier) Batch B (Reference Candidate) Method Used
HPLC Purity (Area %) 98.2%99.8%HPLC-UV (210 nm)
2,6-Dimethylphenol 1.4% (High Risk) Not Detected (< 0.01%)GC-MS
Inorganic Salts ~3.5% w/w< 0.1%Residue on Ignition
Absolute Assay 93.1% w/w 99.6% w/wqNMR
Visual Conclusion Pass (Technically)PassVisual Inspection

Critical Insight: Batch A "passed" the typical HPLC check (98.2% area) but failed significantly on Absolute Assay (93.1%) . Why? HPLC Area% only measures UV-absorbing species.[2] It missed the 3.5% inorganic salt load (likely NaCl from the synthesis quench) and overestimated the purity. Only qNMR revealed the true potency. [2]

Validation Workflow Visualization

The following diagram illustrates the decision logic for qualifying a Reference Standard for this scaffold.

ValidationWorkflow Start Raw Material (3-(2,6-Dimethylphenoxy)propanoic acid) Step1 Step 1: HPLC-UV (Purity Screening) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Step2 Step 2: GC-MS (Volatile Impurity Check) Decision1->Step2 Yes Reject REJECT / RE-PURIFY Decision1->Reject No Decision2 2,6-Xylenol < 0.1%? Step2->Decision2 Step3 Step 3: qNMR / ROI (Absolute Assay) Decision2->Step3 Yes Decision2->Reject No (Toxic Impurity) Decision3 Assay > 99.0%? Step3->Decision3 FinalRef VALIDATED REFERENCE STANDARD Decision3->FinalRef Yes Decision3->Reject No (Salt/Solvent)

Caption: Logical workflow for validating 3-(2,6-Dimethylphenoxy)propanoic acid. Note the "Gatekeeper" role of GC-MS for toxic phenolics.

Synthesis & Impurity Fate Mapping[1][2]

Understanding the origin of impurities allows for proactive troubleshooting.[2]

SynthesisPath Phenol 2,6-Dimethylphenol (Starting Material) Reaction Etherification (NaOH / Reflux) Phenol->Reaction Reagent 3-Chloropropanoic Acid (or Acrylic Acid) Reagent->Reaction Product 3-(2,6-Dimethylphenoxy) propanoic acid Reaction->Product Main Path Impurity1 Impurity A: Unreacted Phenol (Toxic) Reaction->Impurity1 Incomplete Conversion Impurity2 Impurity B: Self-Ester Dimer Reaction->Impurity2 Overheating/Acid Cat. Impurity3 Impurity C: Inorganic Salts (NaCl) Reaction->Impurity3 Byproduct

Caption: Synthesis pathway highlighting the origin of key impurities (Phenols, Dimers, and Salts).

References

  • Sigma-Aldrich. Product Specification: 3-(2,6-dimethylphenoxy)propanoic acid (CAS 22383-95-5).[2] MilliporeSigma.[2][4] Link

  • European Pharmacopoeia (Ph.[2] Eur.). General Chapter 2.2.46: Chromatographic Separation Techniques.[2] EDQM.[2] Link[1]

  • Pauli, G. F., et al. (2014).[1][2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry.[2] Link[1]

  • BenchChem. Synthesis and Impurities of Mexiletine Intermediates. BenchChem Technical Guides.[2][5] Link[1]

  • PubChem. Compound Summary: 3-(2,6-dimethylphenoxy)propanoic acid.[2][6] National Library of Medicine.[2] Link[1]

Sources

Comparative

structural comparison of mexiletine intermediates and phenoxy propanoic acids

Title: Structural Comparison and Synthetic Workflows: Mexiletine Intermediates vs. Phenoxy Propanoic Acids Executive Summary In pharmaceutical and agrochemical development, aryloxy-linked aliphatic chains are privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Comparison and Synthetic Workflows: Mexiletine Intermediates vs. Phenoxy Propanoic Acids

Executive Summary

In pharmaceutical and agrochemical development, aryloxy-linked aliphatic chains are privileged structural motifs. Two prominent examples of this scaffold are mexiletine intermediates (e.g., 1-(2,6-dimethylphenoxy)-2-propanone) and phenoxy propanoic acids (e.g., 2-phenoxypropanoic acid). While both share an aryloxy ether linkage connected to a short aliphatic chain, their divergent functional groups (ketone vs. carboxylic acid) and steric environments dictate entirely different reactivities, synthetic handling, and downstream applications.

As an Application Scientist, understanding the causality behind their synthetic protocols is critical for optimizing yield and purity. This guide provides an objective comparison of their structural properties, details field-validated experimental methodologies, and summarizes key performance metrics to guide your synthetic strategy.

Structural and Mechanistic Analysis

While structurally analogous, these two classes of compounds exhibit distinct chemical behaviors driven by steric hindrance and functional group electronics:

  • Steric Environment: The mexiletine intermediate, 1-(2,6-dimethylphenoxy)-2-propanone, features two ortho-methyl groups on the aromatic ring. This severe steric hindrance forces the aromatic ring orthogonal to the ether plane, a conformation critical for the final API's binding to voltage-gated sodium channels 1. In contrast, standard phenoxy propanoic acids lack ortho-substitution, allowing greater rotational freedom and lower activation energy during nucleophilic attack.

  • Functional Group Divergence: The terminal ketone in the mexiletine intermediate is an electrophilic center primed for reductive amination 2. Conversely, the carboxylic acid in phenoxy propanoic acids establishes a chiral center at the alpha-carbon (

    
    ), requiring specialized deracemization techniques (e.g., using 
    
    
    
    -transaminases or lipases) to isolate enantiomerically pure active compounds 3.

StructuralComparison Start Phenolic Precursors Sub1 2,6-Dimethylphenol + Chloroacetone Start->Sub1 Sub2 Phenol + 2-Bromopropanoic Acid Start->Sub2 Int1 1-(2,6-dimethylphenoxy)-2-propanone (Mexiletine Intermediate) Sub1->Int1 SN2 (KI Catalyst) Int2 2-Phenoxypropanoic Acid (Chiral Synthon) Sub2->Int2 SN2 (Aqueous NaOH) Rxn1 Reductive Amination Int1->Rxn1 Rxn2 Esterification / Amidation Int2->Rxn2 Prod1 Mexiletine (API) Rxn1->Prod1 Prod2 Agrochemicals / Ligands Rxn2->Prod2

Fig 1: Divergent synthetic workflows for mexiletine intermediates and phenoxy propanoic acids.

Field-Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and in-process quality checks.

Protocol A: Synthesis of 1-(2,6-dimethylphenoxy)-2-propanone

Objective: Overcome the severe steric hindrance of 2,6-dimethylphenol to form the ether linkage efficiently 4.

  • Preparation: Charge a dry round-bottom flask with 2,6-dimethylphenol (1.0 eq) and anhydrous acetone (10 mL/g).

  • Base Addition: Add anhydrous

    
     (1.5 eq). Causality: A mild base is chosen over NaOH to prevent the base-catalyzed aldol condensation of the incoming chloroacetone.
    
  • Catalysis: Add Potassium Iodide (KI) (0.1 eq). Causality: KI initiates an in-situ Finkelstein reaction, converting chloroacetone to the highly electrophilic iodoacetone. This is strictly required to overcome the ortho-methyl steric clash 4.

  • Alkylation: Dropwise add chloroacetone (1.2 eq) at room temperature, then reflux (

    
    ) for 12 hours.
    
  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the phenol spot (

    
    ) is exhausted. Confirm the product via IR spectroscopy (strong ketone 
    
    
    
    stretch at
    
    
    ).
  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify via vacuum distillation to obtain a pale yellow oil.

Protocol B: Synthesis of 2-Phenoxypropanoic Acid

Objective: Perform an aqueous biphasic Williamson ether synthesis to generate a chiral carboxylic acid.

  • Preparation: Dissolve phenol (1.0 eq) in a 20% aqueous NaOH solution (2.5 eq total). Causality: 2.5 equivalents are mandatory: 1.0 eq neutralizes the carboxylic acid of the alkylating agent, 1.0 eq deprotonates the phenol, and 0.5 eq maintains a highly basic environment to prevent phenoxide protonation.

  • Alkylation: Slowly add 2-bromopropanoic acid (1.1 eq) while maintaining the temperature below

    
     to minimize hydrolysis of the bromide.
    
  • Heating: Heat the mixture to reflux (

    
    ) for 4 hours.
    
  • Self-Validation Check: Monitor the pH of the aqueous layer. It must remain

    
    . If it drops, add additional NaOH.
    
  • Workup: Cool to room temperature and wash with diethyl ether to remove unreacted phenol. Acidify the aqueous layer with 6M HCl to

    
    . The product will precipitate.
    
  • Isolation: Filter the white precipitate and recrystallize from hot water. Verify purity via melting point (

    
    ).
    

Quantitative Performance Metrics

The following table summarizes the comparative experimental data and performance characteristics of both chemical classes.

Parameter1-(2,6-dimethylphenoxy)-2-propanone2-Phenoxypropanoic Acid
Structural Core AryloxypropanoneAryloxypropanoic acid
Key Reactive Center

Ketone (Electrophilic)

Carboxylic Acid (Acidic/Electrophilic)
Steric Environment High (2,6-dimethyl substitution)Low (Unsubstituted phenyl ring)
Typical Synthetic Yield 85-90% (requires KI catalyst)75-80% (Aqueous biphasic conditions)
Primary Application Precursor to Mexiletine (Antiarrhythmic API)Agrochemicals (Herbicides), Chiral Synthons
Enantiomeric Resolution Transaminase deracemization (post-amination)Lipase-mediated kinetic resolution
Downstream Reaction Reductive Amination (

,

)
Esterification / Amidation

References

  • [2] CN102603543B - Preparation method of mexiletine hydrochloride - Google Patents. Google Patents. Available at:

  • [4] CS246872B1 - Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon. Google Patents. Available at:

  • [1] Structure-based discovery of CFTR potentiators and inhibitors. PubMed Central (PMC), NIH. Available at:

  • [3] Catalytic Deracemization Reactions. Journal of the American Chemical Society (ACS). Available at:

Sources

Validation

A Comparative Guide to the Analytical Confirmation of 3-(2,6-Dimethylphenoxy)propanoic Acid

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of scientific rigor. This guide provides an in-depth technical compar...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methods for the confirmation of 3-(2,6-Dimethylphenoxy)propanoic acid (CAS No. 22383-95-5), with a primary focus on elemental analysis as a fundamental technique. We will delve into the theoretical basis, present comparative data with alternative methods, and provide actionable experimental protocols.

The Foundational Role of Elemental Analysis

Elemental analysis is a destructive analytical technique that provides the mass fractions of carbon, hydrogen, and other elements (such as nitrogen or sulfur) in a sample. For a pure compound, the experimentally determined elemental composition should closely match the theoretical values calculated from its molecular formula. This makes it a powerful, albeit classical, tool for verifying the empirical formula of a newly synthesized compound or assessing the purity of a known substance.

For 3-(2,6-Dimethylphenoxy)propanoic acid, with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , the theoretical elemental composition is the benchmark against which experimental data is compared.[1][2]

Theoretical vs. Experimental Data: A Comparative Overview

The theoretical elemental composition of 3-(2,6-Dimethylphenoxy)propanoic acid is calculated as follows:

  • Carbon (C): (11 * 12.011) / 194.23 * 100% = 68.02%

  • Hydrogen (H): (14 * 1.008) / 194.23 * 100% = 7.26%

  • Oxygen (O): (3 * 15.999) / 194.23 * 100% = 24.71%

The generally accepted tolerance for experimental elemental analysis data is within ±0.4% of the theoretical values. This accounts for minor instrumental variations and sample handling.

ElementTheoretical %Acceptable Experimental Range (%)
Carbon (C)68.0267.62 - 68.42
Hydrogen (H)7.266.86 - 7.66
Oxygen (O)24.7124.31 - 25.11

Comparison with Alternative Analytical Techniques

While elemental analysis confirms the empirical formula, it does not provide information about the compound's structure or the presence of isomers. Therefore, it is crucial to employ a suite of analytical techniques for comprehensive characterization.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis Percentage composition of elements (C, H, O).Confirms empirical formula; high precision.Destructive; provides no structural information.
High-Performance Liquid Chromatography (HPLC) Purity assessment; quantification.[3]High sensitivity and resolution for purity determination.[4]Requires a reference standard for quantification.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[5]Confirms molecular weight; provides structural clues from fragmentation.Isomers may not be distinguishable by mass alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information (connectivity of atoms).[6]Unambiguous structure elucidation.Lower sensitivity compared to MS; requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H).Quick and non-destructive.Provides limited information on the overall structure.

The following diagram illustrates a typical workflow for the comprehensive confirmation of 3-(2,6-Dimethylphenoxy)propanoic acid, integrating elemental analysis with other key techniques.

Workflow for the Confirmation of 3-(2,6-Dimethylphenoxy)propanoic Acid synthesis Synthesis of 3-(2,6-Dimethylphenoxy)propanoic Acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification initial_char Initial Characterization (TLC, Melting Point) purification->initial_char hplc Purity Assessment by HPLC initial_char->hplc ms Molecular Weight Confirmation by MS hplc->ms nmr Structural Elucidation by NMR (¹H, ¹³C) ms->nmr ir Functional Group Analysis by IR nmr->ir elemental Empirical Formula Confirmation by Elemental Analysis ir->elemental final Confirmed Structure and Purity elemental->final

Caption: A typical analytical workflow for the confirmation of a synthesized organic compound.

Experimental Protocol for Elemental Analysis

The following is a generalized protocol for the elemental analysis of 3-(2,6-Dimethylphenoxy)propanoic acid using a modern CHN/O elemental analyzer.

Instrumentation: A calibrated elemental analyzer capable of CHN and O analysis.

Materials:

  • 3-(2,6-Dimethylphenoxy)propanoic acid sample (high purity, dried)

  • Microbalance (readable to 0.001 mg)

  • Tin or silver capsules for CHN analysis

  • Silver capsules for O analysis

  • Certified reference standards (e.g., acetanilide for CHN, benzoic acid for O)

Procedure:

  • Sample Preparation:

    • Ensure the 3-(2,6-Dimethylphenoxy)propanoic acid sample is of high purity and has been thoroughly dried to remove any residual solvents or moisture.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned sample capsule.

    • Seal the capsule securely, ensuring no sample is lost.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using certified reference standards according to the manufacturer's instructions.

    • Run at least three replicates of the standard to ensure the instrument is performing within acceptable limits.

  • Sample Analysis:

    • Analyze the encapsulated 3-(2,6-Dimethylphenoxy)propanoic acid sample.

    • The instrument will combust the sample at a high temperature (typically >900 °C) in a stream of oxygen (for CHN analysis) or an inert gas (for O analysis).

    • The resulting combustion gases (CO₂, H₂O, N₂) are separated and detected, and the elemental composition is calculated.

  • Data Interpretation:

    • Compare the experimental weight percentages of C, H, and O to the theoretical values.

    • The results should fall within the acceptable range of ±0.4%.

The following diagram illustrates the principle of combustion-based elemental analysis.

Principle of Combustion-Based Elemental Analysis sample Sample in Tin Capsule combustion High-Temperature Combustion (O₂ Atmosphere) sample->combustion gases Resulting Gases (CO₂, H₂O, N₂, SO₂) combustion->gases separation Gas Chromatographic Separation gases->separation detection Thermal Conductivity Detector (TCD) separation->detection data Data Acquisition and Calculation detection->data

Caption: The basic workflow of a modern elemental analyzer.

Conclusion

Elemental analysis remains a fundamental and indispensable tool for the confirmation of the empirical formula and assessment of the purity of 3-(2,6-Dimethylphenoxy)propanoic acid. While it does not provide structural information, its high precision and direct correlation to the elemental makeup of a molecule make it a critical component of a comprehensive analytical workflow. For unambiguous structural confirmation and purity assessment, it is essential to integrate elemental analysis with other powerful techniques such as HPLC, MS, and NMR spectroscopy. This multi-faceted approach ensures the highest level of scientific rigor in research and development.

References

  • AOAC 2005.06 Standard Operating Procedure. (n.d.). Retrieved March 8, 2024, from [Link]

  • (2R)-3-(2,6-dimethylphenoxy)-2-methylpropanoic acid | 160093-48-1 - MCE. (n.d.). Retrieved March 8, 2024, from [Link]

  • ATSDR - 6. ANALYTICAL METHODS. (n.d.). Retrieved March 8, 2024, from [Link]

  • 3-(2,6-dimethylphenoxy)propanoic acid (C11H14O3) - PubChemLite. (n.d.). Retrieved March 8, 2024, from [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. (n.d.). Retrieved March 8, 2024, from [Link]

  • (PDF) 3-(2-Formylphenoxy)propanoic acid - ResearchGate. (n.d.). Retrieved March 8, 2024, from [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (2026, February 27). Retrieved March 8, 2024, from [Link]

  • 3-(2-Formylphenoxy)propanoic acid - PMC. (n.d.). Retrieved March 8, 2024, from [Link]

  • Synthesis and Spectral Characterization of Potential Impurities of Tiaprofenic Acid - TSI Journals. (n.d.). Retrieved March 8, 2024, from [Link]

  • Propanoic acid, 2-methyl-, 3,7-dimethyl-2,6-octadienyl ester, (E)- - NIST WebBook. (n.d.). Retrieved March 8, 2024, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Retention Time of Phenoxy Acid Derivatives in Chromatography

Welcome to this in-depth technical guide on the chromatographic behavior of phenoxy acid derivatives. As researchers, scientists, and drug development professionals, you understand that robust analytical methods are the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this in-depth technical guide on the chromatographic behavior of phenoxy acid derivatives. As researchers, scientists, and drug development professionals, you understand that robust analytical methods are the bedrock of reliable data. This guide moves beyond simple protocols to explore the "why" behind the separation of this important class of compounds, which includes many widely used herbicides.[1][2] Our focus will be on providing a comparative analysis of their retention times, grounded in the fundamental principles of chromatography, to empower you in your method development and analysis.

The Analytical Challenge: Understanding the Analyte

Phenoxy acid derivatives are organic acids characterized by a phenoxy group linked to a carboxylic acid moiety. Their acidic nature, with pKa values typically ranging from 2.5 to 4.5, is the single most critical factor governing their retention in reversed-phase high-performance liquid chromatography (RP-HPLC), the most common analytical technique for their analysis.[1][3]

In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[4][5] However, for ionizable compounds like phenoxy acids, their state of protonation dictates their polarity and, consequently, their retention.

  • At a pH above the pKa , the carboxylic acid group is deprotonated (ionized), forming a negatively charged carboxylate. This ionized form is highly polar and exhibits weak interaction with the non-polar stationary phase, leading to short retention times.[5][6]

  • At a pH below the pKa , the carboxylic acid group is protonated (neutral). This significantly increases the molecule's overall hydrophobicity, strengthening its interaction with the stationary phase and resulting in longer, more useful retention times.[4][6]

This principle, known as ion suppression , is the cornerstone of developing effective separation methods for these compounds.[4] For robust and reproducible results, the mobile phase pH should be controlled to at least 1.5-2 pH units below the pKa of the analytes.[5][6]

While gas chromatography (GC) has been a traditional method, it requires a derivatization step to convert the non-volatile acids into volatile esters, adding complexity and potential sources of error.[7][8][9][10] Modern liquid chromatography, particularly UPLC-MS/MS, offers direct analysis with superior sensitivity and selectivity, eliminating the need for derivatization.[8]

cluster_0 Mobile Phase pH vs. Analyte pKa pH_High High pH (pH > pKa) Analyte_Ionized Analyte is Ionized (Deprotonated, R-COO⁻) pH_High->Analyte_Ionized favors pH_Low Low pH (pH < pKa) Analyte_Neutral Analyte is Neutral (Protonated, R-COOH) pH_Low->Analyte_Neutral favors Retention_Short Weak Hydrophobic Interaction -> Short Retention Time Analyte_Ionized->Retention_Short leads to Retention_Long Strong Hydrophobic Interaction -> Long Retention Time Analyte_Neutral->Retention_Long leads to

Caption: Relationship between mobile phase pH, analyte pKa, and retention in RP-HPLC.

Comparative Retention Analysis in Reversed-Phase HPLC

The retention time of a specific phenoxy acid derivative is a function of both its unique chemical structure and the chromatographic conditions employed.

The Influence of Molecular Structure

In a given RP-HPLC system where ion suppression is maintained (low pH), the elution order is primarily determined by the relative hydrophobicity of the derivatives.

  • Degree of Halogenation: Increased chlorination on the phenyl ring increases hydrophobicity. Therefore, a trichlorinated derivative like 2,4,5-T will be retained longer than a dichlorinated one like 2,4-D.

  • Alkyl Chain Length: Extending the length of the carboxylic acid side chain increases the non-polar character of the molecule. For instance, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) is more hydrophobic and thus has a longer retention time than 2,4-dichlorophenoxyacetic acid (2,4-D).[11]

  • Presence of Other Substituents: Adding a methyl group, as in MCPA (2-methyl-4-chlorophenoxyacetic acid) versus its close analog 2,4-D, can subtly alter hydrophobicity and retention.

Data-Driven Comparison of Retention Times

The following table summarizes typical retention times for common phenoxy acid derivatives under representative UPLC-MS/MS conditions. This data illustrates the structural principles discussed above.

CompoundCommon NameStructure HighlightsTypical Retention Time (min)[12]
DicambaDicambaDichloro-methoxy-benzoic acid3.5 - 4.5
4-chloro-2-methylphenoxyacetic acidMCPAMonochloro, methyl group4.0 - 5.0
2,4-dichlorophenoxyacetic acid2,4-DDichloro4.2 - 5.2
MecopropMCPPPropanoic acid side chain4.5 - 5.5
2,4,5-trichlorophenoxyacetic acid2,4,5-TTrichloro5.0 - 6.0
4-(2,4-dichlorophenoxy)butanoic acid2,4-DBButanoic acid side chain5.5 - 6.5
Dichlorprop2,4-DPPropanoic acid side chain5.5 - 6.5
Silvex2,4,5-TPTrichloro, propanoic acid6.0 - 7.0
(Note: Retention times are illustrative and will vary based on the specific system, column dimensions, gradient profile, and flow rate. The data is based on a typical C18 column with a water/acetonitrile gradient containing formic acid).[12][13]

From the table, a clear trend emerges: retention time increases with increasing hydrophobicity, driven by more chlorine atoms (2,4,D vs. 2,4,5-T) and longer alkyl chains (2,4-D vs. 2,4-DB).

Experimental Protocols for Robust Analysis

Trustworthiness in analytical science comes from well-designed, self-validating protocols. Here, we provide detailed methodologies for sample preparation and analysis.

Protocol 1: Solid-Phase Extraction (SPE) of Phenoxy Acids from Water

This protocol is essential for cleaning up complex matrices and concentrating analytes to achieve low detection limits.[7][8][14]

G start Start: 500 mL Water Sample acidify 1. Sample Acidification Adjust to pH < 3 with Formic Acid start->acidify condition 2. Cartridge Conditioning (e.g., C18 or Polymeric) - Methanol (3 mL) - DI Water (3 mL) acidify->condition load 3. Sample Loading Load sample at ~3 mL/min condition->load wash 4. Cartridge Washing Wash with acidic water to remove interferences load->wash dry 5. Cartridge Drying Dry under full vacuum for 3 min wash->dry elute 6. Analyte Elution Elute with Acetonitrile containing 0.1% Formic Acid (2 x 1.5 mL) dry->elute evaporate 7. Evaporation & Reconstitution Evaporate to dryness under N₂ Reconstitute in 100 µL mobile phase elute->evaporate end End: Sample ready for LC-MS/MS evaporate->end

Caption: Experimental workflow for Solid-Phase Extraction (SPE).

Step-by-Step Methodology:

  • Sample Acidification: To a 500 mL water sample, add formic acid to a final concentration of 0.1% (or until pH is < 3.0).[15] This ensures the phenoxy acids are fully protonated for optimal retention on the SPE sorbent.

  • Cartridge Conditioning: Use a C18 or polymeric SPE cartridge (e.g., 150 mg). Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent bed to go dry.[14][15] The conditioning step activates the stationary phase for proper interaction.

  • Sample Loading: Load the acidified water sample onto the conditioned cartridge at a controlled flow rate of approximately 2-3 mL/min.[14] A slow, consistent flow rate is crucial for efficient analyte trapping.

  • Cartridge Washing: Wash the cartridge with 3 mL of deionized water (acidified to the same pH as the sample) to remove polar, interfering compounds.

  • Cartridge Drying: Dry the cartridge thoroughly by applying a full vacuum for at least 3 minutes.[14] Removing residual water is critical for efficient elution with an organic solvent.

  • Analyte Elution: Place a clean collection tube inside the manifold. Elute the retained analytes with two 1.5 mL aliquots of acetonitrile containing 0.1% formic acid.[14] Allow the solvent to soak the sorbent for one minute before drawing it through to ensure complete elution.

  • Final Preparation: Evaporate the eluate to dryness at < 40°C under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC system.[16]

Protocol 2: UPLC-MS/MS Analysis

This method provides high sensitivity and selectivity for quantifying trace levels of phenoxy acid derivatives.[12]

cluster_UPLC UPLC System cluster_MS Tandem Mass Spectrometer Autosampler Autosampler (Reconstituted Sample) Pump Binary Pump (Mobile Phases A & B) Autosampler->Pump Column Column (e.g., ACQUITY BEH C18) Heated to 40°C Pump->Column ESI ESI Source (Negative Ion Mode) Column->ESI Quad1 Q1: Precursor Ion Selection ESI->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Data Data System (Chromatogram) Detector->Data

Caption: Schematic of a UPLC-MS/MS system for phenoxy acid analysis.

Instrumentation and Conditions:

  • System: An Ultra-Performance Liquid Chromatography system coupled to a tandem quadrupole mass spectrometer (UPLC-MS/MS).

  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size. Smaller particles provide higher efficiency and better resolution.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A linear gradient is typically employed, starting with a high aqueous content (e.g., 95% A) to retain polar analytes and ramping up the organic content (e.g., to 95% B) to elute the more hydrophobic compounds. A representative 5-minute gradient might be suitable.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.[17]

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in negative ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for each analyte.[12]

Conclusion and Field-Proven Insights

The retention behavior of phenoxy acid derivatives in chromatography is a predictable interplay between analyte structure and analytical conditions. This guide has demonstrated that a successful separation hinges on a solid understanding of the principles of ion suppression and hydrophobicity.

Key Takeaways for Method Development:

  • Control the pH: For RP-HPLC, always use a buffered mobile phase with a pH at least 1.5 units below the pKa of your target analytes to ensure they are in their neutral, well-retained form.[4][5][18] A pH between 2.5 and 3.0 is a robust starting point.[1][19]

  • Structure Dictates Elution: Use the principles of hydrophobicity to predict elution order. More halogenated derivatives and those with longer alkyl chains will have longer retention times on a C18 column.

  • Leverage Modern Technology: UPLC-MS/MS is the gold standard, offering direct injection (after SPE), short analysis times, and unparalleled sensitivity and selectivity, eliminating the need for cumbersome derivatization steps required for GC.[8]

  • Sample Preparation is Paramount: Do not underestimate the importance of a clean sample. A well-executed SPE protocol is crucial for removing matrix interferences and achieving low quantification limits, especially in environmental samples.[7][14]

By applying these principles and protocols, you can develop and validate robust, reliable chromatographic methods for the analysis of phenoxy acid derivatives, ensuring the highest level of scientific integrity in your results.

References

  • Myers, K. F. (1992). Determination of Chlorinated Phenoxyacid Herbicides in Water and Sediment by Solid Phase Extraction and High-Performance Liquid. DTIC.
  • Waters Corporation. Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis.
  • Agilent Technologies. (2012).
  • UCT, LLC. Determination of Phenoxyacid Herbicides in Water by Solid Phase Extraction and LC-MS/MS Detection.
  • Baranowska, I., & Zydron, M. (2006). Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis Online.
  • Saraji, M., & Ghani, M. (2020). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Molecules, 25(6), 1262.
  • Saraji, M., & Ghani, M. (2020). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. PubMed.
  • ResearchGate. (2025). Determination of Phenoxy-acid Herbicides in Water with Solid Phase Microextraction Fiber Coated with Single-walled Carbon Nanotubes.
  • Kolmodin-Hedman, B., & Åslund, B. (2008). Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 22(2), 143-50.
  • Kataoka, H., & Tanaka, H. (2001). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
  • ResearchGate.
  • Roseboom, H., & Berkhoff, C. J. (1982). Determination of phenoxy carboxylic acid pesticides by gas and liquid chromatography.
  • Jandova, R., & Hird, S. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S.
  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of phenoxy acid herbicides in water by electron-capture and microcoulometric gas chromatography.
  • ResearchGate.
  • BenchChem. Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • United Chemical Technologies.
  • YMC.
  • Chromatography Today. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples.
  • HELIX Chromatography. HPLC Analysis of Herbicide 2,4-D on Coresep 100 Mixed-Mode Column.
  • Agilent Technologies.
  • Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity.
  • Separation Science. (2024).
  • Veeprho. (2025).
  • da Silva, A. A., et al. (2022). Dynamics of 2,4-D and Dicamba Applied to Corn Straw and Their Residual Action in Weeds. Agronomy, 12(10), 2539.
  • BenchChem.
  • Labtech.
  • Xiong, Z., et al. (2013). Separation and quantitation of three acidic herbicide residues in tobacco and soil by dispersive solid-phase extraction and UPLC.

Sources

Safety & Regulatory Compliance

Safety

3-(2,6-Dimethylphenoxy)propanoic Acid: Proper Disposal Procedures

[1][2][3][4] Executive Summary & Compound Profile 3-(2,6-Dimethylphenoxy)propanoic acid is a carboxylic acid derivative characterized by a lipophilic dimethylphenoxy tail and a hydrophilic acidic head.[1][2][3] While oft...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary & Compound Profile

3-(2,6-Dimethylphenoxy)propanoic acid is a carboxylic acid derivative characterized by a lipophilic dimethylphenoxy tail and a hydrophilic acidic head.[1][2][3] While often encountered as an intermediate in the synthesis of cardiovascular agents (structurally related to Ranolazine or Mexiletine precursors) or as a metabolite, it lacks a specific U-list or P-list RCRA designation.[2][3]

However, its functional groups dictate its disposal pathway.[3] As a substituted phenoxy acid , it must be managed as Hazardous Organic Acid Waste .[3] Improper disposal can lead to aquatic toxicity or uncontrolled reactions with strong oxidizers.

PropertyDescriptionOperational Implication
Chemical Class Phenoxyalkanoic AcidSegregate from bases and strong oxidizers.[1][2][4]
Physical State Solid (typically white/off-white powder)Dust inhalation hazard; requires particulate respiratory protection.[1][2]
Acidity (pKa) ~4.5 (Estimated)Corrosive to mucous membranes; potential D002 waste if in aqueous solution (pH < 2).
Solubility Low in water; High in organic solventslikely to precipitate in aqueous waste streams; preferred disposal via organic waste streams.
Hazard Identification & Segregation Logic

Effective disposal begins with segregation.[5] This compound operates on the principle of Chemical Compatibility .

  • Primary Hazard: Skin/Eye Irritation & Aquatic Toxicity. Phenoxy acids can cause severe eye damage and are generally toxic to aquatic life (resembling the activity of herbicides like 2,4-D, though less potent without chlorination).[3]

  • Reactivity Hazard: Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases .[3]

Segregation Protocol
  • Do NOT mix with chlorinated solvents unless necessary (keeps incineration costs lower).

  • Do NOT mix with cyanide or sulfide solutions (acid contact releases toxic gas).

  • Do NOT dispose of down the drain.[6] The lipophilic nature ensures it will not degrade in standard water treatment and will bioaccumulate.

Decision Matrix: Disposal Workflow

The following logic gate determines the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Generation: 3-(2,6-Dimethylphenoxy)propanoic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste StreamA Stream A: Solid Organic Waste (Trace-Contaminated Debris) SolidWaste->StreamA Double Bag & Tag SolventCheck Identify Solvent Base LiquidWaste->SolventCheck OrgSolvent Organic Solvent (DMSO, MeOH, DCM) SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent StreamB Stream B: Liquid Organic Waste (Halogenated or Non-Halogenated) OrgSolvent->StreamB Segregate by Halogen Content pHCheck Check pH AqSolvent->pHCheck pHCheck->StreamB If pH > 2 & High Organic Load StreamC Stream C: Aqueous Acid Waste (Requires Neutralization or Off-site) pHCheck->StreamC If pH < 2 (D002)

Figure 1: Decision matrix for segregating phenoxy acid waste streams to ensure regulatory compliance.[1][3]

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired pure chemical, contaminated weighing boats, or spill cleanup materials.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(2,6-Dimethylphenoxy)propanoic acid, 99%"[1][2][3]

    • Hazards: "Irritant", "Acidic".[3]

  • Storage: Store in the "Organic Acids" cabinet until pickup.

  • Final Disposal: High-Temperature Incineration . This ensures the destruction of the phenoxy ring structure.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors or HPLC waste containing the compound.

  • Characterization: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[3]

  • Segregation:

    • Non-Halogenated: Pour into the "Organic Solvents (Non-Hal)" carboy.

    • Halogenated:[2][3] Pour into the "Halogenated Waste" carboy.

  • pH Warning: If the solution is highly acidic (pH < 2), do not mix with general organic waste without consulting your specific facility's chemical hygiene plan, as this creates a "Mixed Waste" (Corrosive + Flammable) which is more expensive to treat.[3]

Protocol C: Emergency Spill Cleanup

Mechanism: Neutralization of the carboxylic acid group to form a water-soluble salt, facilitating easier physical removal.[2][3]

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[3]

  • Containment: Surround the spill with an inert absorbent (vermiculite or spill pillows).

  • Neutralization (The "Fizz" Test):

    • Slowly sprinkle Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) over the spill.

    • Observation: If bubbling occurs, acid is present.[3] Continue adding until bubbling ceases.

    • Chemistry:

      
      [1][2][3]
      
  • Collection: Scoop the resulting paste/slurry into a waste container. Label as "Spill Debris: 3-(2,6-Dimethylphenoxy)propanoic acid (Neutralized)".[1][3]

  • Decontamination: Wipe the surface with a soap and water solution.[7]

Regulatory Compliance (RCRA)[1]

While this specific CAS is not P- or U-listed, it often triggers characteristic waste codes depending on its formulation:

CharacteristicCodeCondition
Corrosivity D002 If disposed of as an aqueous solution with pH ≤ 2.[1][2][8]
Ignitability D001 If dissolved in a solvent with Flash Point < 60°C (e.g., Ethanol).[3]
Toxicity None Not a standard TCLP contaminant, but state regulations (e.g., California) may classify it as toxic due to aquatic lethality data (LC50).[3]

Recommendation: Always manage as Non-RCRA Regulated Hazardous Waste (unless mixed with solvents) to ensure incineration, rather than landfilling.[3]

References
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste.Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenoxyacetic Acid Derivatives. (Used for SAR toxicity estimation). Link

  • American Chemical Society (ACS). Guide to Laboratory Waste Management.Link[1]

  • Thermo Fisher Scientific. Safety Data Sheet (Generic Phenoxy Acid Derivatives).Link[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Dimethylphenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,6-Dimethylphenoxy)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.